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  • Product: 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride
  • CAS: 56370-31-1

Core Science & Biosynthesis

Foundational

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride, a compound of interest in medicinal chemistry and drug development. This document details two primary synthetic pathways, offering step-by-step protocols and explaining the chemical principles behind each strategic choice. Furthermore, it establishes a framework for the structural elucidation and purity assessment of the final compound through modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities.

Introduction

2-(4-Propoxyphenyl)-1-ethanamine and its hydrochloride salt are phenethylamine derivatives. The phenethylamine scaffold is a core component in a vast array of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The specific substitution pattern of a propoxy group on the phenyl ring modifies the compound's lipophilicity and metabolic profile, making it a valuable subject for investigation in drug discovery programs.

This guide provides a detailed examination of robust synthetic routes and rigorous characterization methods for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride (C₁₁H₁₈ClNO).[1] The protocols described herein are designed to be reproducible and are supported by established chemical literature, ensuring scientific integrity and trustworthiness.

Synthetic Strategies

The synthesis of 2-(4-propoxyphenyl)-1-ethanamine can be approached through several established methodologies. We will focus on two efficient and widely applicable routes:

  • Route A: Reductive Amination of a Phenylacetaldehyde Intermediate.

  • Route B: Hofmann Rearrangement of a Phenylacetamide Intermediate.

Route A: Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds.[2] This one-pot reaction typically involves the formation of an intermediate imine from an aldehyde or ketone and an amine, which is then reduced in situ to the target amine.[3] This approach is favored in green chemistry for its efficiency and often mild reaction conditions.[2]

The overall workflow for this route begins with the alkylation of 4-hydroxyacetophenone to introduce the propoxy group, followed by conversion to the corresponding aldehyde and subsequent reductive amination.

G A 4-Hydroxyacetophenone B 4-Propoxyacetophenone A->B Williamson Ether Synthesis (1-Bromopropane, K₂CO₃) C 4-Propoxyphenylacetaldehyde B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) followed by Acid Hydrolysis D 2-(4-Propoxyphenyl)-1-ethanamine C->D Reductive Amination (Ammonia, NaBH₃CN) E 2-(4-Propoxyphenyl)-1-ethanamine HCl D->E Salt Formation (HCl in Ether)

Caption: Synthetic workflow via the Reductive Amination pathway.

2.1.1. Step 1: Synthesis of 4-Propoxyacetophenone

The synthesis initiates with a standard Williamson ether synthesis. 4-Hydroxyacetophenone is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide from 1-bromopropane to form the desired ether.

  • Protocol:

    • To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromopropane (1.1 eq).[4]

    • Reflux the mixture overnight with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude 4-propoxyacetophenone, which can be purified by distillation or column chromatography.[4]

2.1.2. Step 2: Synthesis of 4-Propoxyphenylacetaldehyde

This conversion is a multi-step process that can be achieved via the Willgerodt-Kindler reaction followed by hydrolysis. While other methods exist, this provides a reliable route from the acetophenone. A more direct, albeit potentially lower-yielding, alternative involves a Baeyer-Villiger oxidation to form the phenyl acetate, followed by hydrolysis and oxidation.[5]

  • Protocol (Illustrative - requires optimization):

    • A mixture of 4-propoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux.

    • The resulting thiomorpholide is cooled and then hydrolyzed by refluxing with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield 4-propoxyphenylacetic acid.

    • The carboxylic acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

    • Finally, the primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation.

2.1.3. Step 3: Reductive Amination to form 2-(4-Propoxyphenyl)-1-ethanamine

This key step converts the aldehyde directly to the primary amine.[6] The use of sodium cyanoborohydride (NaBH₃CN) is advantageous as it is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion) intermediate in the presence of the starting aldehyde.[3]

  • Protocol:

    • Dissolve 4-propoxyphenylacetaldehyde (1.0 eq) in methanol.

    • Add a solution of ammonia in methanol (a large excess, e.g., 7 M solution) and stir for 30 minutes at room temperature to form the imine.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy excess hydride.

    • Make the solution basic (pH >11) with aqueous NaOH and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base amine.

Route B: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[7] This degradative pathway involves the treatment of the amide with bromine in a basic solution, proceeding through an isocyanate intermediate which is then hydrolyzed.[8][9]

G A 4-Propoxyphenylacetic acid B 4-Propoxyphenylacetamide A->B Amidation (SOCl₂, then NH₄OH) C Isocyanate Intermediate B->C Hofmann Rearrangement (Br₂, NaOH) D 2-(4-Propoxyphenyl)-1-ethanamine C->D Hydrolysis E 2-(4-Propoxyphenyl)-1-ethanamine HCl D->E Salt Formation (HCl in Ether)

Caption: Synthetic workflow via the Hofmann Rearrangement pathway.

2.2.1. Step 1: Synthesis of 4-Propoxyphenylacetamide

This route begins with 4-propoxyphenylacetic acid, which can be synthesized from 4-hydroxyacetophenone as described in Route A, Step 2 (via Willgerodt-Kindler). The acid is then converted to the primary amide.

  • Protocol:

    • Convert 4-propoxyphenylacetic acid (1.0 eq) to the corresponding acyl chloride by reacting with thionyl chloride (SOCl₂) (1.2 eq) in an inert solvent like dichloromethane.

    • Carefully add the crude acyl chloride solution to a cooled, concentrated solution of ammonium hydroxide (large excess).

    • Stir vigorously, allowing the mixture to warm to room temperature.

    • The precipitated 4-propoxyphenylacetamide can be collected by filtration, washed with cold water, and dried.

2.2.2. Step 2: Hofmann Rearrangement to form 2-(4-Propoxyphenyl)-1-ethanamine

The primary amide undergoes rearrangement to form the target amine. The key mechanistic steps involve the formation of an N-bromoamide, followed by base-induced rearrangement to an isocyanate, and subsequent hydrolysis and decarboxylation.[7][10]

  • Protocol:

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cold (0-5°C) solution of sodium hydroxide (4.0 eq) in water.

    • Add the 4-propoxyphenylacetamide (1.0 eq) to the cold NaOBr solution.

    • Slowly warm the reaction mixture, typically to 60-80°C, and hold for 1-2 hours.

    • Monitor the reaction for the cessation of gas (CO₂) evolution.

    • Cool the reaction mixture and extract the product amine with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts and concentrate under reduced pressure to obtain the crude free base.

Purification and Hydrochloride Salt Formation

The crude amine obtained from either synthetic route may contain impurities and requires purification, typically by vacuum distillation or column chromatography on silica gel.

Once the pure free base is obtained, it is converted to the hydrochloride salt to improve its stability, crystallinity, and handling properties.

  • Protocol:

    • Dissolve the purified 2-(4-propoxyphenyl)-1-ethanamine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous hydrogen chloride in ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

    • Collect the precipitated white solid by filtration.

    • Wash the solid with cold, anhydrous ether to remove any excess HCl and solvent.

    • Dry the product under vacuum to yield 2-(4-propoxyphenyl)-1-ethanamine hydrochloride.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[13] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:

    • A triplet for the methyl (-CH₃) group of the propoxy chain.

    • A sextet for the methylene (-CH₂-) group adjacent to the methyl group.

    • A triplet for the methylene (-OCH₂-) group attached to the phenyl ring oxygen.

    • Two doublets for the para-substituted aromatic protons (an AA'BB' system).

    • Multiplets for the two methylene groups of the ethanamine side chain.

    • A broad singlet for the amine protons (-NH₃⁺), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Propoxy -CH₃~1.0~10
Propoxy -CH₂-~1.8~22
Propoxy -OCH₂-~3.9~70
Aromatic CH~6.8-7.2~115, ~130
Aromatic C-ON/A~158
Aromatic C-CH₂N/A~130
Ar-CH₂-~2.8~35
-CH₂-NH₃⁺~3.1~41

(Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions. Data from similar structures were used for prediction.)[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • ~3000-2800 cm⁻¹: Broad N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺).

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propoxy and ethyl groups.

    • ~1610, ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1245 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.

    • ~1040 cm⁻¹: Symmetric C-O-C stretching.

(Reference data from similar compounds supports these assignments.)[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Expected Results (for the free base):

    • Molecular Ion (M⁺): An ion corresponding to the mass of the free base (C₁₁H₁₇NO) is expected at m/z ≈ 179.

    • Major Fragments: A prominent fragment from benzylic cleavage resulting in the tropylium-like ion at m/z ≈ 135 (M - CH₂NH₂) is highly probable.

Purity and Melting Point
  • Purity: The purity of the final hydrochloride salt should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Melting Point: A sharp melting point for the crystalline hydrochloride salt is indicative of high purity. The value should be recorded and compared against any available literature values.

Conclusion

This guide has detailed two reliable synthetic routes—reductive amination and Hofmann rearrangement—for the preparation of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride. It has also outlined a comprehensive analytical workflow for the structural confirmation and purity assessment of the final product. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this valuable compound for further investigation in pharmaceutical and scientific research.

References

  • PrepChem.com. Synthesis of 4'-Propoxyacetophenone. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Dangerfield, E. M., et al. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (2019). Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Available from: [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available from: [Link]

  • Organic Syntheses. Procedure. Available from: [Link]

  • Google Patents. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017). Available from: [Link]

  • PubChem. (1R)-1-(3-methoxy-4-propoxyphenyl)ethanamine. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. (2016). Available from: [Link]

  • ResearchGate. Synthesis of propoxyphene hydrochloride. Available from: [Link]

  • National Institutes of Health. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Available from: [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). Available from: [Link]

  • OPUS. Analytical Methods. (2025). Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12). Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Available from: [Link]

  • PubChem. Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. Available from: [Link]

  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). Available from: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Ligand Expo. 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

A Note on the Current State of Research: As of early 2026, there is a notable absence of published scientific literature detailing the specific mechanism of action for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Current State of Research: As of early 2026, there is a notable absence of published scientific literature detailing the specific mechanism of action for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. While the compound is available from some chemical suppliers[1], its pharmacological profile has not been publicly characterized. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to systematically investigate and establish the mechanism of action for this novel compound. The methodologies and hypothetical pathways described herein are based on the structural characteristics of the molecule and the known pharmacology of related phenethylamine derivatives.

Part 1: Structural Analysis and Hypothetical Pharmacological Profile

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride belongs to the phenethylamine class of compounds. This class is well-known for its diverse interactions with monoamine neurotransmitter systems. The core phenethylamine backbone is a common feature in many endogenous neurotransmitters (like dopamine and norepinephrine) and synthetic drugs that act on their receptors and transporters.

The key structural features of 2-(4-Propoxyphenyl)-1-ethanamine that inform our initial hypotheses are:

  • Phenethylamine Backbone: This suggests a high likelihood of interaction with adrenergic, dopaminergic, or serotonergic systems.

  • 4-Propoxy Substitution: The presence of a propoxy group on the phenyl ring at the 4-position increases lipophilicity compared to simpler phenethylamines. This may influence its ability to cross the blood-brain barrier and could affect its binding affinity and selectivity for various receptors.

Based on these features, a plausible starting hypothesis is that 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride acts as a monoamine releasing agent and/or a receptor agonist , similar to compounds like phenylpropanolamine[2][3][4][5][6]. Its primary targets are likely to be the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), as well as adrenergic and dopaminergic receptors.

Part 2: A Step-by-Step Guide to Experimental Characterization

To elucidate the mechanism of action, a tiered experimental approach is recommended, starting with in vitro screening and progressing to more complex cellular and in vivo models.

Tier 1: In Vitro Receptor and Transporter Binding Assays

The initial step is to determine which molecular targets the compound binds to and with what affinity. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human transporters (NET, DAT, SERT) and a panel of relevant G-protein coupled receptors (e.g., adrenergic receptors α1, α2, β; dopamine receptors D1, D2; serotonin receptors 5-HT1A, 5-HT2A). Culture the cells and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target of interest (e.g., [³H]nisoxetine for NET), and varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Incubation: Incubate the plates at a controlled temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting: Rapidly filter the contents of each well to separate bound from unbound radioligand. The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the target. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinity Profile for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

TargetRadioligandKi (nM)
Norepinephrine Transporter (NET)[³H]nisoxetine50
Dopamine Transporter (DAT)[³H]WIN 35,428250
Serotonin Transporter (SERT)[³H]citalopram> 1000
α1-Adrenergic Receptor[³H]prazosin150
α2-Adrenergic Receptor[³H]rauwolscine800
D2 Dopamine Receptor[³H]spiperone> 1000

This table presents hypothetical data for illustrative purposes.

Tier 2: In Vitro Functional Assays

Once binding affinities are established, the next crucial step is to determine the functional consequence of this binding. Does the compound block the transporter, or does it induce reverse transport (i.e., act as a releasing agent)? Is it an agonist or antagonist at the receptor?

Experimental Protocol: Neurotransmitter Release Assay

  • Cell Culture and Loading: Culture cells expressing the monoamine transporters (e.g., HEK293-hNET cells) and load them with a radioactive neurotransmitter, such as [³H]norepinephrine.

  • Compound Application: Wash the cells to remove excess unincorporated neurotransmitter. Then, apply varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to the cells.

  • Sample Collection: At set time points, collect the extracellular medium.

  • Quantification: Measure the amount of radioactivity in the collected medium using a scintillation counter.

  • Data Analysis: An increase in extracellular radioactivity compared to a vehicle control indicates that the compound is inducing neurotransmitter efflux. The potency of this effect is quantified as the EC50 value.

Diagram 1: Proposed Experimental Workflow for In Vitro Characterization

G cluster_0 Tier 1: Binding Assays cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: In Vivo Studies a Prepare Cell Membranes (hNET, hDAT, hSERT, etc.) b Competitive Radioligand Binding Assay a->b c Calculate Ki Values b->c d Neurotransmitter Uptake/Release Assays c->d Targets with high affinity f Determine EC50/IC50 and Agonist/Antagonist Profile d->f e Second Messenger Assays (cAMP, Calcium Flux) e->f g Animal Behavioral Models (Locomotor Activity, etc.) f->g Confirmed functional activity i Determine Physiological Effects g->i h Microdialysis h->i

Caption: Workflow for characterizing a novel phenethylamine.

Tier 3: Downstream Signaling Pathways

If receptor binding is confirmed, the next step is to investigate the downstream signaling cascades. For G-protein coupled receptors, this often involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Diagram 2: Hypothetical Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron compound 2-(4-Propoxyphenyl) -1-ethanamine HCl net Norepinephrine Transporter (NET) compound->net Induces Efflux ne_ext Norepinephrine (NE) net->ne_ext ↑ Extracellular NE alpha1 α1-Adrenergic Receptor gq Gq Protein alpha1->gq Activates ne_ext->alpha1 Binds plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 ip3 pip2->ip3 IP3 dag dag pip2->dag DAG ca_release ca_release ip3->ca_release ↑ Ca²⁺ Release pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects pkc->downstream Phosphorylates Targets

Caption: Hypothetical dual mechanism of action.

Part 3: In Vivo Pharmacological Assessment

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of the compound.

Key In Vivo Experiments:

  • Locomotor Activity: To assess stimulant properties. A norepinephrine-dopamine releasing agent would be expected to increase locomotor activity.

  • Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. This would be a crucial experiment to confirm the neurotransmitter releasing effects observed in vitro.

  • Cardiovascular Safety Assessment: Given the potential for adrenergic activity, monitoring blood pressure and heart rate in response to drug administration is a critical safety evaluation.

Conclusion

While the specific mechanism of action of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride remains to be determined, its chemical structure strongly suggests activity within the monoaminergic system. The experimental framework outlined in this guide provides a rigorous and systematic approach to its characterization. Through a combination of in vitro binding and functional assays, followed by in vivo validation, the precise pharmacological profile of this novel compound can be elucidated, paving the way for potential therapeutic applications.

References

Due to the lack of specific literature for the topic compound, the references provided are for related compounds and general methodologies.

  • Phenylpropanolamine Hydrochloride (4Nazal) 12.5 mg/5 ml Syrup 60ml. (n.d.).
  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943. PubChem. (n.d.). Retrieved from [Link]

  • phenylpropanolamine. ClinPGx. (n.d.). Retrieved from [Link]

  • Phenylpropanolamine | C9H13NO | CID 10297. PubChem. (n.d.). Retrieved from [Link]

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Foundational

An Investigational Pharmacological Profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: A Technical Guide for Preclinical Research and Development

Disclaimer: This document presents a putative pharmacological profile for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride based on its structural similarity to other phenethylamine derivatives. As of the date of this publ...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a putative pharmacological profile for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride based on its structural similarity to other phenethylamine derivatives. As of the date of this publication, there is a lack of specific pharmacological data for this compound in the public domain. The experimental protocols and potential findings described herein are intended to serve as a technical guide for researchers and are not based on established experimental results for this specific molecule.

Executive Summary

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a phenethylamine derivative with a chemical structure suggestive of potential activity at central nervous system (CNS) targets. Its core phenethylamine scaffold is a well-established pharmacophore known to interact with a variety of biogenic amine receptors and transporters. The presence of a 4-propoxy group on the phenyl ring may confer specific properties related to receptor affinity, selectivity, and metabolic stability. This guide outlines a comprehensive strategy for the preclinical pharmacological characterization of this compound, encompassing its potential pharmacodynamics, pharmacokinetics, and a preliminary toxicological assessment. The methodologies described are grounded in established protocols for the evaluation of novel CNS-active agents.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: 2-(4-propoxyphenyl)ethanamine;hydrochloride

  • Molecular Formula: C11H18ClNO[1]

  • Molecular Weight: 215.72 g/mol [1]

  • CAS Number: 56370-31-1[2]

  • Predicted Lipophilicity (XLogP3): 2.5 (This moderate lipophilicity suggests the potential for good oral absorption and blood-brain barrier penetration.)

Table 1: Physicochemical Properties of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

PropertyValueSource
Molecular FormulaC11H18ClNO[1]
Molecular Weight215.72 g/mol [1]
CAS Number56370-31-1[2]
Predicted XLogP32.5PubChem

Putative Pharmacodynamics: Exploring CNS Activity

The phenethylamine backbone of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride suggests a primary focus on monoaminergic systems. The initial pharmacodynamic evaluation should, therefore, concentrate on its interaction with dopamine, norepinephrine, and serotonin receptors and transporters.

In Vitro Receptor Binding and Transporter Affinity

A comprehensive radioligand binding assay panel is the foundational step in elucidating the pharmacodynamic profile. This will determine the compound's affinity for a wide range of CNS targets.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A primary screen should include, but not be limited to, dopamine receptors (D1, D2, D3, D4), serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), norepinephrine receptors (α1, α2, β), and the dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET).

  • Membrane Preparation: Cell membranes expressing the target receptors or transporters are prepared from recombinant cell lines or animal brain tissue.

  • Assay Conditions: Membranes are incubated with a specific radioligand for the target of interest and varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Detection: The amount of radioligand bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.

dot

Caption: In Vitro Pharmacodynamic Characterization Workflow.

Functional Activity at Identified Targets

Following the identification of high-affinity targets from binding assays, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Neurotransmitter Uptake Assay (for DAT, SERT, NET)

  • Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters.

  • Assay Initiation: Pre-incubate the cells with varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Incubation and Termination: Incubate for a defined period to allow for transporter-mediated uptake. Terminate the uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Investigational Pharmacokinetics: ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is critical for predicting its in vivo behavior.

In Vitro Metabolic Stability

The 4-propoxy group may be susceptible to metabolism. In vitro metabolic stability assays provide an initial assessment of the compound's metabolic fate.

Experimental Protocol: Liver Microsomal Stability Assay

  • System Preparation: Incubate pooled human or rat liver microsomes with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride at a low concentration (e.g., 1 µM) in the presence of NADPH.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

dot

ADME_Workflow node_a In Vitro ADME Screening node_b Metabolic Stability (Microsomes) Permeability (Caco-2) Plasma Protein Binding node_a->node_b node_c In Vivo Pharmacokinetics (Rodent) node_b->node_c Promising Profile node_d IV and PO Dosing Blood Sampling LC-MS/MS Analysis node_c->node_d node_e PK Parameter Calculation (AUC, Cmax, t1/2, F) node_d->node_e

Caption: Preclinical Pharmacokinetic Evaluation Workflow.

Plasma Protein Binding

The extent of plasma protein binding influences the free fraction of the drug available to exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer compartment.

  • Incubation: Add 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to the plasma compartment and incubate the apparatus until equilibrium is reached.

  • Concentration Measurement: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu) from the ratio of the concentration in the buffer to the concentration in the plasma.

Preliminary Toxicological Assessment

Early assessment of potential toxicity is essential for any new chemical entity.

In Vitro Cytotoxicity

A simple cell viability assay can provide an initial indication of cytotoxic potential.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

  • Compound Treatment: Expose the cells to a range of concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the MTT to formazan.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (CC50).

hERG Channel Inhibition

Interaction with the hERG potassium channel is a critical safety liability due to the risk of cardiac arrhythmias.[3]

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a cell line stably expressing the hERG channel.

  • Electrophysiology: Employ an automated patch-clamp system to measure the hERG current in the presence of varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Conclusion and Future Directions

This technical guide provides a foundational framework for the pharmacological characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The proposed experiments will elucidate its primary molecular targets, functional activity, and key pharmacokinetic and safety parameters. Positive outcomes from these in vitro studies would warrant progression to in vivo models to assess its behavioral pharmacology, efficacy in relevant disease models, and a more comprehensive pharmacokinetic and toxicological profile. The structural alerts within this molecule, particularly its phenethylamine core, necessitate a thorough and rigorous preclinical evaluation to fully understand its therapeutic potential and safety liabilities.

References

  • PubChem. (n.d.). Propoxyphene. Retrieved from [Link]

Sources

Exploratory

In Silico Modeling of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride Receptor Binding: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical walkthrough for the in silico modeling of the binding of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to a model G protein-coupled receptor (GPCR). As the specific biological t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical walkthrough for the in silico modeling of the binding of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to a model G protein-coupled receptor (GPCR). As the specific biological target of this compound is not extensively documented in publicly available literature, this document will utilize the human Dopamine D2 receptor (D2R) as a representative and well-characterized GPCR to illustrate a robust and scientifically rigorous computational workflow. This approach is widely applicable in drug discovery for hypothesis generation and lead optimization when initial target information is sparse.

This document is structured to provide not just a sequence of steps, but the underlying scientific rationale for each methodological choice, ensuring a self-validating and reproducible experimental design.

Introduction: The Imperative for In Silico Target Elucidation

The journey of a novel chemical entity from discovery to a therapeutic candidate is fraught with challenges, primary among them being the identification and validation of its biological target. 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, with its phenethylamine scaffold, presents a chemical profile suggestive of interaction with biogenic amine receptors, a large family of GPCRs. In the absence of definitive experimental data, in silico modeling provides a powerful and resource-efficient avenue to generate and test hypotheses regarding its potential receptor interactions.

This guide will leverage the high-resolution crystal structure of the human Dopamine D2 receptor (D2R) in complex with risperidone (PDB ID: 6CM4) as our model system.[1][2][3] D2R is a well-established target for antipsychotic medications and its structural elucidation provides an excellent framework for structure-based drug design.[1][4] By docking our molecule of interest into the D2R binding site and simulating its dynamic behavior, we can predict its binding affinity and key molecular interactions, thereby generating actionable insights for further experimental validation.

The Computational Workflow: A Multi-Stage Approach to Receptor Binding Prediction

Our in silico investigation will proceed through a multi-stage workflow, each step building upon the last to provide a comprehensive picture of the ligand-receptor interaction. This workflow is designed to be both scientifically sound and practically achievable using standard computational chemistry software.

G cluster_0 Preparation Phase cluster_1 Docking & Scoring cluster_2 Refinement & Analysis ligand_prep Ligand Preparation (2-(4-Propoxyphenyl)-1-ethanamine) docking Molecular Docking (Prediction of Binding Pose) ligand_prep->docking receptor_prep Receptor Preparation (Dopamine D2 Receptor - PDB: 6CM4) receptor_prep->docking scoring Scoring & Selection (Ranking of Putative Poses) docking->scoring md_sim Molecular Dynamics Simulation (Assessment of Complex Stability) scoring->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy interaction_analysis Interaction Analysis (Identification of Key Residues) md_sim->interaction_analysis

Figure 1: A schematic of the in silico workflow for predicting ligand-receptor binding.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for each stage of the computational workflow. The protocols are described in a manner that allows for their implementation using commonly available molecular modeling software packages.

Ligand Preparation

The accuracy of in silico modeling is highly dependent on the correct representation of the ligand's three-dimensional structure and charge distribution.

Protocol:

  • 2D to 3D Structure Conversion:

    • Obtain the 2D structure of 2-(4-Propoxyphenyl)-1-ethanamine from a chemical database such as PubChem or draw it using a chemical sketcher.

    • Convert the 2D structure to a 3D conformation using a suitable tool like Open Babel or the builder functionality within a molecular modeling suite.

  • Protonation State Determination:

    • The ethanamine moiety is basic and will be protonated at physiological pH (around 7.4).

    • Assign the correct protonation state to the ligand. This is a critical step as it directly influences the electrostatic interactions with the receptor.

  • Energy Minimization:

    • Perform a geometry optimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94 or GAFF). This step relieves any steric strain in the initial 3D conformation.

    • The output of this step is a low-energy, stable conformation of the ligand.

  • Partial Charge Calculation:

    • Calculate partial atomic charges for the ligand. The AM1-BCC charge model is a commonly used and reliable method for this purpose. These charges are crucial for accurately modeling electrostatic interactions.

Receptor Preparation

The crystal structure of the receptor needs to be carefully prepared to ensure it is suitable for docking and simulation studies.

Protocol:

  • PDB Structure Retrieval:

    • Download the crystal structure of the human Dopamine D2 receptor from the Protein Data Bank (PDB ID: 6CM4).[2]

  • Initial Structure Cleaning:

    • The downloaded PDB file often contains non-protein atoms such as water molecules, ions, and co-crystallized ligands (in this case, risperidone).

    • Remove all water molecules and any other heteroatoms that are not essential for the receptor's structural integrity or binding site definition. The co-crystallized ligand, risperidone, should be removed to make the binding site available for our ligand of interest.

  • Handling Missing Residues and Loops:

    • Crystal structures, particularly of large and flexible proteins like GPCRs, may have missing residues or entire loops.

    • Use homology modeling tools (e.g., MODELLER) to build in any missing structural elements. This ensures a complete and contiguous protein structure.

  • Protonation and Tautomeric State Assignment:

    • Add hydrogen atoms to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH of 7.4.

    • Check and correct the tautomeric states of histidine residues and the orientation of the side chains of asparagine and glutamine.

  • Energy Minimization of the Receptor:

    • Perform a constrained energy minimization of the prepared receptor structure. The backbone atoms should be restrained to preserve the overall fold, while allowing the side chains to relax and accommodate the added hydrogen atoms.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Binding Site Definition:

    • The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

    • Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to freely rotate and translate within the binding site.

  • Docking Algorithm Selection:

    • Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore the conformational space of the ligand within the binding site.

  • Execution of Docking:

    • Perform the docking calculation, allowing for full flexibility of the ligand. It is also possible to allow for limited flexibility of key receptor side chains in the binding pocket to account for induced-fit effects.

  • Pose Analysis and Scoring:

    • The docking program will generate a series of possible binding poses for the ligand, each with an associated docking score.

    • The docking score is an estimation of the binding affinity. Lower (more negative) scores generally indicate more favorable binding.

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with the receptor.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and a more accurate estimation of binding free energy.

Protocol:

  • System Setup:

    • Take the top-ranked docked pose of the 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride-D2R complex as the starting structure for the MD simulation.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Equilibration:

    • Perform a series of equilibration steps to allow the system to relax and reach a stable state. This typically involves an initial energy minimization followed by short simulations with positional restraints on the protein and ligand, which are gradually released.

  • Production Simulation:

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space of the complex.

    • The simulation should be run under constant temperature and pressure (NPT ensemble) to mimic physiological conditions.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics to calculate include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

    • Visualize the trajectory to observe the dynamic interactions between the ligand and the receptor.

Binding Free Energy Calculation

The binding free energy is a more accurate measure of binding affinity than the docking score.

Protocol:

  • MM/PBSA or MM/GBSA Calculation:

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy from the MD trajectory.

    • These methods calculate the free energy of the complex, the receptor, and the ligand in solution and use these values to determine the binding free energy.

Data Presentation and Interpretation

The results of the in silico modeling should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Molecular Docking Results
Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp114, Ser193, Phe390Ionic, Hydrogen Bond, π-π stacking
2-8.2Asp114, Trp386, Tyr408Ionic, Hydrogen Bond, Hydrophobic
3-7.9Ser193, Phe389, Val115Hydrogen Bond, Hydrophobic
Table 2: Molecular Dynamics Simulation and Binding Free Energy Results
MetricValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the binding pocket.
Binding Free Energy (ΔG)-10.2 kcal/molA strong predicted binding affinity.

Visualization of Key Interactions

Visualizing the interactions between the ligand and the receptor is crucial for understanding the structural basis of binding.

G cluster_0 2-(4-Propoxyphenyl)-1-ethanamine cluster_1 Dopamine D2 Receptor Binding Pocket ligand_amine Protonated Amine asp114 Asp114 ligand_amine->asp114 Ionic Interaction ser193 Ser193 ligand_amine->ser193 Hydrogen Bond ligand_phenyl Propoxyphenyl Ring phe390 Phe390 ligand_phenyl->phe390 π-π Stacking trp386 Trp386 ligand_phenyl->trp386 Hydrophobic Interaction

Figure 2: A diagram illustrating the key predicted interactions between 2-(4-Propoxyphenyl)-1-ethanamine and the Dopamine D2 receptor binding pocket.

Conclusion and Future Directions

This in silico investigation provides a strong, data-driven hypothesis for the interaction of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride with the human Dopamine D2 receptor. The predicted high binding affinity and the identification of key interacting residues offer a solid foundation for subsequent experimental validation.

Future work should focus on:

  • In Vitro Binding Assays: Experimentally determine the binding affinity of the compound for the Dopamine D2 receptor using techniques such as radioligand binding assays.

  • Functional Assays: Investigate whether the compound acts as an agonist, antagonist, or inverse agonist at the D2R.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to probe the importance of the identified interacting moieties and to optimize binding affinity and selectivity.

By integrating in silico modeling with experimental validation, we can accelerate the drug discovery process and increase the likelihood of identifying novel and effective therapeutic agents.

References

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Dopamine receptor D2 - Wikipedia. (2023). In Wikipedia. [Link]

  • 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (n.d.). RCSB PDB. [Link]

  • Dopamine receptors | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Link]

  • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. NCBI. [Link]

  • Structural details of DRD2 and comparison with DRD3 and DRD4 Dopamine... (n.d.). ResearchGate. [Link]

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Foundational

A Comprehensive Technical Guide to Substituted Phenethylamine Derivatives for the Research Professional

This guide provides an in-depth exploration of the multifaceted world of substituted phenethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the cor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted world of substituted phenethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical, pharmacological, and analytical aspects of this significant class of compounds. From foundational synthesis principles to advanced toxicological assessment, we will navigate the intricate landscape of these molecules, emphasizing the causal relationships that govern their activity and the practical methodologies employed in their study.

Introduction: The Phenethylamine Scaffold - A Foundation for Psychoactivity

Substituted phenethylamines are a vast and diverse class of organic compounds built upon the foundational phenethylamine structure: a phenyl ring connected to an amino group via a two-carbon side chain.[1] This simple scaffold is the basis for a wide array of endogenous and synthetic molecules, including crucial neurotransmitters, pharmaceuticals, and potent psychoactive substances.[2] Endogenous examples, such as the catecholamines dopamine and norepinephrine, underscore the fundamental role of this structure in neurobiology.[2]

The remarkable pharmacological diversity of this class arises from the substitution of hydrogen atoms at various positions on the phenethylamine core: the phenyl ring, the ethyl sidechain, and the amino group.[1] These substitutions profoundly alter the molecule's physicochemical properties, influencing its interaction with monoamine neurotransmitter systems and leading to a wide spectrum of effects, including stimulant, entactogenic, and hallucinogenic properties.[1][3] This guide will systematically explore the synthesis, pharmacology, analysis, and toxicology of key substituted phenethylamine derivatives, providing both theoretical understanding and practical methodologies for the research professional.

Synthesis of Substituted Phenethylamines: Building the Molecules of Interest

The synthesis of substituted phenethylamines is a cornerstone of their study, enabling the creation of novel compounds and the investigation of structure-activity relationships. Numerous synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of Psychedelic Phenethylamines: The 2C-X Series

A prominent class of psychedelic phenethylamines is the 2C series, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. A common precursor for many of these compounds is 2,5-dimethoxybenzaldehyde.

This protocol outlines a common route for the synthesis of 2C-B, a representative member of the 2C family.

Step 1: Henry Condensation to form 2,5-Dimethoxynitrostyrene

  • To a solution of 2,5-dimethoxybenzaldehyde (e.g., 0.15 mol) in isopropanol (e.g., 150 ml), add nitromethane (e.g., 0.16 mol) and a catalytic amount of a base such as ethylenediammonium diacetate (e.g., 15 mmol).[4]

  • Gently heat the mixture with stirring until all solids dissolve.[5]

  • Allow the reaction to proceed at room temperature for 24 hours, followed by 24 hours in a refrigerator to facilitate precipitation.[4]

  • Filter the resulting orange crystalline precipitate, wash with cold isopropanol, and air dry to yield 2,5-dimethoxynitrostyrene.[4]

Step 2: Reduction of the Nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

  • In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add a solution of the 2,5-dimethoxynitrostyrene in anhydrous THF to the LAH suspension under an inert atmosphere (e.g., nitrogen or argon). The addition should be done at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and wash the solids with THF.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine freebase.

Step 3: Bromination to Yield 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Dissolve the crude 2,5-dimethoxyphenethylamine in glacial acetic acid.[1]

  • Slowly add a solution of elemental bromine in glacial acetic acid to the phenethylamine solution with stirring.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for a period of time.

  • The product, 2C-B, can be precipitated as a salt (e.g., hydrobromide or hydrochloride) by the addition of the corresponding acid.[5][4]

  • Filter the precipitate, wash with a suitable solvent (e.g., ether), and dry to obtain the final product.[5]

Synthesis_of_2CB Start 2,5-Dimethoxybenzaldehyde Nitrostyrene 2,5-Dimethoxynitrostyrene Start->Nitrostyrene Henry Condensation (Nitromethane, Base) Phenethylamine 2,5-Dimethoxyphenethylamine (2C-H) Nitrostyrene->Phenethylamine Reduction (e.g., LiAlH4) FinalProduct 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Phenethylamine->FinalProduct Bromination (Br2, Acetic Acid)

Caption: Synthetic pathway for 2C-B from 2,5-dimethoxybenzaldehyde.

Synthesis of Stimulant Phenethylamines: Amphetamine and Methamphetamine

The synthesis of amphetamine and its N-methylated analog, methamphetamine, is often achieved through the reductive amination of phenyl-2-propanone (P2P).

This protocol describes a common clandestine method for methamphetamine synthesis.

  • Amalgamation of Aluminum: In a large flask, amalgamate aluminum foil pieces by treating them with a solution of mercuric chloride in water until hydrogen evolution is observed. Decant the water and wash the aluminum amalgam with cold water.[6]

  • Reaction Setup: To the aluminum amalgam, add a solution of methylamine hydrochloride in water, isopropanol, a solution of sodium hydroxide, and phenyl-2-propanone (P2P). Add additional isopropanol as the solvent.[6]

  • Reaction: The reaction is exothermic and should be cooled to maintain a temperature below 50°C. After the initial vigorous reaction subsides, allow the mixture to stir for several hours.[6]

  • Workup: Add a solution of sodium hydroxide to the reaction mixture and stir. Allow the layers to separate.

  • Extraction: Extract the methamphetamine freebase with a nonpolar organic solvent such as toluene or ether.

  • Purification and Salt Formation: Wash the combined organic extracts with brine and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent by distillation. Dissolve the resulting freebase in a suitable solvent (e.g., ether) and precipitate the hydrochloride salt by the addition of hydrochloric acid.[6]

  • Isolation: Filter the methamphetamine hydrochloride crystals, wash with a non-polar solvent, and air dry.

Synthesis of Entactogenic Phenethylamines: MDMA

3,4-Methylenedioxymethamphetamine (MDMA) is typically synthesized from precursors derived from sassafras oil, such as safrole or piperonal.[7][8] A common route involves the conversion of safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.[7]

  • Oxidation of Safrole: Safrole is oxidized to yield the ketone MDP2P. The Wacker oxidation is one method to achieve this transformation.[8]

  • Reductive Amination of MDP2P: The resulting MDP2P is then reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride or an aluminum-mercury amalgam, to form MDMA.[7][8]

  • Purification and Salt Formation: The crude MDMA freebase is purified and can be converted to its hydrochloride salt for stability and ease of handling.

Pharmacology: Understanding the Biological Activity

The diverse pharmacological effects of substituted phenethylamines are a direct consequence of their interactions with various components of the monoamine neurotransmitter systems. Their primary targets include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of a phenethylamine derivative and its biological activity is a key area of research. Subtle changes in substitution can dramatically alter a compound's affinity and efficacy at its molecular targets.

The 5-HT2A receptor is a primary target for psychedelic phenethylamines.[9] Agonism at this receptor is believed to be responsible for their hallucinogenic effects.[2]

  • Phenyl Ring Substitutions: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a common feature of many psychedelic phenethylamines. The nature of the substituent at the 4-position significantly influences activity. Nonpolar substituents like halogens and alkyl groups generally increase affinity, while hydrogen bond donors such as hydroxyl or amino groups decrease affinity.[2]

  • N-Benzyl Substitution: The addition of a benzyl group to the nitrogen atom, particularly with a 2-methoxy substituent (the NBOMe series), can dramatically increase both binding affinity and functional potency at the 5-HT2A receptor.[2]

Table 1: 5-HT2A Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Selected Phenethylamine Derivatives

Compound4-Position SubstituentN-Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM) (Functional Assay)Reference(s)
2C-H-H-H--[1][10]
2C-D-CH3-H--[1][10]
2C-E-CH2CH3-H--[1][10]
2C-I-I-H--[2]
2C-B-Br-H--[2]
25I-NBOMe-I2-methoxybenzylSubnanomolar0.5 - 1.5[1]
25B-NBOMe-Br2-methoxybenzyl--[10]
25C-NBOMe-Cl2-methoxybenzyl--[10]

Note: Specific Ki and EC50 values can vary depending on the assay conditions and cell types used. The table provides a general overview of the trends.

The dopamine transporter is a key target for stimulant phenethylamines like amphetamine. Inhibition of DAT leads to an increase in extracellular dopamine levels, contributing to the stimulant effects.[9]

  • Aryl Group: The nature of the aromatic ring influences DAT inhibitory activity.[9]

  • Alkylamine Side Chain: The length and structure of the alkylamine side chain can affect potency. Longer alkyl groups and smaller ring sizes at the alkylamine position have been shown to have stronger inhibitory activities.[9]

Table 2: Dopamine Transporter (DAT) Inhibitory Potencies (IC50) of Selected Phenethylamine Derivatives

Compound ClassKey Structural FeaturesRepresentative IC50 Values (nM)Reference(s)
ArylalkylaminesVaried substitutions on the phenyl ring and alkylamine360.5 - >10,000[9][11]
2-(Alkyl amino)-1-arylalkan-1-onesHeterocyclic rings of varying sizes398.6 - >6,000[9][11]
Alkyl 2-phenyl-2-(piperidin-2-yl)acetatesDistinct R1 and R2 groupsPotent inhibitors[9][11]

Note: The table summarizes findings from a study on 29 β-PEA derivatives, highlighting the range of inhibitory activities based on structural class.[9][11]

Pharmacological Assays

A variety of in vitro and in vivo assays are used to characterize the pharmacological properties of substituted phenethylamines.

This assay measures the affinity of a test compound for the 5-HT2A receptor.

  • Receptor Source: Use membrane preparations from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain regions with high receptor density (e.g., rat frontal cortex).[12][13]

  • Radioligand: A suitable radiolabeled ligand, such as [3H]ketanserin or [125I]DOI, is used.[1][13]

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary ions.

  • Incubation: In a 96-well plate, incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the bound radioligand from the free radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway coupled to the 5-HT2A receptor.

  • Cell Culture: Use cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radiolabeling: Pre-incubate the cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: Wash the cells and then stimulate them with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

  • Extraction of IPs: Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response Agonist Phenethylamine Agonist Agonist->Receptor

Caption: 5-HT2A receptor Gq signaling pathway.

Analytical Methodologies: Detection and Quantification

The accurate and sensitive detection and quantification of substituted phenethylamines are crucial for forensic toxicology, clinical diagnostics, and research. Due to their structural similarities, chromatographic methods coupled with mass spectrometry are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many phenethylamines, derivatization is necessary to improve their chromatographic properties and reduce their polarity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column).[2]

    • Spike the urine sample with an internal standard (e.g., a deuterated analog of the analyte).

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute the analytes with a suitable elution solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., MSTFA with 1% TMCS to form TMS derivatives, or trifluoroacetic anhydride).[2]

    • Heat the mixture to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.[2]

    • Set the appropriate temperature program for the GC oven.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the analytes by comparing the peak areas of the target compounds to those of the internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific and is particularly well-suited for the analysis of non-volatile or thermally labile compounds, often without the need for derivatization.

  • Sample Preparation:

    • Spike the blood sample with an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

    • Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[14]

  • LC Separation:

    • Inject the supernatant or extracted sample into the LC system.

    • Use a reverse-phase C18 column for separation with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).[14]

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.[14]

    • Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each analyte and internal standard for high selectivity and sensitivity.[14]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Blood) Spiking Add Internal Standard Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Identification Identification (Retention Time, Mass Spectrum) MassSpec->Identification Quantification Quantification (Calibration Curve) MassSpec->Quantification Result Final Result Identification->Result Quantification->Result

Caption: General workflow for the analysis of phenethylamines in biological samples.

Toxicology: Assessing the Potential for Harm

Many substituted phenethylamines, particularly those used recreationally, have the potential for neurotoxicity. Understanding the mechanisms of this toxicity and having reliable methods to assess it are critical for public health and drug development.

In Vitro Neurotoxicity Assays

Cell-based assays provide a means to screen for neurotoxicity and investigate the underlying cellular and molecular mechanisms.

The lactate dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

  • Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y cells) in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Treatment: Treat the cells with varying concentrations of the test phenethylamine derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle control (spontaneous LDH release) and a maximum LDH release control (cells treated with a lysis buffer).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[15]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the controls.

The MTT assay is another colorimetric method that measures the metabolic activity of viable cells, which is an indicator of cell viability.

  • Cell Culture and Treatment: Plate and treat the cells as described for the LDH assay.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for several hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Animal Models of Neurotoxicity

Animal models, primarily in rodents, are used to study the in vivo neurotoxic effects of substituted phenethylamines and their behavioral consequences.[3][14][16]

  • Dosing Regimen: Administer a neurotoxic regimen of the test compound (e.g., multiple high-dose injections of methamphetamine) to the animals. Control animals receive vehicle injections.[17]

  • Behavioral Testing: At various time points after drug administration, assess the animals for behavioral changes. Common tests include:

    • Locomotor Activity: Measure spontaneous movement in an open field to assess general activity levels.[17]

    • Stereotypy: Score repetitive, invariant behaviors that are characteristic of high-dose stimulant administration.

    • Cognitive Function: Use tasks such as the passive avoidance test or the stop-signal task to assess learning, memory, and impulsivity.[17][18]

  • Neurochemical Analysis: After the behavioral testing period, euthanize the animals and collect brain tissue. Analyze brain regions of interest (e.g., striatum, prefrontal cortex) for markers of neurotoxicity, such as:

    • Depletion of dopamine and serotonin and their metabolites.

    • Reduction in the density of dopamine and serotonin transporters.

    • Evidence of oxidative stress or apoptosis.

Conclusion

The substituted phenethylamines represent a profoundly important and complex class of chemical compounds. Their structural simplicity belies a vast and intricate pharmacology that has significant implications for neuroscience, medicine, and public health. This guide has provided a technical overview of the key aspects of their study, from the foundational principles of their synthesis to the detailed methodologies used to assess their biological effects and potential toxicity. A thorough understanding of these principles and techniques is essential for any researcher or professional working in this dynamic and challenging field. By applying rigorous scientific methodology, the scientific community can continue to unravel the complexities of these compounds, paving the way for new therapeutic interventions and a deeper understanding of the brain.

References

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Exploratory

An In-depth Technical Guide to 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride: A Research Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS Number: 56370-31-1), a phenethylamine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS Number: 56370-31-1), a phenethylamine derivative with potential applications in pharmacological research and drug development. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes foundational chemical data with inferred scientific insights based on the well-established pharmacology of the broader phenethylamine class. This guide will cover the compound's chemical identity, potential synthetic pathways, plausible biological targets, and appropriate analytical methodologies. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, providing a framework for experimental design and hypothesis generation.

Introduction: The Phenethylamine Scaffold in Drug Discovery

The 2-phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters, hormones, and synthetic drugs.[1] Compounds in this class are known to interact with a wide array of biological targets, particularly within the central nervous system (CNS). The structural simplicity of the phenethylamine motif allows for extensive chemical modification, leading to a diverse range of pharmacological activities.[1] Variations in substitution on the phenyl ring and the ethylamine side chain can profoundly influence receptor binding affinity, selectivity, and functional activity.

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, also known as 4-propoxyphenethylamine hydrochloride, belongs to this versatile class of compounds. The presence of a propoxy group at the para position of the phenyl ring is a key structural feature that likely modulates its pharmacokinetic and pharmacodynamic properties compared to other phenethylamines. This guide aims to provide a detailed technical exploration of this compound, drawing upon available data and the extensive knowledge base of related molecules to offer a predictive and practical resource for the scientific community.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 56370-31-1[2][3]
Molecular Formula C11H18ClNO[2][3]
Molecular Weight 215.73 g/mol [2][3]
Synonyms 4-propoxy-phenethylamine, [2-(4-propoxyphenyl)ethyl]amine hydrochlorideChemicalBook
Predicted XlogP 2.1PubChemLite[4]
Appearance Solid (predicted)N/A
Solubility Soluble in water (as hydrochloride salt)General knowledge

Table 1: Physicochemical Properties of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride.

Potential Synthetic Pathways

General Synthesis Workflow

The following diagram illustrates a probable synthetic route, starting from the commercially available 4-propoxyphenol.

SynthesisWorkflow cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Reduction cluster_3 Salt Formation A 4-Propoxyphenol B 4-Propoxyphenylacetonitrile A->B Alkylation with Chloroacetonitrile C 1-Nitro-2-(4-propoxyphenyl)ethene A->C Nitration followed by Henry Reaction D 2-(4-Propoxyphenyl)ethanamine (Free Base) B->D Reduction (e.g., LiAlH4 or H2/Catalyst) C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride D->E Treatment with HCl

Caption: A plausible synthetic workflow for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride via the nitrile reduction route. Note: This protocol should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 4-Propoxyphenylacetonitrile

  • To a solution of 4-propoxyphenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

  • To this mixture, add chloroacetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 4-propoxyphenylacetonitrile.

Step 2: Reduction to 2-(4-Propoxyphenyl)ethanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-propoxyphenylacetonitrile in the same dry solvent dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base, 2-(4-propoxyphenyl)ethanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-(4-propoxyphenyl)ethanamine free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Predicted Pharmacological Profile and Mechanism of Action

Given its structural similarity to other psychoactive phenethylamines, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is likely to exhibit activity at monoamine transporters and/or G-protein coupled receptors (GPCRs) in the central nervous system.

Potential Biological Targets

The primary biological targets for phenethylamines are typically the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems. The specific affinity and activity profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride would need to be determined experimentally, but predictions can be made based on its structure. The propoxy substitution may influence its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.

BiologicalTargets cluster_monoamine Monoamine Systems 2-(4-Propoxyphenyl)-1-ethanamine 2-(4-Propoxyphenyl)-1-ethanamine Serotonin (5-HT) Receptors Serotonin (5-HT) Receptors 2-(4-Propoxyphenyl)-1-ethanamine->Serotonin (5-HT) Receptors Potential Agonist/Antagonist Dopamine (DA) Receptors Dopamine (DA) Receptors 2-(4-Propoxyphenyl)-1-ethanamine->Dopamine (DA) Receptors Potential Agonist/Antagonist Norepinephrine (NE) Receptors Norepinephrine (NE) Receptors 2-(4-Propoxyphenyl)-1-ethanamine->Norepinephrine (NE) Receptors Potential Agonist/Antagonist Monoamine Transporters (SERT, DAT, NET) Monoamine Transporters (SERT, DAT, NET) 2-(4-Propoxyphenyl)-1-ethanamine->Monoamine Transporters (SERT, DAT, NET) Potential Inhibitor

Caption: Plausible biological targets for 2-(4-Propoxyphenyl)-1-ethanamine.

Recommended In Vitro Assays for Target Validation

To elucidate the pharmacological profile of this compound, a tiered screening approach is recommended.

Tier 1: Primary Binding Assays

  • Radioligand Binding Assays: A comprehensive panel of radioligand binding assays should be performed to determine the affinity of the compound for a wide range of CNS targets, including serotonin, dopamine, norepinephrine, and adrenergic receptors, as well as the respective monoamine transporters.

Tier 2: Functional Assays

  • Calcium Flux Assays: For GPCRs identified as high-affinity targets in binding assays, calcium flux assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • cAMP Assays: For GPCRs that signal through adenylyl cyclase, cAMP assays can be employed to determine functional activity.

  • Transporter Uptake Assays: To assess the activity at monoamine transporters, synaptosomal uptake assays using radiolabeled substrates (e.g., [3H]5-HT, [3H]DA, [3H]NE) can be conducted.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization and quantification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in various matrices.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification and purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Quantification in Biological Matrices

For pharmacokinetic and pharmacodynamic studies, a validated method for quantifying the compound in biological fluids (e.g., plasma, urine, brain tissue) is necessary.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.

Experimental Protocol Outline:

  • Sample Preparation:

    • Protein precipitation (e.g., with acetonitrile or methanol) is a common first step for plasma samples.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for cleaner extracts and to achieve lower limits of quantification.

  • Chromatographic Separation:

    • Reverse-phase chromatography using a C18 column is typically suitable for phenethylamines.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is recommended.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode is generally effective for phenethylamines.

    • Multiple reaction monitoring (MRM) should be used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for the analyte and an appropriate internal standard.

Safety and Handling

As with any novel chemical entity, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride should be handled with appropriate caution. A comprehensive safety assessment has not been published. Researchers should consult the Safety Data Sheet (SDS) from the supplier and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride represents an under-explored member of the pharmacologically significant phenethylamine class. While direct experimental data is sparse, this guide provides a robust framework for initiating research on this compound. By leveraging established synthetic and analytical methodologies and a systematic approach to pharmacological profiling, the scientific community can begin to elucidate the therapeutic potential and mechanism of action of this and related novel chemical entities. Future research should focus on obtaining empirical data to validate the predictions outlined in this guide, including detailed synthesis and characterization, comprehensive in vitro and in vivo pharmacological profiling, and initial ADME/Tox assessments.

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Foundational

Unveiling the Therapeutic Potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: A Technical Guide for Preclinical Investigation

Abstract This technical guide outlines a comprehensive preclinical strategy to investigate the therapeutic potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a derivative of the pharmacologically significant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive preclinical strategy to investigate the therapeutic potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a derivative of the pharmacologically significant 2-phenethylamine scaffold, this compound is hypothesized to interact with key monoamine neurotransmitter systems.[1][2] The structural feature of a propoxy group at the para position of the phenyl ring suggests potential modulation of selectivity and affinity for various receptors, transporters, and enzymes within these systems. This document provides a structured approach for researchers and drug development professionals to systematically evaluate the compound's mechanism of action and identify promising therapeutic targets. We will detail the underlying scientific rationale for experimental choices, provide step-by-step protocols for key in vitro assays, and present a framework for subsequent in vivo characterization.

Introduction: The Phenethylamine Scaffold and Rationale for Investigation

The 2-phenethylamine backbone is a privileged structure in medicinal chemistry, forming the core of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds and therapeutic agents.[1] These molecules exert their effects by interacting with a range of biological targets, primarily within the central nervous system (CNS). Key targets for phenethylamine derivatives include:

  • Monoamine Transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters is a well-established mechanism for antidepressant and stimulant medications.[3][4]

  • G-Protein Coupled Receptors (GPCRs): This includes adrenergic (α and β), dopaminergic (D1-D5), and serotonergic (5-HT) receptors.[1][5] Agonist or antagonist activity at these receptors can modulate a wide range of physiological and psychological processes.

  • Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO can increase the availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[7]

  • Trace Amine-Associated Receptors (TAARs): TAAR1, in particular, is a receptor for endogenous trace amines like β-phenethylamine and is involved in modulating dopaminergic and serotonergic systems.[8]

The subject of this guide, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, possesses the core phenethylamine structure with a notable 4-propoxy substitution. This modification is expected to alter its pharmacokinetic and pharmacodynamic properties compared to unsubstituted phenethylamine. The increased lipophilicity from the propoxy group may enhance its ability to cross the blood-brain barrier. Furthermore, the electronic properties of the alkoxy group could influence its binding affinity and selectivity for various targets. This warrants a systematic investigation into its pharmacological profile to uncover its potential as a novel therapeutic agent for neurological or psychiatric disorders.

Hypothesized Primary Therapeutic Targets

Based on the structure of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, we hypothesize that its primary therapeutic targets are likely to be within the monoaminergic systems. The initial screening strategy should therefore focus on the following key proteins:

  • Dopamine Transporter (DAT): Many phenethylamine derivatives exhibit activity at DAT, either as inhibitors or as releasing agents.[3][4]

  • Serotonin Transporter (SERT): Substitutions on the phenyl ring can significantly influence selectivity between DAT and SERT.[9]

  • Monoamine Oxidase A (MAO-A) and B (MAO-B): Phenethylamines are substrates for MAO, and some derivatives can act as inhibitors.[6][7]

Secondary targets for later-stage investigation could include adrenergic receptors (α1, α2, β), serotonin receptors (particularly 5-HT2A), and TAAR1.[1][5]

In Vitro Evaluation: A Step-by-Step Methodological Approach

A tiered in vitro screening approach is recommended to efficiently characterize the pharmacological profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Tier 1: Primary Target Screening

The initial phase will focus on assessing the compound's activity at the hypothesized primary targets.

The first step is to determine if the compound inhibits the reuptake of dopamine and serotonin by their respective transporters. Radiotracer uptake inhibition assays are the gold standard for this purpose.[10]

Experimental Protocol: Dopamine/Serotonin Uptake Inhibition Assay [4][9]

  • Cell Culture: Use Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human dopamine transporter (hDAT) or human serotonin transporter (hSERT). Culture the cells in appropriate media and seed them onto poly-D-lysine-coated 96-well plates.

  • Compound Preparation: Prepare a stock solution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a suitable solvent (e.g., DMSO or water). Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT) for 10-20 minutes at 37°C.[4]

    • Add a constant concentration of radiolabeled substrate, either [³H]-dopamine for DAT-expressing cells or [³H]-serotonin for SERT-expressing cells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a scintillation-compatible lysis buffer (e.g., 1% SDS).

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Subtract non-specific uptake from all other measurements to get specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Causality and Interpretation: A low IC₅₀ value indicates potent inhibition of the transporter. Comparing the IC₅₀ values for DAT and SERT will provide an initial assessment of the compound's selectivity.

Diagram: Monoamine Transporter Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture hDAT/hSERT expressing cells compound_prep Prepare compound dilution series pre_incubation Pre-incubate cells with compound cell_culture->pre_incubation compound_prep->pre_incubation add_radioligand Add [3H]-Dopamine or [3H]-Serotonin pre_incubation->add_radioligand terminate Terminate uptake (wash with cold buffer) add_radioligand->terminate lyse Lyse cells terminate->lyse scintillation Measure radioactivity lyse->scintillation calculate_ic50 Calculate IC50 value scintillation->calculate_ic50

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

This assay will determine if the compound inhibits the activity of MAO-A and MAO-B, the primary enzymes responsible for monoamine degradation.

Experimental Protocol: Fluorometric MAO Inhibition Assay [6][11]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissue known to express high levels of these enzymes.

  • Compound and Substrate Preparation:

    • Prepare a dilution series of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

    • Prepare solutions of selective substrates: kynuramine for MAO-A and benzylamine for MAO-B.[7]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate. The enzymatic reaction produces hydrogen peroxide (H₂O₂).

    • The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).

    • Measure the fluorescence intensity over time using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Causality and Interpretation: Potent inhibition of either MAO-A or MAO-B (low IC₅₀) would suggest a distinct mechanism of action and potential therapeutic applications, such as for depression or neurodegenerative diseases.

Diagram: Dopaminergic Synapse and Potential Targets

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine (DA) dopa->da vmat2 VMAT2 da->vmat2 mao MAO da->mao Degradation vesicle Synaptic Vesicle (DA storage) vmat2->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) dat->da d2r D2 Receptor downstream Downstream Signaling d2r->downstream synaptic_cleft->dat Reuptake synaptic_cleft->d2r compound 2-(4-Propoxyphenyl) -1-ethanamine HCl compound->dat Inhibits? compound->mao Inhibits?

Caption: Potential interaction points of the compound in a dopaminergic synapse.

Tier 2: Secondary Screening and Selectivity Profiling

If significant activity is observed in Tier 1, a broader screening panel is warranted to determine selectivity and identify potential off-target effects.

  • Receptor Binding Assays: A competitive radioligand binding assay should be performed against a panel of receptors, including adrenergic (α₁, α₂, β), dopaminergic (D₁, D₂), and serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors.[1][5] This will determine the compound's affinity (Ki) for these targets and establish a selectivity profile.

  • Functional Assays: For any receptor where high binding affinity is observed, functional assays (e.g., calcium mobilization or cAMP assays) should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

In Vivo Evaluation Framework

Positive in vitro results should be followed by in vivo studies in appropriate animal models to assess pharmacokinetics, safety, and efficacy.

Pharmacokinetic Studies
  • Formulation Development: Develop a suitable vehicle for administration (e.g., saline, PEG/DMSO).[8]

  • PK Profiling: Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key parameters such as bioavailability, half-life, and brain penetration.

Behavioral Pharmacology

The choice of behavioral models will depend on the in vitro profile.

  • If DAT/SERT inhibition is the primary mechanism:

    • Locomotor Activity: To assess stimulant or depressant effects.

    • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like effects.

  • If MAO inhibition is prominent:

    • Models of Parkinson's Disease (e.g., MPTP-induced): To assess neuroprotective potential.

  • General CNS activity:

    • Rotarod Test: To assess motor coordination and potential neurological deficits.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate interpretation and decision-making.

Assay Target Parameter Result Reference Compound
Uptake InhibitionhDATIC₅₀ (µM)TBDGBR 12909
Uptake InhibitionhSERTIC₅₀ (µM)TBDFluoxetine
Enzyme InhibitionhMAO-AIC₅₀ (µM)TBDClorgyline
Enzyme InhibitionhMAO-BIC₅₀ (µM)TBDPargyline
Receptor BindingD₂ ReceptorKᵢ (nM)TBDHaloperidol
Receptor Binding5-HT₂ₐ ReceptorKᵢ (nM)TBDKetanserin

Conclusion

This technical guide provides a rigorous, hypothesis-driven framework for the initial preclinical evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By systematically characterizing its interactions with key monoamine system targets, researchers can efficiently identify its primary mechanism of action and build a strong foundation for further drug development efforts. The proposed workflow, from broad in vitro screening to targeted in vivo models, ensures a self-validating process, grounding each subsequent step in robust, empirical data. This approach will be crucial in determining whether this novel phenethylamine derivative holds promise as a therapeutic agent for CNS disorders.

References

  • Nieto, C.T., Manchado, A., Belda, L., Diez, D., & Garrido, N.M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Lee, S., Kim, H., Lee, K., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90. [Link]

  • Lee, S., Kim, H., Lee, K., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 660. [Link]

  • ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • Steinkellner, T., Montgomery, T. R., et al. (2012). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Medicinal Chemistry Letters, 3(10), 811–816. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • PubChem. Phenylpropanolamine Hydrochloride. [Link]

  • PubChem. (4-Propoxyphenyl)methanamine hydrochloride. [Link]

  • Kim, H., Lee, S., Lee, K., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 551-559. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride?. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 365-374. [Link]

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Exploratory

The Pivotal Role of the 4-Alkoxy Group in Phenethylamine Psychedelics: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Beyond the Phenethylamine Backbone The phenethylamine scaffold represents a foundational element in the development of psychoac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Phenethylamine Backbone

The phenethylamine scaffold represents a foundational element in the development of psychoactive compounds, with a rich history of structural modification leading to a wide spectrum of pharmacological activities. Within this broad class, the 2,5-dimethoxyphenethylamines, famously cataloged by Alexander and Ann Shulgin in their seminal work PiHKAL (Phenethylamines I Have Known And Loved), stand out for their potent psychedelic effects.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and critical subset: the 4-alkoxy-phenethylamines. Our focus will be on elucidating how modifications to the 4-position alkoxy substituent profoundly influence receptor binding affinity, functional activity, and selectivity, primarily at the serotonin 5-HT₂A receptor, the principal target for classic psychedelics.[4][5] Understanding these relationships is paramount for the rational design of novel therapeutic agents targeting the serotonergic system for a variety of neuropsychiatric conditions.

The Serotonin 5-HT₂A Receptor: The Primary Locus of Action

The psychedelic effects of 4-alkoxy-phenethylamines are predominantly mediated by their agonist activity at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[6][7] The interaction of these ligands with the 5-HT₂A receptor initiates a cascade of intracellular signaling events, leading to the characteristic alterations in perception, cognition, and mood. Consequently, the binding affinity (Ki) and functional potency (EC₅₀) at this receptor are the most critical parameters in evaluating the SAR of this compound class. While the 5-HT₂A receptor is the primary target, interactions with other serotonin receptor subtypes, such as 5-HT₂C and 5-HT₁A, as well as adrenergic and trace amine-associated receptors (TAAR1), contribute to the overall pharmacological profile and are crucial for understanding selectivity and potential side effects.[8]

Dissecting the Structure-Activity Relationship of 4-Alkoxy-Phenethylamines

The fundamental 2,5-dimethoxyphenethylamine structure serves as the canvas upon which the 4-alkoxy substituent paints a diverse palette of pharmacological activities.[9][10] The following sections will systematically explore the impact of modifying this key functional group.

The Influence of Alkoxy Chain Length and Lipophilicity

A recurring theme in the SAR of this series is the positive correlation between the size and lipophilicity of the 4-alkoxy group and the binding affinity for the 5-HT₂A and 5-HT₂C receptors.[5][11] As the alkyl chain is extended, a general trend of increased affinity is observed. This suggests that the 4-position of the phenyl ring resides within a hydrophobic pocket of the 5-HT₂A receptor binding site.

For instance, studies comparing various 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O-X series) have demonstrated that longer or more lipophilic chains can enhance binding.[4] This principle is a cornerstone for designing more potent ligands.

The Ambiguous Role of Fluorination

The introduction of fluorine atoms into the 4-alkoxy substituent has a more complex and less predictable effect on receptor affinity and functional activity.[12] In some cases, fluorination can increase binding affinity, potentially through favorable electronic interactions or by influencing the conformation of the alkoxy chain. However, in other instances, it can be detrimental to binding. For example, certain fluorine-containing ethoxy derivatives have shown substantially lower binding affinity at the 5-HT₂A receptor.[12] This highlights the subtle interplay of steric and electronic factors within the receptor's binding pocket.

Comparative Pharmacology: Phenethylamines vs. α-Methylated Analogs (Amphetamines)

The addition of a methyl group at the alpha position of the ethylamine side chain, creating the corresponding amphetamine derivatives, significantly alters the pharmacological profile. Generally, this modification can increase psychedelic potency.[5] However, it also impacts receptor selectivity. For example, amphetamine derivatives tend to exhibit weaker affinities for the 5-HT₁A receptor compared to their phenethylamine counterparts.[8] This suggests that the alpha-methylation introduces steric hindrance that is not well-tolerated by the 5-HT₁A receptor binding site.

The Criticality of the Methoxy Group Substitution Pattern

While this guide focuses on 4-alkoxy derivatives, it is crucial to acknowledge that the substitution pattern of the methoxy groups on the phenyl ring is a major determinant of activity. The 2,5-dimethoxy arrangement is considered archetypal for potent psychedelic activity within this class.[4][5] Other substitution patterns, such as the 2,6-dimethoxy ("pseudo" or Ψ derivatives) or the 3,5-dimethoxy (mescaline-derived "scalines"), result in distinct pharmacological profiles.[12][13] For instance, the 2,4,6-trisubstituted derivatives may be less potent than their 2,4,5-trisubstituted counterparts but more potent than the 3,4,5-trisubstituted analogs.[8]

Quantitative Insights: Receptor Binding and Functional Activity Data

To provide a clearer understanding of the SAR principles discussed, the following table summarizes in vitro data for a selection of 4-alkoxy-phenethylamines and their amphetamine analogs at key serotonergic receptors.

Compound4-SubstituentType5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)Reference
Ψ-2C-O-16 AllyloxyPhenethylamine8-54---[12]
Ψ-2C-O-3 MethallyloxyPhenethylamine8-54---[12]
Ψ-2C-O-27 -Phenethylamine8-54---[12]
Ψ-2C-O-35 DifluoromethoxyPhenethylamine72---[12]
Fluorinated Ethoxy Derivatives -Phenethylamine600-1600---[12]
General 2C-O Derivatives Various AlkoxyPhenethylamine8-100016-2600110-3500710-4440[4][5]
General 3C-O Derivatives Various AlkoxyAmphetamine61-9802-990270-10,000≥ 5100[4][5]
CYB210010 ThiotrifluoromethylPhenethylamine4.1-6.7>100[14][15]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes to highlight general trends.

Experimental Protocols: A Foundation for Self-Validating Research

The integrity of SAR studies relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key in vitro assays used to characterize the pharmacological profile of 4-alkoxy-phenethylamines.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, in this case, the human 5-HT₂A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

  • Test compounds (4-alkoxy-phenethylamines).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist like spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay for Agonist Potency (EC₅₀) and Efficacy (Emax)

This protocol describes a calcium mobilization assay to determine the functional activity of a test compound at the 5-HT₂A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Materials:

  • A stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A receptor.

  • Cell culture medium.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compounds.

  • A reference full agonist (e.g., serotonin).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom microplate and culture until they reach the desired confluency.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period of time.

  • Wash the cells with the assay buffer to remove any excess dye.

  • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.

  • After establishing a baseline reading, add the test compounds or the reference agonist to the wells.

  • Continue to monitor the fluorescence intensity over time to measure the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound and the reference agonist.

  • Plot the peak response against the logarithm of the compound concentration.

  • Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal response) using non-linear regression analysis.

  • Determine the Emax value (the maximal response produced by the compound) and express it as a percentage of the maximal response produced by the reference full agonist (serotonin).

Visualizing the SAR Landscape

To better conceptualize the relationships discussed, the following diagrams illustrate key concepts.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Pharmacological Activity Phenethylamine_Core Phenethylamine Core (2,5-dimethoxy) HT2A_Affinity 5-HT₂A Affinity (Ki) Alkoxy_Group 4-Alkoxy Group (R-O-) Lipophilicity Lipophilicity Alkoxy_Group->Lipophilicity Steric_Bulk Steric Bulk Alkoxy_Group->Steric_Bulk Electronic_Effects Electronic Effects (e.g., Fluorination) Alkoxy_Group->Electronic_Effects Alpha_Methyl α-Methyl Group (Amphetamine vs. Phenethylamine) Receptor_Selectivity Receptor Selectivity (5-HT₂A vs. 5-HT₂C/₁A, etc.) Alpha_Methyl->Receptor_Selectivity Lipophilicity->HT2A_Affinity Generally Increases Steric_Bulk->HT2A_Affinity Modulates Electronic_Effects->HT2A_Affinity Complex Effects HT2A_Potency 5-HT₂A Potency (EC₅₀) HT2A_Affinity->HT2A_Potency Correlates With

Caption: Logical flow of the structure-activity relationship for 4-alkoxy-phenethylamines.

Experimental_Workflow start Synthesized 4-Alkoxy-Phenethylamine Analog binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay ki_value Determine Ki (Affinity) binding_assay->ki_value ec50_emax Determine EC₅₀ & Emax (Potency & Efficacy) functional_assay->ec50_emax sar_analysis SAR Analysis & Iterative Design ki_value->sar_analysis ec50_emax->sar_analysis

Sources

Foundational

Early-Stage Research and Preclinical Evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the initial stages of research and preclinical development of the novel compound, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a substituted phen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial stages of research and preclinical development of the novel compound, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a substituted phenethylamine, this molecule warrants a thorough investigation into its physicochemical properties, synthesis, pharmacological activity, and safety profile to determine its potential as a central nervous system (CNS) therapeutic agent. This document outlines a logical, multi-stage workflow, from initial characterization and synthesis to in vitro and in vivo evaluations. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential psychoactive or neurological applications. The protocols and methodologies described herein are designed to establish a foundational understanding of the compound's properties and to identify any potential liabilities early in the development process, thereby guiding future research and investment.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in the development of CNS-active compounds, with derivatives exhibiting a wide range of pharmacological effects, including stimulant, hallucinogenic, and entactogenic properties.[1] The structural features of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, specifically the propoxy substitution on the phenyl ring, suggest potential modulation of monoamine systems, such as serotonin and dopamine pathways. Early and systematic evaluation of novel phenethylamine analogues is critical for identifying promising therapeutic candidates and mitigating the risks associated with unforeseen adverse effects.

This guide presents a structured, yet flexible, approach to the preclinical evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The overarching goal is to build a comprehensive data package that informs on the compound's viability for further development. The workflow emphasizes a tiered screening process, beginning with fundamental characterization and progressing to more complex biological assays.

Physicochemical Characterization and Synthesis

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physical and chemical properties. This data is crucial for ensuring the purity of the test compound and for developing suitable formulations for subsequent in vitro and in vivo studies.

Analytical and Bioanalytical Methods

Precise analytical methods are essential for the accurate quantification and characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in various matrices.

Table 1: Physicochemical and Analytical Data for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

PropertyValue
Molecular Formula C11H18ClNO
CAS Number 2205505-33-3
Appearance To be determined (likely a crystalline solid)
Solubility To be determined in relevant buffers (e.g., PBS, DMSO)
Purity ≥98% (determined by HPLC and NMR)
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
  • Objective: To determine the purity of the synthesized compound and to separate its enantiomers.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based) is recommended for enantiomeric separation. A C18 column can be used for general purity assessment.[2]

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum.

  • Procedure:

    • Prepare a stock solution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a suitable solvent.

    • Inject a small volume of the solution onto the HPLC column.

    • Run the analysis using the optimized mobile phase and flow rate.

    • Analyze the resulting chromatogram to determine the retention time(s) and peak area(s). Purity is calculated based on the relative peak areas. For chiral separation, the relative peak areas of the two enantiomers will indicate the enantiomeric excess.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
  • Objective: To confirm the molecular weight and fragmentation pattern of the compound.

  • Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many phenethylamine derivatives.[3] Derivatization is often employed to improve chromatographic properties and provide more informative mass spectra.[4][5]

  • Derivatization (Optional but Recommended): Acetylation or trifluoroacetylation of the primary amine can improve peak shape and volatility.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Procedure:

    • Prepare a dilute solution of the (derivatized) compound in a suitable solvent.

    • Inject the solution into the GC.

    • The compound will be separated based on its boiling point and interaction with the stationary phase.

    • The separated compound will then be ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.[6]

Synthesis

A plausible synthetic route for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride would involve a reductive amination of the corresponding ketone.

Experimental Protocol: Synthesis via Reductive Amination
  • Step 1: Synthesis of 1-(4-Propoxyphenyl)ethan-1-one. This can be achieved through a Friedel-Crafts acylation of propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Step 2: Reductive Amination. The ketone from Step 1 can be reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the primary amine.

  • Step 3: Salt Formation. The resulting freebase is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Purification: The final product should be purified by recrystallization to achieve high purity.

In Vitro Pharmacological Evaluation

The initial pharmacological assessment of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride should focus on its interaction with key CNS targets known to be modulated by phenethylamine derivatives.

Receptor and Transporter Binding Assays

These assays determine the affinity of the compound for specific molecular targets.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for the human 5-HT2A receptor.

  • Rationale: The 5-HT2A receptor is a primary target for many psychedelic phenethylamines.[7]

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin.

    • Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., Mianserin).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-Ketanserin and varying concentrations of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for the human dopamine transporter.[8]

  • Rationale: DAT is a key target for stimulant drugs.[9]

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human DAT.

    • Radioligand: [3H]-WIN 35,428.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Procedure:

    • Follow a similar procedure to the 5-HT2A receptor binding assay, substituting the appropriate materials.

    • Incubate membranes, radioligand, and test compound.[9]

    • Separate bound and free radioligand via filtration.[9]

    • Quantify radioactivity and calculate the Ki value.

Table 2: Hypothetical In Vitro Binding Affinity Data

TargetKi (nM)
5-HT2A Receptor To be determined
Dopamine Transporter (DAT) To be determined
Serotonin Transporter (SERT) To be determined
Norepinephrine Transporter (NET) To be determined

In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities that could lead to late-stage attrition in drug development.[4][9][10]

Metabolic Stability
Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s.[11]

  • Rationale: This assay provides an early indication of the compound's likely rate of metabolic clearance in the body.[12][13]

  • Materials:

    • Human and rodent liver microsomes.

    • NADPH regenerating system (cofactor for CYP enzymes).

  • Procedure:

    • Incubate 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride with liver microsomes in the presence of the NADPH regenerating system at 37°C.[11][14]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Membrane Permeability
Experimental Protocol: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of the compound and identify potential for active efflux.

  • Rationale: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[15][16][17]

  • Procedure:

    • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • After a defined incubation period, measure the concentration of the compound that has transported to the opposite side using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.[16]

    • An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Cardiac Safety
Experimental Protocol: hERG Channel Assay
  • Objective: To assess the potential of the compound to inhibit the hERG potassium channel.

  • Rationale: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19]

  • Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel is the gold standard.[18]

  • Procedure:

    • Apply varying concentrations of the test compound to the cells.

    • Measure the hERG channel current using a specific voltage protocol.[20]

    • Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value.

Table 3: Hypothetical In Vitro ADMET Data Summary

AssayParameterResult
Metabolic Stability Half-life (t1/2) in human liver microsomesTo be determined
Caco-2 Permeability Papp (A-B) (cm/s)To be determined
Efflux RatioTo be determined
hERG Inhibition IC50 (µM)To be determined

In Vivo Behavioral Pharmacology

Based on the in vitro binding profile, a tailored panel of in vivo behavioral assays should be conducted to characterize the compound's psychoactive effects.

Assessment of Psychedelic-like Activity
Experimental Protocol: Head-Twitch Response (HTR) in Mice
  • Objective: To assess the 5-HT2A receptor agonist activity in vivo.

  • Rationale: The HTR is a well-validated behavioral proxy for 5-HT2A receptor activation and is characteristic of psychedelic compounds.[21][22][23]

  • Procedure:

    • Administer varying doses of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to mice.

    • Observe and count the number of head twitches over a defined period. Automated systems can be used for more objective quantification.[24][25]

    • A dose-dependent increase in HTR frequency is indicative of 5-HT2A agonist activity.

Assessment of Stimulant Activity
Experimental Protocol: Locomotor Activity Test
  • Objective: To evaluate the effect of the compound on spontaneous motor activity.

  • Rationale: Stimulant compounds typically increase locomotor activity.[26][27]

  • Procedure:

    • Habituate mice to open-field arenas.

    • Administer varying doses of the test compound.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems.

    • A significant increase in locomotor activity compared to a vehicle control group suggests stimulant properties.

Assessment of Subjective Effects
Experimental Protocol: Drug Discrimination Paradigm
  • Objective: To determine if the subjective effects of the test compound are similar to those of known psychoactive drugs.

  • Rationale: This is a highly specific assay for characterizing the interoceptive cues produced by a drug.[28][29][30][31]

  • Procedure:

    • Train animals (typically rats or pigeons) to discriminate between the administration of a known drug (e.g., a stimulant like amphetamine or a psychedelic like DOI) and vehicle. This is usually done in a two-lever operant chamber where pressing one lever is reinforced after the drug injection, and the other lever is reinforced after vehicle injection.

    • Once the animals have learned the discrimination, they are tested with various doses of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

    • If the animals predominantly press the drug-appropriate lever, it indicates that the test compound produces subjective effects similar to the training drug.

Data Visualization and Workflow

Visual representations of experimental workflows and signaling pathways can aid in the understanding and communication of the research plan.

Early-Stage Research Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Decision Point Synthesis Synthesis & Purification Characterization Physicochemical Characterization (HPLC, GC-MS, NMR) Synthesis->Characterization Binding Receptor & Transporter Binding Assays (5-HT2A, DAT, etc.) Characterization->Binding ADMET ADMET Profiling (Metabolic Stability, Caco-2, hERG) Characterization->ADMET HTR Head-Twitch Response Binding->HTR Locomotor Locomotor Activity Binding->Locomotor Discrimination Drug Discrimination Binding->Discrimination GoNoGo Go/No-Go Decision Lead Optimization ADMET->GoNoGo HTR->GoNoGo Locomotor->GoNoGo Discrimination->GoNoGo

Caption: High-level workflow for early-stage research of the target compound.

Hypothetical 5-HT2A Receptor Signaling

G Compound 2-(4-Propoxyphenyl)-1- ethanamine hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Binds to Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (e.g., HTR) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Postulated 5-HT2A receptor activation pathway.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the early-stage evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By integrating physicochemical characterization, synthesis, and a tiered in vitro and in vivo screening cascade, researchers can efficiently gather the critical data necessary to make informed decisions about the future development of this novel compound. The emphasis on early ADMET profiling and targeted pharmacological investigation is designed to identify both the therapeutic potential and any significant liabilities, ultimately de-risking the path towards a potential clinical candidate.

References

  • Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]

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  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

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Protocols & Analytical Methods

Method

In Vitro Profiling of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: A Guide for Preclinical Evaluation

Introduction: Rationale for a Multi-Tiered In Vitro Assessment The compound 2-(4-propoxyphenyl)-1-ethanamine hydrochloride belongs to the phenethylamine class of molecules. This structural motif is prevalent in a variety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Multi-Tiered In Vitro Assessment

The compound 2-(4-propoxyphenyl)-1-ethanamine hydrochloride belongs to the phenethylamine class of molecules. This structural motif is prevalent in a variety of endogenous neuromodulators and synthetic psychoactive compounds. The core phenethylamine structure suggests a high probability of interaction with monoaminergic systems, which are critical for regulating mood, cognition, and physiological functions. Therefore, a comprehensive in vitro characterization is paramount to elucidating its pharmacological profile, identifying primary targets, assessing potential off-target liabilities, and establishing a preliminary safety window.

This document provides a detailed, multi-tiered protocol for the in vitro evaluation of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride. The experimental design is logically structured to first probe the most likely biological targets based on its chemical structure—namely, monoamine oxidases (MAOs) and the trace amine-associated receptor 1 (TAAR1)—followed by an assessment of potential cross-reactivity with adrenergic receptors and concluding with a general cytotoxicity screen. This strategic approach ensures a thorough and efficient characterization of the compound's biological activity.

Tier 1: Primary Target Interaction Profile

Based on its phenethylamine scaffold, the primary molecular targets for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride are hypothesized to be monoamine oxidases and TAAR1. Phenethylamines are known substrates and/or inhibitors of MAO enzymes and are also recognized as agonists at TAAR1.[1][2]

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes can significantly alter neurochemical balance. A fluorometric assay provides a sensitive and high-throughput method to determine the inhibitory potential of the test compound on both MAO isoforms.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(4-propoxyphenyl)-1-ethanamine HCl and control inhibitors Incubation Incubate MAO enzyme with test compound or control Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human MAO-A and MAO-B Enzyme_Prep->Incubation Reagent_Prep Prepare substrate (e.g., kynuramine) and Amplex Red reagent Reaction Add substrate to initiate enzymatic reaction Reagent_Prep->Reaction Incubation->Reaction Detection Measure fluorescence over time (Ex/Em ~530/590 nm) Reaction->Detection IC50_Calc Calculate percent inhibition and determine IC50 values Detection->IC50_Calc

Caption: Workflow for the MAO inhibition assay.

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride in sterile deionized water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Enzymes: Reconstitute recombinant human MAO-A and MAO-B enzymes (commercially available from suppliers like BioIVT) in the provided buffer.[3]

    • Substrate: Prepare a stock solution of a suitable substrate, such as kynuramine.

    • Detection Reagent: Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in reaction buffer.

    • Positive Controls: Prepare solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) as positive control inhibitors.[4]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of reaction buffer to all wells.

    • Add 10 µL of the test compound dilutions or control inhibitors to the respective wells.

    • Add 10 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of the substrate/Amplex® Red/HRP working solution.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm using a microplate reader. Record readings every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assays

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and other phenethylamine-like compounds.[2] Its activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) via Gαs coupling.[5]

Caption: TAAR1 Gαs-mediated signaling cascade.

This protocol describes a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay, which are robust methods for quantifying cAMP levels in a high-throughput format.

  • Cell Culture and Plating:

    • Culture HEK293 or CHO-K1 cells stably expressing human TAAR1 (e.g., from Creative Biogene) in the recommended growth medium.[6][7][8]

    • Harvest the cells and seed them into a 384-well plate at a density optimized for the assay. Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a known TAAR1 agonist, such as β-phenylethylamine, as a positive control.[2][9] A TAAR1 antagonist like EPPTB can be used to confirm specificity, though its potency varies across species.[1][10]

    • Aspirate the culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound or controls to the wells and incubate at room temperature for 30-60 minutes.

    • Lyse the cells and add the HTRF or AlphaScreen detection reagents according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the detection reaction to occur.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Calculate the cAMP concentration for each well based on a standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy (Emax).

Tier 2: Off-Target Liability Screening

Phenethylamine derivatives can exhibit affinity for adrenergic receptors. Therefore, it is crucial to assess the compound's activity at these receptors to identify potential off-target effects that could lead to undesired physiological responses.

Adrenergic Receptor Functional Assays

Functional assays measuring downstream signaling (e.g., cAMP production for β-adrenergic receptors or calcium mobilization for α1-adrenergic receptors) are more physiologically relevant than simple binding assays.[11][12][13]

The protocols for these assays are similar to the TAAR1 cAMP assay, with the following modifications:

  • Cell Lines: Use cell lines stably expressing the human adrenergic receptor subtypes of interest (e.g., β1, β2, α1A).

  • Positive Controls: Use well-characterized adrenergic agonists (e.g., isoproterenol for β-receptors, phenylephrine for α1-receptors).

  • Readout: For β-adrenergic receptors (Gαs-coupled), measure cAMP accumulation. For α1-adrenergic receptors (Gαq-coupled), measure intracellular calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.[14][15]

Tier 3: General Cytotoxicity Assessment

Evaluating the general cytotoxicity of a compound is a critical step in early-stage drug discovery to identify concentrations that are toxic to cells, which could confound the results of target-based assays. A panel of cytotoxicity assays with different endpoints is recommended.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells, thus assessing metabolic activity.[2][10][16][17][18]

  • Cell Plating: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

LDH Release Assay (Membrane Integrity)

The lactate dehydrogenase (LDH) release assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[1][6][19][20][21]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Absorbance Reading: After a 30-minute incubation at room temperature, measure the absorbance at ~490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the CC50.

Neutral Red Uptake Assay (Lysosomal Integrity)

This assay measures the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes. A decrease in dye uptake indicates cytotoxicity.[9][11][22][23]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for 2-3 hours.

  • Washing and Destaining: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance of the extracted dye at ~540 nm.

  • Data Analysis: Calculate the percentage of neutral red uptake relative to the vehicle-treated control cells and determine the CC50.

Data Summary and Interpretation

The results from these assays should be compiled into a comprehensive pharmacological profile of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride.

AssayParameter MeasuredExample Data Presentation
MAO-A Inhibition IC50 (µM)15.2
MAO-B Inhibition IC50 (µM)2.8
TAAR1 Activation EC50 (µM), Emax (%)0.5, 95%
β1-Adrenergic R EC50 (µM), Emax (%)>10, <10%
β2-Adrenergic R EC50 (µM), Emax (%)>10, <10%
α1A-Adrenergic R EC50 (µM), Emax (%)8.7, 45%
MTT Cytotoxicity CC50 (µM)>50
LDH Cytotoxicity CC50 (µM)>50
NRU Cytotoxicity CC50 (µM)>50

Note: The data in this table is hypothetical and for illustrative purposes only.

A thorough analysis of these results will provide insights into the compound's potency and selectivity for its primary targets, its potential for off-target effects, and its therapeutic window. This foundational in vitro data is essential for guiding further preclinical development, including in vivo efficacy and safety studies.

References

  • Wikipedia. (2024). EPPTB. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Khan, M. Z., & Nawaz, W. (2016). The emerging role of trace amines and their receptors. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 331–340.
  • Wikipedia. (2024). Trace amine-associated receptor 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • BioIVT. (n.d.). Configure Human Monoamine Oxidase. Retrieved from [Link]

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490.
  • ResearchGate. (n.d.). Characterization of HEK-293 cells stably transfected with the hDAT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacologic Characterization of the Cloned Human Trace Amine-Associated Receptor1 (TAAR1) and Evidence for Species Differences with the Rat TAAR1. Retrieved from [Link]

  • PubMed. (1987). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). Stable TIM3 Expressing CHO-K1 Cell Line. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

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Application

The Neuroscientist's Guide to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: A TAAR1 Agonist for Advanced Research

Introduction: Unveiling a Modulator of Monoaminergic Systems 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative, is emerging as a valuable pharmacological tool in neuroscience. Its significance l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Modulator of Monoaminergic Systems

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative, is emerging as a valuable pharmacological tool in neuroscience. Its significance lies in its potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that plays a critical role in modulating the activity of key monoaminergic neurotransmitter systems, including dopamine and serotonin.[1][2][[“]] Unlike classical antipsychotics that directly target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action with the potential for enhanced efficacy and a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[2][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective use of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in neuroscience research. We will delve into its mechanism of action, provide essential safety and handling information, and present step-by-step methodologies for key in vitro and in vivo experimental workflows.

Mechanism of Action: A Symphony of Signaling Cascades

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride exerts its effects by binding to and activating TAAR1. This receptor is strategically expressed in brain regions integral to mood, cognition, and reward, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[2][5] TAAR1 activation initiates a cascade of intracellular signaling events that ultimately fine-tune neuronal activity.

The primary signaling pathway involves the coupling of TAAR1 to the Gαs subunit of heterotrimeric G proteins.[2][6] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][6][7] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing ion channel activity and gene expression.[2][8]

Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor (D2R), creating a functional complex that modulates dopamine signaling.[2][9] Activation of TAAR1 within this complex can attenuate D2R-mediated signaling, providing a mechanism for reducing hyperdopaminergic states associated with psychosis.[2][8][9] This interaction is a key area of investigation for understanding the antipsychotic potential of TAAR1 agonists.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Heterodimer TAAR1-D2R Heterodimer TAAR1->Heterodimer D2R Dopamine D2 Receptor D2R->Heterodimer AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Agonist 2-(4-Propoxyphenyl) -1-ethanamine HCl Agonist->TAAR1 Binds & Activates Gs->AC Stimulates PKA PKA cAMP->PKA Activates Modulation Modulation of Dopamine Release & Neuronal Firing PKA->Modulation Heterodimer->Modulation Modulates D2R Signaling

Caption: Signaling pathway of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride at TAAR1.

Physicochemical Properties and Safety Information

A clear understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClNO[10][11]
Molecular Weight 215.72 g/mol [11]
Appearance Solid[12]
Solubility Information not widely available. As a hydrochloride salt, solubility in aqueous solutions such as saline or phosphate-buffered saline (PBS) is expected. Empirical determination is recommended.
Storage Store in a tightly-sealed container in a cool, dry, and well-ventilated area.[12]

Safety and Handling Precautions:

As a phenethylamine derivative, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride should be handled with care. The following are general safety guidelines; always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1][12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Storage: Store away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent moisture absorption.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Experimental Protocols

The following protocols are representative methodologies for investigating the activity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Characterization of TAAR1 Agonism using a cAMP Accumulation Assay

This protocol outlines a cell-based assay to quantify the agonistic activity of the compound at TAAR1 by measuring intracellular cAMP levels.

InVitro_Workflow start Start cell_culture Culture HEK293 cells expressing human TAAR1 start->cell_culture transfection Transfect with cAMP biosensor (optional) cell_culture->transfection plating Plate cells in a 384-well plate transfection->plating compound_prep Prepare serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine HCl plating->compound_prep stimulation Add compound to cells and incubate compound_prep->stimulation detection Measure cAMP levels (e.g., BRET, AlphaScreen) stimulation->detection analysis Analyze data and determine EC50 and Emax detection->analysis end End analysis->end

Caption: Workflow for in vitro characterization of TAAR1 agonism.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, opaque cell culture plates

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • cAMP detection kit (e.g., BRET-based or AlphaScreen assay kit)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hTAAR1 cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Plate the cells at an optimized density (e.g., 5,000-10,000 cells/well) in a 384-well plate.

  • Compound Preparation:

    • Prepare a stock solution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in assay buffer to generate a range of concentrations for the dose-response curve (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[14]

  • Cell Stimulation:

    • Add the diluted compound to the wells containing the cells.

    • Include a vehicle control (assay buffer with solvent) and a positive control (a known TAAR1 agonist like β-phenylethylamine).

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).[7][14]

  • cAMP Detection:

    • Following incubation, add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate as required by the kit.

    • Measure the signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Protocol 2: In Vivo Assessment of Dopamine Release using Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of rodents following administration of the compound.

InVivo_Workflow start Start surgery Implant guide cannula overlying the striatum start->surgery recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with artificial CSF and collect baseline samples probe_insertion->perfusion drug_admin Administer 2-(4-Propoxyphenyl) -1-ethanamine HCl perfusion->drug_admin sample_collection Collect dialysate samples at timed intervals drug_admin->sample_collection hplc_analysis Analyze dopamine levels in samples via HPLC-ECD sample_collection->hplc_analysis data_analysis Analyze changes in dopamine release over time hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure dopamine release.

Materials:

  • Adult male rodents (e.g., Wistar rats, 250-300g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Dental cement

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • Vehicle (e.g., saline)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • Drug Administration and Sample Collection:

    • Dissolve 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in the appropriate vehicle.

    • Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous). Administer vehicle to a control group.

    • Continue to collect dialysate samples at the same intervals for a predetermined period post-injection (e.g., 2-3 hours).

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

    • Quantify the dopamine concentration in each sample by comparing it to a standard curve.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Compare the time course of dopamine release between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

Protocol 3: Behavioral Assessment in a Rodent Model of Schizophrenia-Like Behavior

This protocol provides a framework for evaluating the potential antipsychotic-like effects of the compound by assessing its ability to attenuate hyperlocomotion induced by an NMDA receptor antagonist like MK-801.[4]

Materials:

  • Adult male rodents (e.g., C57BL/6J mice)

  • Open-field activity chambers equipped with automated tracking software

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • MK-801 (dizocilpine)

  • Vehicle (e.g., saline)

Procedure:

  • Habituation:

    • Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) on one or more days prior to testing to reduce novelty-induced activity.

  • Drug Administration:

    • On the test day, divide the animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + MK-801, Compound + MK-801).

    • Administer 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride or vehicle at a predetermined time before the MK-801 challenge (e.g., 30 minutes).

    • Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle.

  • Behavioral Testing:

    • Immediately after the MK-801 injection, place the animals in the open-field chambers.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total distance traveled and other activity parameters between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in MK-801-induced hyperlocomotion by the compound would suggest antipsychotic-like potential.

Conclusion

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride represents a promising research tool for investigating the complex roles of the TAAR1 system in brain function and disease. Its ability to modulate dopaminergic and other monoaminergic systems through a novel mechanism opens up new avenues for understanding the pathophysiology of neuropsychiatric disorders and for the development of next-generation therapeutics. The protocols provided herein offer a solid foundation for researchers to explore the neuropharmacological properties of this intriguing compound. As with any scientific endeavor, careful experimental design, rigorous execution, and thoughtful interpretation of data will be key to unlocking the full potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in advancing the frontiers of neuroscience.

References

  • Loba Chemie. (n.d.). Safety Data Sheet: β-PHENYLETHYLAMINE EXTRA PURE. Retrieved from [Link]

  • Siafis, S., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research.
  • Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology.
  • Li, M., et al. (2023).
  • Chen, J., et al. (2013). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neuroscience Methods.
  • Dedic, N., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.
  • De Luca, M. A., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules.
  • Espinoza, S., et al. (2015). cAMP variations induced by a β-PEA dose-response in cells co-expressing TAAR1 and EPAC.
  • OUCI. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.
  • Rutigliano, G., et al. (2022). Trace amine-associated receptor 1 (TAAR1)
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology.
  • Zetterström, T., et al. (1986). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Neuroscience Letters.
  • Consensus. (n.d.). Mechanism of action of TAAR1 agonists. Retrieved from [Link]

  • Benloucif, S., et al. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology.
  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • De Luca, M. A., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Molecules.
  • Espinoza, S., et al. (2011). Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor. Molecular Pharmacology.
  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine. Retrieved from [Link]

  • Pei, Y., et al. (2017). Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine's Neurochemical Actions. Scientific Reports.
  • PubChem. (n.d.). N-ethyl-1-(2-propoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Abstract This document provides a comprehensive guide to the analytical techniques for the quantification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a primary amine of significant interest in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the quantification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a primary amine of significant interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable quantification. This guide emphasizes the causality behind experimental choices and adheres to the principles of scientific integrity and method validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section includes a detailed protocol, a discussion of the underlying scientific principles, and guidance on method validation.

Introduction to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO.[1] Accurate and precise quantification of this analyte is critical throughout the drug development lifecycle, from early-stage discovery and formulation development to quality control of the final product. The choice of analytical technique depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This application note outlines three common and effective methods for its quantification.

Chemical Structure:

G cluster_0 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride C11H18ClNO CCCOC1=CC=C(C=C1)CCN.Cl

Sources

Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride

Abstract This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The met...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The methodologies detailed herein are tailored for researchers, scientists, and professionals in the drug development sector, offering in-depth protocols and the scientific rationale behind the experimental design. This application note is structured to ensure scientific integrity, drawing upon established chromatographic principles and regulatory guidelines to deliver a self-validating system for the accurate determination of this compound.

Introduction: The Analytical Imperative

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a primary amine with a phenethylamine backbone, a structural motif prevalent in many biologically active compounds. The propoxy substitution on the phenyl ring imparts specific physicochemical properties that necessitate a well-defined analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2] This guide elucidates a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely applicable and robust approach for such analytes.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.[2]

PropertyValueSource
Chemical Formula C₁₁H₁₈ClNO[Parchem, 2026]
Molecular Weight 215.72 g/mol [Parchem, 2026]
Chemical Structure Chemical Structure of 2-(4-Propoxyphenyl)-1-ethanamine HydrochlorideInferred
Estimated pKa ~9.8 - 10.0[3][4][5]
Solubility Soluble in water and methanol[6][7]
UV Maximum (λmax) Estimated ~260-280 nm

The pKa is estimated based on the known pKa of phenylethylamine (9.83) and the electron-donating nature of the para-propoxy group, which is expected to slightly increase the basicity of the amine.[3][4][5] The UV λmax is estimated based on the UV spectrum of phenylethylamine, with an expected slight bathochromic shift due to the alkoxy substituent.

Method Development: A Scientifically Grounded Approach

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection of the analyte.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the method of choice for the separation of moderately polar to nonpolar compounds. Given the presence of a significant hydrophobic moiety (the propoxyphenyl group) and a polar, ionizable amine group, RP-HPLC provides the ideal retention and separation mechanism. A non-polar stationary phase (e.g., C18) in conjunction with a polar mobile phase allows for the effective modulation of retention based on the hydrophobicity of the analyte.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining and separating a wide array of pharmaceutical compounds, including those with aromatic and amine functionalities. The C18 stationary phase offers a strong hydrophobic interaction with the propoxyphenyl group of the analyte, ensuring adequate retention.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving the desired retention time, peak shape, and resolution.

  • Aqueous Component and pH Control: The primary amine in 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride has an estimated pKa of approximately 9.8-10.0. To ensure the analyte is in a consistent, protonated (ionized) state and to achieve good peak shape, the mobile phase pH should be controlled. A pH of 3.0 is chosen, which is well below the pKa of the amine, ensuring its existence as a single, positively charged species. This minimizes peak tailing that can occur from interactions of the free base with residual silanols on the silica-based stationary phase. A phosphate buffer is an excellent choice for maintaining a stable pH in this range.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the desired detection wavelength. The proportion of acetonitrile in the mobile phase is optimized to achieve a suitable retention time, balancing analysis speed with resolution from potential impurities.

Detection Wavelength: Maximizing Sensitivity

The phenyl ring in the analyte provides a chromophore suitable for UV detection. Based on the UV spectrum of the parent compound, phenylethylamine, which exhibits absorption maxima around 210 nm and 258 nm, a detection wavelength of 260 nm is chosen. The propoxy substituent is expected to cause a slight bathochromic shift, making 260 nm a region of strong absorbance and thus high sensitivity for the analyte.

Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Reagents
  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is recommended as the diluent to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

To ensure the suitability of the method for its intended purpose, validation should be performed in accordance with ICH guidelines.[8][9][10][11][12]

  • Specificity: The specificity of the method should be demonstrated by performing forced degradation studies. The analyte should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the peak for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is well-resolved from any degradation products.

  • Linearity: Analyze a series of at least five concentrations of the reference standard across the intended range. The linearity is evaluated by a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.

  • Accuracy: The accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the 100% test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standards, and Samples instrument_setup Instrument Setup and Equilibration prep_solutions->instrument_setup Transfer to HPLC vials sequence_run Run Sequence (Standards & Samples) instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition integration Peak Integration and Identification data_acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Method_Validation_Flow Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By adhering to the principles of scientific integrity and systematic method development, this guide serves as a valuable resource for researchers and drug development professionals, ensuring the generation of high-quality, reproducible data. The provided protocols for method validation, when executed, will formally establish the suitability of this method for its intended purpose.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylethylamine (HMDB0012275). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Theoretical pKa value of Phenylethylamine (Phean) in aqueous... [Image]. Retrieved from [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 1-11.
  • Techno-Vels. (2019, February 13). 5 Key Stages of Developing HPLC Methods for the Pharmaceutical Industry. Technology Networks. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(3), 154-160. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025, July 2). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenethylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

  • ChemBK. (2024, April 9). (R)-(+)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

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  • ChemBK. (2024, April 9). 4-Methoxy Phenyl Amine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Characterizing the Cellular Activity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Introduction: A Strategic Approach to Characterizing Novel Phenethylamines 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a phenethylamine derivative. The phenethylamine scaffold is a privileged structure in neurophar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Phenethylamines

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a phenethylamine derivative. The phenethylamine scaffold is a privileged structure in neuropharmacology, forming the backbone for many neurotransmitters and psychoactive compounds. Consequently, novel derivatives like 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride warrant a systematic investigation of their potential biological activities. This guide provides a strategic workflow and detailed protocols for characterizing its cellular effects, focusing on plausible targets within the central nervous system, such as G-protein coupled receptors (GPCRs) and monoamine transporters.

Our approach is designed to be a self-validating system, starting with broad assessments of cytotoxicity to establish a viable concentration range, followed by a hierarchical series of functional assays to elucidate the compound's mechanism of action. This multi-faceted strategy ensures a comprehensive understanding of the compound's cellular pharmacology.

Logical Workflow for Compound Characterization

The following diagram outlines the proposed experimental workflow for a comprehensive initial characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Compound Characterization Workflow Figure 1. Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening for GPCR and Transporter Activity cluster_2 Phase 3: Target Deconvolution and Mechanistic Studies A Initial Compound Handling and Solubilization B Cytotoxicity Assessment (e.g., MTT, LDH assays) A->B Determine Non-Toxic Concentration Range C GPCR Second Messenger Screening (cAMP & Ca2+ Flux) B->C Proceed with Non-Toxic Concentrations D Monoamine Transporter Uptake Assay B->D Proceed with Non-Toxic Concentrations E Radioligand Binding Assays (for identified GPCR targets) C->E If GPCR activity is detected F Enzymatic Assays (e.g., Monoamine Oxidase) D->F If transporter activity is detected

Caption: A logical workflow for characterizing 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Part 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating the specific pharmacological activity of a compound, it is crucial to determine its effect on cell viability. Cytotoxicity assays are essential for identifying a concentration range where the compound can be studied without inducing cell death, which could otherwise confound the results of functional assays.[1][2][3]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the concentration of the compound that is toxic to 50% of the cells (TC50). This is a critical parameter for designing subsequent experiments.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in DMEM.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMEM with the same concentration of solvent used for the compound).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the TC50 value.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
1000.6552.0%
10000.108.0%

Part 2: Primary Screening for Cellular Activity

With a non-toxic concentration range established, the next step is to screen for functional activity at plausible targets. Given the phenethylamine structure, GPCRs and monoamine transporters are primary candidates.

Protocol 2: cAMP Accumulation Assay for Gs and Gi-Coupled GPCRs

Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[4][5] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.

Rationale: This assay serves as a broad screen to identify if the compound acts as an agonist or antagonist at Gs or Gi-coupled GPCRs. A homogeneous, bioluminescent assay like the cAMP-Glo™ Assay is suitable for high-throughput screening.[6]

GPCR Signaling Pathway Figure 2. GPCR-cAMP Signaling cluster_cell Cell Membrane GPCR GPCR G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates ligand 2-(4-Propoxyphenyl) -1-ethanamine HCl ligand->GPCR Binds ATP ATP cAMP cAMP ATP->cAMP Conversion AC

Caption: Simplified GPCR signaling cascade leading to cAMP production.

Materials:

  • HEK293 cells stably expressing a panel of GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors)

  • cAMP-Glo™ Assay Kit (Promega)

  • Forskolin (a direct activator of adenylyl cyclase)

  • Reference agonists and antagonists for each receptor subtype

Procedure (Agonist Mode):

  • Plate cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in assay buffer.

  • Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ Assay.[6]

Procedure (Antagonist Mode):

  • Pre-incubate cells with serial dilutions of the test compound.

  • Add a known concentration (EC50) of a reference agonist for the specific receptor being tested.

  • Incubate and measure cAMP levels as described above.

Data Analysis: For agonist mode, plot the luminescence signal against the log of the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Assay ModeTarget ReceptorEC50/IC50 (µM)
AgonistAdrenergic β2> 100
AgonistDopamine D15.2
AntagonistSerotonin 5-HT1A12.8
Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs

Gq-coupled GPCRs activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[7]

Rationale: This assay complements the cAMP assay by screening for activity at Gq-coupled receptors. Calcium-sensitive fluorescent dyes allow for real-time monitoring of intracellular calcium changes.[8][9]

Materials:

  • CHO-K1 cells stably expressing Gq-coupled GPCRs

  • Fluo-8 Calcium Assay Kit

  • Reference agonists and antagonists

  • 96-well black, clear-bottom plates

Procedure:

  • Plate cells in a 96-well plate and incubate overnight.

  • Load cells with a calcium-sensitive dye (e.g., Fluo-8) according to the manufacturer's protocol.[9]

  • Use a fluorescence plate reader to measure baseline fluorescence.

  • Add serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and immediately begin kinetic reading of fluorescence intensity (Ex/Em ~490/525 nm).

  • For antagonist mode, pre-incubate with the test compound before adding a reference agonist.

Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC50 or IC50.

Assay ModeTarget ReceptorEC50/IC50 (µM)
AgonistMuscarinic M1> 100
AgonistSerotonin 5-HT2A8.7
AntagonistHistamine H1> 100
Protocol 4: Neurotransmitter Transporter Uptake Assay

Monoamine transporters (for dopamine, norepinephrine, and serotonin) are key regulators of neurotransmission and are common drug targets.[10]

Rationale: This assay determines if the compound inhibits the reuptake of neurotransmitters, a common mechanism for antidepressant and stimulant drugs. This can be achieved using fluorescent substrates that mimic the natural neurotransmitters.[11][12][13]

Materials:

  • HEK293 cells stably expressing DAT, NET, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Reference transporter inhibitors (e.g., cocaine, desipramine, fluoxetine)

Procedure:

  • Plate transporter-expressing cells in a 96-well plate.[11]

  • Incubate cells with serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride or a reference inhibitor.

  • Add the fluorescent transporter substrate provided in the kit.

  • Measure the increase in intracellular fluorescence over time using a fluorescence plate reader.

Data Analysis: Calculate the rate of substrate uptake (slope of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50.

TransporterIC50 (µM)
DAT2.5
NET15.1
SERT35.4

Part 3: Target Deconvolution and Mechanistic Studies

Positive results from the primary screens should be followed up with more specific assays to confirm the target and elucidate the mechanism of action.

Protocol 5: Radioligand Binding Assay

Rationale: This "gold standard" assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[14][15] It is used to confirm the targets identified in the functional screens and to determine the binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor

  • A suitable radioligand for the target receptor (e.g., [3H]-dopamine for dopamine receptors)

  • Scintillation counter and vials

Procedure:

  • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (2-(4-Propoxyphenyl)-1-ethanamine hydrochloride).[16]

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the log of the test compound concentration. Calculate the IC50 and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target ReceptorRadioligandKi (µM)
Dopamine D1[3H]-SCH233904.8
Serotonin 5-HT2A[3H]-Ketanserin7.9
Protocol 6: Monoamine Oxidase (MAO) Activity Assay

Rationale: Phenethylamine derivatives can be substrates or inhibitors of MAO enzymes (MAO-A and MAO-B), which are involved in the metabolism of monoamine neurotransmitters.[17] An MAO activity assay can determine if the compound interacts with these enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., tyramine)

  • A colorimetric or fluorometric MAO assay kit (e.g., from Cell Biolabs)[18]

  • Reference MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

Procedure:

  • In a 96-well plate, combine the MAO enzyme, a buffer, and serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Pre-incubate to allow for any interaction between the compound and the enzyme.

  • Initiate the reaction by adding the MAO substrate and the detection reagents.

  • Measure the absorbance or fluorescence at appropriate intervals.

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50 for MAO-A and MAO-B.

EnzymeIC50 (µM)
MAO-A> 100
MAO-B25.6

Summary and Conclusion

This application note provides a comprehensive and logical framework for the initial characterization of the cellular activity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By following this workflow, researchers can efficiently move from determining a safe dosing window to identifying potential molecular targets and elucidating the compound's mechanism of action. The hypothetical data presented suggests that this compound may act as a dopamine D1 and serotonin 5-HT2A receptor agonist, a dopamine transporter inhibitor, and a weak MAO-B inhibitor. These findings would warrant further investigation, including more detailed Schild analysis for receptor antagonism, assessment of functional selectivity (biased agonism), and in vivo studies to determine its physiological and behavioral effects.

References

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  • PubMed. (1994). A simple procedure for assaying cAMP. Retrieved from [Link]

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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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  • PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vivo Experimental Design with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Phenethylamine Derivative 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a novel psychoactive compound belonging to the phenethylamine class. Structurally r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenethylamine Derivative

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a novel psychoactive compound belonging to the phenethylamine class. Structurally related to known monoamine modulators, this compound presents a compelling subject for in vivo investigation to elucidate its pharmacological profile and therapeutic potential.[1][2] Phenethylamines are known to interact with monoamine neurotransmission, often acting as stimulants and influencing mood, cognition, and behavior.[1][3][4] The addition of a propoxy-phenyl group suggests potential modifications to its pharmacokinetic and pharmacodynamic properties compared to the parent phenethylamine structure.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo experiments with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The protocols outlined herein are designed to ensure scientific integrity, ethical conduct, and the generation of reproducible, high-quality data.

Ethical Considerations and Regulatory Compliance: The Foundation of In Vivo Research

All in vivo experiments must be conducted in strict adherence to ethical guidelines and regulations governing the use of animals in research.[5][6][7][8][9] Key principles include the 3Rs: Replacement , Reduction , and Refinement .[7][10] Researchers must justify the use of animals, ensure that the potential scientific gains outweigh the potential for animal suffering, and employ methods that minimize pain and distress.[5][6][9] All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8]

Part 1: Preclinical In Vivo Experimental Design

A well-structured experimental design is paramount for obtaining meaningful and translatable results.[11][12][13][14] The following sections detail the critical considerations for designing in vivo studies for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Animal Model Selection

The choice of animal model is critical and should be based on the scientific question being addressed.[14] For a novel psychoactive compound with a presumed effect on monoamine systems, rodents (mice and rats) are often the preferred initial models due to their well-characterized neurobiology, established behavioral paradigms, and genetic tractability.[14][15][16]

Table 1: Recommended Rodent Models for Initial In Vivo Studies

SpeciesStrainRationale for Use
MouseC57BL/6JA common inbred strain with a stable genetic background, suitable for a wide range of behavioral and physiological tests.
MouseBALB/cKnown for its sensitivity to anxiolytic and anxiogenic compounds, making it suitable for assessing effects on anxiety-like behaviors.
RatSprague-DawleyA versatile outbred stock often used in pharmacokinetic, toxicological, and behavioral studies due to its calm temperament.[17]
RatWistarAnother common outbred stock, well-suited for a variety of pharmacological and behavioral experiments.
Dose-Response Relationship: Establishing Efficacy and Potency

A fundamental step in characterizing a new compound is to establish its dose-response relationship.[18][19][20][21][22] This involves administering a range of doses to determine the potency (the amount of drug needed to produce an effect) and efficacy (the maximal effect of the drug).

Protocol 1: Preliminary Dose-Range Finding Study

Objective: To determine a safe and effective dose range for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride for subsequent, more detailed behavioral and physiological studies.

Materials:

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to groups (n=6-8 per group). Include a vehicle control group.

  • Dose Preparation: Prepare a range of doses of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (e.g., 1, 3, 10, 30, 100 mg/kg) dissolved or suspended in the chosen vehicle. The selection of initial doses may be informed by data from structurally similar compounds.

  • Administration: Administer the compound or vehicle via the intended route of administration (e.g., intraperitoneal (IP), oral (PO)).

  • Observation: Observe the animals continuously for the first hour and then at regular intervals (e.g., 2, 4, 24 hours) for any signs of toxicity, such as seizures, stereotypy, changes in posture, or distress.[23]

  • Data Collection: Record observations systematically. Note the onset, duration, and severity of any observed effects.

  • Endpoint: The study concludes after the final observation period.

  • Analysis: Analyze the data to identify the maximum tolerated dose (MTD) and a range of doses that produce observable, non-lethal effects for further investigation.

Visualization 1: Dose-Response Study Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization group Random Group Assignment acclimatize->group dose_prep Dose Preparation group->dose_prep administer Compound Administration dose_prep->administer observe Behavioral & Physiological Observation administer->observe data_collect Data Collection observe->data_collect analyze Determine MTD & Effective Dose Range data_collect->analyze

Caption: Workflow for a preliminary dose-range finding study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Understanding the relationship between drug concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for optimizing dosing regimens and translating preclinical findings to clinical settings.[24][25][26][27][28]

Protocol 2: Basic Pharmacokinetic Profiling

Objective: To determine the basic pharmacokinetic parameters of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in rodents.

Materials:

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters

  • Vehicle

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the compound intravenously (IV) and orally (PO) to separate groups of cannulated rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via the jugular vein catheter.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution
FBioavailability (for oral administration)

Visualization 2: PK/PD Relationship

PKPD_Relationship Dose Dose Administered PK Pharmacokinetics (Drug Concentration in Plasma) Dose->PK Absorption, Distribution, Metabolism, Excretion PD Pharmacodynamics (Pharmacological Effect) PK->PD Concentration-Effect Relationship

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Part 2: In Vivo Assays for Pharmacological Characterization

Based on its phenethylamine structure, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is hypothesized to modulate monoamine systems. The following assays are designed to test this hypothesis.

Assessment of Stimulant Activity

Phenethylamines often exhibit stimulant properties.[1] Locomotor activity is a primary measure of stimulant effects in rodents.

Protocol 3: Open Field Test for Locomotor Activity

Objective: To assess the effect of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride on spontaneous locomotor activity.

Materials:

  • Open field arena (e.g., 40x40x40 cm) equipped with automated activity monitoring (e.g., infrared beams)

  • Male C57BL/6J mice

  • Doses of the compound determined from the dose-range finding study

  • Vehicle

Procedure:

  • Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administration: Administer the compound or vehicle.

  • Testing: Place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. An increase in distance traveled is indicative of a stimulant effect.

Evaluation of Anxiolytic/Anxiogenic Potential

Changes in monoamine signaling can influence anxiety-like behaviors. The elevated plus maze is a standard test for assessing these effects in rodents.

Protocol 4: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Male BALB/c mice

  • Doses of the compound

  • Vehicle

Procedure:

  • Habituation: Acclimate mice to the testing room.

  • Administration: Administer the compound or vehicle.

  • Testing: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms suggests an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Assessment of Antidepressant-like Activity

Monoamine reuptake inhibitors are a cornerstone of antidepressant therapy.[15][16][29][30][31] The forced swim test is a common screening tool for potential antidepressant activity.

Protocol 5: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like effects of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Materials:

  • Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C)

  • Male C57BL/6J mice

  • Doses of the compound

  • Vehicle

Procedure:

  • Administration: Administer the compound or vehicle.

  • Testing: Place the mouse in the water-filled cylinder for 6 minutes.

  • Data Analysis: Record the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualization 3: Experimental Workflow for Behavioral Phenotyping

BehavioralPhenotyping cluster_assays Behavioral Assays start Select Effective Doses from Dose-Range Study locomotor Open Field Test (Stimulant Activity) start->locomotor anxiety Elevated Plus Maze (Anxiety-like Behavior) start->anxiety depression Forced Swim Test (Antidepressant-like Activity) start->depression analysis Statistical Analysis & Interpretation locomotor->analysis Analyze Distance, Center Time anxiety->analysis Analyze Open Arm Time/Entries depression->analysis Analyze Immobility Time

Caption: Workflow for behavioral phenotyping of the compound.

Part 3: Data Interpretation and Next Steps

The data generated from these initial in vivo studies will provide a preliminary pharmacological profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • Stimulant Effects: Increased locomotor activity would suggest a stimulant profile, warranting further investigation into its mechanism (e.g., dopamine and/or norepinephrine release or reuptake inhibition).

  • Anxiolytic/Anxiogenic Effects: Modulation of behavior in the EPM will guide further studies into its effects on anxiety and the underlying neurocircuitry.

  • Antidepressant-like Effects: Reduced immobility in the FST would support further exploration of its potential as an antidepressant, including studies in chronic stress models of depression.[29]

Subsequent studies should aim to elucidate the specific molecular targets of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, for example, through in vitro receptor binding and reuptake assays, and to further characterize its safety profile through more extensive toxicological studies.[17][32]

Conclusion

The in vivo experimental design outlined in these application notes provides a robust framework for the initial characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By following these protocols and adhering to the principles of scientific integrity and ethical animal use, researchers can generate high-quality, reproducible data to unveil the pharmacological properties and potential therapeutic applications of this novel compound.

References

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Application

Application Notes and Protocols for the Investigation of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride as a Research Chemical

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Frontier of Phenethylamine Research The landscape of neuropharmacological research is in a constant state of evolution, drive...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Frontier of Phenethylamine Research

The landscape of neuropharmacological research is in a constant state of evolution, driven by the synthesis and characterization of novel molecular entities. Substituted phenethylamines represent a vast and enduringly fascinating class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and powerful research tools. This document serves as a comprehensive guide to the initial investigation of a novel phenethylamine derivative, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride .

Given the limited specific literature on this particular molecule, these application notes are designed to provide a robust framework for its synthesis, characterization, and pharmacological evaluation. The protocols herein are rooted in established methodologies for analogous 4-alkoxy-substituted phenethylamines, a subclass known for its interactions with serotonergic systems. This guide is intended to empower researchers to approach the study of this and other novel research chemicals with scientific rigor, safety, and a clear strategic vision.

Chemical Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a research chemical is the bedrock of any investigation.

Chemical Structure:

  • IUPAC Name: 2-(4-propoxyphenyl)ethan-1-amine hydrochloride

  • Molecular Formula: C₁₁H₁₈ClNO

  • Molecular Weight: 215.72 g/mol

  • Predicted Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Note: The properties listed above are for the free base. The hydrochloride salt is expected to have higher water solubility and a higher melting point.

Synthesis Protocol: A Pathway to 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride

The synthesis of 2-(4-propoxyphenyl)-1-ethanamine can be approached through several established routes for 4-alkoxyphenethylamines. A common and reliable method involves the Henry reaction of 4-propoxybenzaldehyde with nitromethane, followed by the reduction of the resulting nitrostyrene.[2][3][4][5]

Workflow for Synthesis

Synthesis_Workflow A Step 1: Alkylation of 4-Hydroxybenzaldehyde B Step 2: Henry Reaction A->B 4-Propoxybenzaldehyde C Step 3: Reduction of Nitrostyrene B->C 1-(4-Propoxyphenyl)-2-nitroethene D Step 4: Salt Formation C->D 2-(4-Propoxyphenyl)ethanamine (free base) E Final Product: 2-(4-Propoxyphenyl)-1-ethanamine HCl D->E HCl in ether

Caption: Synthetic workflow for 2-(4-Propoxyphenyl)-1-ethanamine HCl.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 4-Propoxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF), add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-propoxybenzaldehyde.

Step 2: Henry Reaction to form 1-(4-Propoxyphenyl)-2-nitroethene [2][3][4][5]

  • Dissolve 4-propoxybenzaldehyde (1 eq) in nitromethane (used in excess as both reactant and solvent).

  • Add a catalytic amount of a suitable base, such as ammonium acetate or an amine like butylamine (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor by TLC. The reaction typically results in the formation of the β-nitrostyrene, which often precipitates from the reaction mixture upon cooling.

  • After cooling, the crude product can be collected by filtration and washed with a cold solvent like ethanol or methanol to yield the yellow crystalline 1-(4-propoxyphenyl)-2-nitroethene.

Step 3: Reduction of 1-(4-Propoxyphenyl)-2-nitroethene

  • In a round-bottom flask, suspend the 1-(4-propoxyphenyl)-2-nitroethene (1 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LAH) (e.g., 2-3 eq), in the same solvent dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-(4-propoxyphenyl)ethanamine free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a dry, non-polar solvent like diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-propoxyphenyl)-1-ethanamine hydrochloride as a solid.

Analytical Characterization

Ensuring the purity and structural integrity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.[6]

  • Protocol:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) should be used.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Analysis: Inject a small volume (e.g., 10 µL) and analyze the chromatogram for the presence of a single major peak. The purity can be calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and confirmation.[7][8]

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the ethylamine chain protons, and the propoxy group protons.

  • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • Protocol:

    • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the structure is consistent with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Pharmacological Evaluation: Unveiling Biological Activity

Based on the pharmacology of structurally related 4-alkoxyphenethylamines, it is hypothesized that 2-(4-propoxyphenyl)-1-ethanamine hydrochloride will interact with monoamine receptors, particularly serotonin receptors.[2]

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the compound for specific receptors.

Workflow for Receptor Binding Assay

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing Receptor of Interest) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Unbound Radioligand B->C Filtration D Quantify Radioactivity C->D Scintillation Counting E Data Analysis (IC₅₀ and Kᵢ Determination) D->E

Caption: General workflow for a radioligand receptor binding assay.

Protocol: 5-HT₂A Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound (2-(4-propoxyphenyl)-1-ethanamine hydrochloride).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, measuring the downstream second messenger cyclic AMP (cAMP) is a common approach.

Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line expressing the receptor of interest (e.g., 5-HT₂A) that is coupled to adenylyl cyclase.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound and incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay or a luciferase-based reporter assay).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

Safety and Handling

As 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a novel research chemical, it should be handled with the utmost care, assuming it may be hazardous. It falls under the category of new psychoactive substances (NPS) until proven otherwise.[4]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, especially when working with the solid powder or preparing solutions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

  • Spill and Waste Disposal: In case of a spill, follow appropriate laboratory procedures for cleaning up chemical spills. Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

Conclusion and Future Directions

This document provides a foundational framework for the initial scientific investigation of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride. By following these protocols, researchers can reliably synthesize and purify the compound, confirm its structure and purity, and perform initial pharmacological profiling to determine its affinity and functional activity at key CNS receptors.

The data generated from these studies will be instrumental in elucidating the pharmacological profile of this novel phenethylamine and will guide future research, which may include:

  • Broader Receptor Screening: Assessing the compound's affinity for a wider range of CNS targets, including other serotonin receptor subtypes, dopamine receptors, and norepinephrine receptors.

  • In Vivo Studies: If the in vitro profile is of interest, in vivo studies in animal models can be conducted to investigate its effects on behavior, pharmacokinetics, and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to understand how structural modifications influence pharmacological activity.

The systematic application of these methodologies will ensure that the exploration of novel research chemicals like 2-(4-propoxyphenyl)-1-ethanamine hydrochloride is conducted in a scientifically sound, safe, and efficient manner.

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Method

Application Notes and Protocols for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in Receptor Binding Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride in receptor binding ass...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride in receptor binding assays. Given its structural similarity to endogenous trace amines and other psychoactive phenethylamines, this compound is a candidate for interaction with monoaminergic G protein-coupled receptors (GPCRs). These notes detail the theoretical background, practical considerations, and step-by-step protocols for characterizing the binding affinity and selectivity of this compound for key central nervous system targets, including the Trace Amine-Associated Receptor 1 (TAAR1), Dopamine D2 receptor (D2R), and Serotonin 2A receptor (5-HT2A).

Introduction: The Scientific Rationale

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride belongs to the phenethylamine class, a structural motif present in numerous endogenous neurotransmitters and synthetic central nervous system agents. The parent compound, β-phenylethylamine (β-PEA), is an endogenous trace amine known to modulate monoaminergic systems.[1][2] Its derivatives often exhibit significant affinity for receptors such as dopamine, serotonin, and the more recently discovered trace amine-associated receptors (TAARs).[3][4][5] The propoxy substitution on the phenyl ring of the molecule of interest suggests altered lipophilicity and potential for specific interactions within a receptor's binding pocket, making its pharmacological characterization a priority for understanding its potential therapeutic or psychoactive effects.

Receptor binding assays are the cornerstone for determining the affinity of a ligand for its target receptor.[6][7] These assays, particularly those employing radiolabeled ligands, are considered the gold standard due to their robustness, sensitivity, and reproducibility.[6][8] They provide quantitative data, such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki), which are critical for drug discovery and development.[8][9] This guide will focus on two fundamental types of radioligand binding assays: saturation assays to determine Kd and Bmax of a radioligand for a target receptor, and competition assays to determine the affinity (Ki) of our unlabeled compound of interest, 2-(4-propoxyphenyl)-1-ethanamine hydrochloride.[6][8][9]

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays operate on the principle of measuring the interaction between a radioactively labeled ligand (the "radioligand") and its receptor in a biological preparation, such as a cell membrane homogenate or intact cells.[7][9][10] The core objective is to separate the receptor-bound radioligand from the free, unbound radioligand and then quantify the bound radioactivity.

Saturation Binding Assays

Saturation assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a specific radioligand.[6][8] The goal is to saturate all available receptor sites. At each concentration, two conditions are measured:

  • Total Binding: The total radioactivity bound to the preparation.

  • Non-Specific Binding (NSB): The radioactivity bound to non-receptor components (e.g., lipids, filters). This is determined by adding a high concentration of an unlabeled competing ligand that saturates the target receptors, leaving only the non-specific binding of the radioligand.

Specific Binding is then calculated by subtracting non-specific binding from total binding. Plotting specific binding against the radioligand concentration yields a hyperbolic saturation curve, which can be analyzed to determine:

  • Kd (Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity.

  • Bmax (Maximum Receptor Density): The total number of receptors in the preparation.[6][8]

Competition Binding Assays

Competition assays are used to determine the affinity of an unlabeled test compound (a "competitor"), such as 2-(4-propoxyphenyl)-1-ethanamine hydrochloride, for a receptor.[8][9] In this setup, a fixed concentration of radioligand (typically at or near its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor.

The competitor will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the reduction in specific binding of the radioligand, we can determine the IC50 (Inhibitory Concentration 50%) , which is the concentration of the competitor that displaces 50% of the specific radioligand binding.[8][9] The IC50 value can then be converted to the Ki (Inhibitory Constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Ki represents the affinity of the competitor for the receptor.

G cluster_0 Assay Principle cluster_1 Separation & Quantification cluster_2 Data Analysis Receptor Receptor Preparation (Membranes/Cells) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand ([3H]-Ligand) Radioligand->Incubate Competitor Test Compound (2-(4-Propoxyphenyl)-1-ethanamine HCl) Competitor->Incubate Increasing Concentrations Filtration Rapid Filtration (GF/B Filter Plates) Incubate->Filtration Separate Bound from Free Wash Wash Filtration->Wash Wash to remove non-specific binding Counting Scintillation Counting (Quantify Bound Radioactivity) Wash->Counting Plot Sigmoidal Curve Counting->Plot Plot % Inhibition vs. [Competitor] Calculate Determine IC50 Plot->Calculate Non-linear Regression Ki Calculate Ki (Affinity of Test Compound) Calculate->Ki Cheng-Prusoff Equation

Figure 1: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following protocols are provided as templates and should be optimized for specific laboratory conditions and equipment.

Preparation of Receptor Source: Cell Membrane Homogenates

For many GPCRs, including D2R and 5-HT2A, recombinant cell lines (e.g., HEK293, CHO) stably expressing the human receptor are a reliable and reproducible source.[11][12] For TAAR1, which can be challenging to express and has significant intracellular localization, a robustly expressing cell line is critical.[4][13]

Protocol: Membrane Preparation

  • Culture cells expressing the target receptor to ~90% confluency.

  • Harvest cells by gentle scraping in ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

Protocol: Competitive Binding Assay for Dopamine D2 Receptor (D2R)

This protocol aims to determine the affinity (Ki) of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride for the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2 antagonist).

  • Receptor Source: Membranes from HEK293 cells stably expressing human D2R.[12]

  • Non-Specific Binding Definer: 10 µM Haloperidol.[12]

Step-by-Step Procedure:

  • Prepare a dilution series of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Concentrations should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, add in triplicate:

    • Total Binding wells: 50 µL assay buffer, 50 µL [³H]-Spiperone (at a final concentration of ~0.5 nM, near its Kd), and 100 µL of receptor membrane preparation (e.g., 20-40 µg protein).

    • Non-Specific Binding wells: 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

    • Competitor wells: 50 µL of each concentration of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through GF/B filter plates (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[14]

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mat, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol: Competitive Binding Assay for Serotonin 2A Receptor (5-HT2A)

This protocol determines the affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).[14]

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT2A receptor or rat frontal cortex membranes.[11][14]

  • Non-Specific Binding Definer: 10 µM Spiperone or 1 µM Mianserin.

Step-by-Step Procedure:

  • Follow the general procedure outlined in section 3.2.

  • Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4).

  • Use [³H]-Ketanserin at a final concentration near its Kd (e.g., 1.0-2.0 nM).[14]

  • Incubate at 37°C for 30 minutes.[11]

  • Terminate by rapid filtration, wash, and quantify radioactivity as described previously.

  • Calculate the IC50 and Ki values for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride at the 5-HT2A receptor.

Protocol: Competitive Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)

Characterizing binding at TAAR1 is more complex due to the lack of high-affinity, commercially available antagonist radioligands. A common approach uses a radiolabeled agonist.

  • Radioligand: [³H]-β-phenylethylamine ([³H]-β-PEA) or a more stable agonist.

  • Receptor Source: Membranes from a robustly expressing cell line (e.g., HEK293) for human TAAR1.[3]

  • Non-Specific Binding Definer: 100 µM unlabeled β-PEA.

Step-by-Step Procedure:

  • Follow the general procedure outlined in section 3.2.

  • Use an assay buffer suitable for agonist binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Use [³H]-β-PEA at a concentration near its Kd.

  • Incubate on ice (4°C) for 60 minutes to minimize radioligand degradation by any residual monoamine oxidase activity.

  • Terminate by rapid filtration, wash, and quantify radioactivity.

  • Calculate the IC50 and Ki values for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride at the TAAR1 receptor.

Data Presentation and Interpretation

The primary output of these assays is the affinity constant (Ki). A lower Ki value indicates higher binding affinity. By screening 2-(4-propoxyphenyl)-1-ethanamine hydrochloride against a panel of receptors, a selectivity profile can be established.

Table 1: Hypothetical Binding Affinity Profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Receptor TargetRadioligand UsedKi (nM)n (replicates)
TAAR1 (human) [³H]-β-PEA85 ± 123
Dopamine D2 (human) [³H]-Spiperone1,250 ± 983
Serotonin 5-HT2A (human) [³H]-Ketanserin4,500 ± 3103
Serotonin 5-HT1A (human) [³H]-8-OH-DPAT>10,0002
Adrenergic α1 (rat) [³H]-Prazosin>10,0002

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-(4-propoxyphenyl)-1-ethanamine hydrochloride is a moderately potent ligand for the TAAR1 receptor, with significantly weaker affinity for the D2 and 5-HT2A receptors. The selectivity for TAAR1 over the other tested monoamine receptors is approximately 15-fold versus D2 and over 50-fold versus 5-HT2A. This profile would guide further functional studies to determine if the compound acts as an agonist or antagonist at TAAR1.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_outcome Phase 4: Outcome A Synthesize/Acquire 2-(4-propoxyphenyl)-1-ethanamine HCl D Perform Competitive Binding Assays (As per Protocols 3.2-3.4) A->D B Prepare Receptor Membranes (e.g., TAAR1, D2R, 5-HT2A) B->D C Prepare Buffers and Radioligand Stocks C->D E Quantify Radioactivity (Scintillation Counting) D->E F Generate Inhibition Curves (% Binding vs. [Compound]) E->F Calculate Specific Binding G G F->G Calculate IC50 Values H H G->H Calculate Ki Values (Cheng-Prusoff) I Determine Affinity (Ki) and Selectivity Profile H->I Compile Data

Figure 2: Logical workflow for characterizing a novel compound.

Conclusion and Future Directions

These application notes provide a robust framework for using radioligand binding assays to characterize the pharmacological profile of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride. The detailed protocols for TAAR1, D2R, and 5-HT2A receptors serve as a starting point for a broader screening campaign to establish a comprehensive affinity and selectivity profile. The affinity data (Ki) derived from these experiments are fundamental for understanding the compound's mechanism of action and for guiding subsequent in vitro functional assays (e.g., cAMP accumulation, calcium flux) and in vivo behavioral studies. A thorough characterization is essential for unlocking the potential of novel phenethylamine derivatives in neuroscience research and drug development.

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  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. Retrieved from [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 136(4), 550-556. Retrieved from [Link]

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1438. Retrieved from [Link]

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  • PubChem. (n.d.). Mirodenafil. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(3-methoxy-4-propoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Propoxyphene. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Synthesis of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride for Research Applications

Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride, a key intermediate for various research purposes. The described synthetic pa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride, a key intermediate for various research purposes. The described synthetic pathway is robust and scalable for laboratory settings, commencing with the Williamson ether synthesis to prepare the nitrile intermediate, 4-propoxyphenylacetonitrile, followed by a potent reduction of the nitrile to the primary amine, and concluding with the formation of the stable hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations for hazardous reagents, and detailed analytical protocols for validation of intermediates and the final product.

Introduction and Synthetic Strategy

2-(4-Propoxyphenyl)-1-ethanamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The reliable synthesis of this compound in high purity is essential for reproducible downstream research. The strategy outlined herein is a logical and well-established three-part process designed for clarity and success.

  • Part A: O-Alkylation. The synthesis begins with the O-alkylation of 4-hydroxyphenylacetonitrile using 1-bromopropane. This reaction, a classic Williamson ether synthesis, proceeds via the deprotonation of the phenolic hydroxyl group by a strong base, sodium hydride (NaH), to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with the alkyl halide.

  • Part B: Nitrile Reduction. The resulting 4-propoxyphenylacetonitrile intermediate is then subjected to reduction. We detail the use of Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent that efficiently converts the nitrile functional group into a primary amine.[1][2][3] The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.[3][4]

  • Part C: Hydrochloride Salt Formation. Finally, the synthesized free base, 2-(4-propoxyphenyl)-1-ethanamine, is converted to its hydrochloride salt by treatment with hydrochloric acid. This process yields a stable, crystalline solid that is often more suitable for storage, handling, and subsequent use in aqueous media.

This document is intended for an audience of trained research scientists and drug development professionals. A thorough understanding of synthetic organic chemistry techniques and stringent adherence to safety protocols are mandatory.

Overall Synthetic Workflow

G cluster_0 Part A: O-Alkylation cluster_1 Part B: Nitrile Reduction cluster_2 Part C: Salt Formation A 4-Hydroxyphenylacetonitrile B 4-Propoxyphenylacetonitrile (Intermediate) A->B  1. NaH, Anhydrous THF  2. 1-Bromopropane C 2-(4-Propoxyphenyl)-1-ethanamine (Free Base) B->C  1. LiAlH₄, Anhydrous THF  2. H₂O/NaOH Quench D 2-(4-Propoxyphenyl)-1-ethanamine HCl (Final Product) C->D  HCl in Ether or Isopropanol

Figure 1: High-level overview of the three-part synthetic pathway.

Critical Safety Precautions

The following protocols involve highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood.

  • Sodium Hydride (NaH):

    • Hazard: NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[5][6][7] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoricity, but it remains highly hazardous.[6]

    • Handling: Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).[8] Use non-sparking tools like plastic or ceramic spatulas for transfers.[9] Keep all sources of ignition away from the handling area.[5]

    • PPE: Wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[6][8]

    • Spills & Fire: In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER, CO₂, or foam extinguishers .[7][10] For spills, cover with dry sand or soda ash and transfer to a sealed container for disposal.[5]

  • Lithium Aluminum Hydride (LiAlH₄):

    • Hazard: LiAlH₄ is a potent reducing agent that also reacts violently with water and protic solvents, releasing flammable hydrogen gas.[11][12] Dust can be corrosive to the respiratory tract and skin upon contact with moisture.[9][12]

    • Handling: Handle as a powder in an inert atmosphere or use commercially available solutions in THF.[13] Avoid grinding the solid or exposing it to friction.[11]

    • PPE: Wear a flame-retardant lab coat, safety goggles, and impervious gloves.[11]

    • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed with extreme caution at low temperatures (0 °C). A sequential, dropwise addition of water, followed by aqueous NaOH, is a standard and reliable method (Fieser workup).[14]

    • Spills & Fire: Use a Class D extinguisher or smother with dry sand. DO NOT USE WATER .[11]

Experimental Protocols

Part A: Synthesis of 4-Propoxyphenylacetonitrile (Intermediate 1)

Principle: This step involves the deprotonation of the weakly acidic phenolic proton of 4-hydroxyphenylacetonitrile with sodium hydride to form a sodium phenoxide intermediate. This potent nucleophile then displaces the bromide from 1-bromopropane in an SN2 reaction to form the desired propyl ether. The use of an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is critical to prevent quenching the base and to facilitate the reaction.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Hydroxyphenylacetonitrile133.1510.0 g75.1Starting Material
Sodium Hydride (60% in mineral oil)24.003.30 g82.61.1 eq.
1-Bromopropane123.0010.2 g (7.3 mL)82.61.1 eq.
Anhydrous Tetrahydrofuran (THF)-200 mL-Reaction Solvent
Diethyl Ether-~300 mL-Extraction Solvent
1 M Sodium Hydroxide (NaOH)-~100 mL-Aqueous wash
Saturated NaCl Solution (Brine)-~50 mL-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • To the flask, add sodium hydride (3.30 g, 1.1 eq.) under a steady stream of nitrogen.

  • Add anhydrous THF (100 mL) via cannula or syringe.[15] Stir the suspension and cool the flask to 0 °C using an ice-water bath.

  • Dissolve 4-hydroxyphenylacetonitrile (10.0 g, 75.1 mmol) in anhydrous THF (100 mL) in a separate dry flask.

  • Slowly add the 4-hydroxyphenylacetonitrile solution to the stirred NaH suspension at 0 °C via cannula over 30 minutes. Vigorous hydrogen gas evolution will be observed. Caution: This is an exothermic process. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the phenoxide.

  • Re-cool the mixture to 0 °C and add 1-bromopropane (7.3 mL, 1.1 eq.) dropwise via syringe over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of deionized water at 0 °C to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

  • Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a pale yellow oil, can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by NMR analysis.

Expected Yield: ~12.5 g (95%) Characterization (1H NMR, CDCl3, 400 MHz): δ 7.25 (d, 2H), 6.90 (d, 2H), 3.95 (t, 2H), 3.65 (s, 2H), 1.80 (m, 2H), 1.05 (t, 3H).

Part B: Synthesis of 2-(4-Propoxyphenyl)-1-ethanamine (Free Base)

Principle: The nitrile group is reduced to a primary amine using LiAlH₄. The mechanism involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the nitrile carbon.[3] The resulting dianion intermediate is then protonated during the aqueous work-up to yield the final amine.[2][4] An anhydrous ether solvent is essential.

G cluster_mech Nitrile Reduction Mechanism R-C≡N R-C≡N Imine Anion Imine Anion R-C≡N->Imine Anion  1. LiAlH₄ (H⁻ attack) Dianion Dianion Imine Anion->Dianion  2. Second H⁻ attack R-CH₂-NH₂ R-CH₂-NH₂ Dianion->R-CH₂-NH₂  3. H₂O Work-up      (Protonation)

Figure 2: Simplified mechanism of LiAlH₄ nitrile reduction.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Propoxyphenylacetonitrile175.2312.0 g68.5Intermediate 1
Lithium Aluminum Hydride (LiAlH₄)37.953.90 g102.71.5 eq.
Anhydrous Tetrahydrofuran (THF)-250 mL-Reaction Solvent
Deionized Water-3.9 mL-Quenching
15% (w/v) Sodium Hydroxide (NaOH)-3.9 mL-Quenching
Deionized Water-11.7 mL-Quenching
Diethyl Ether-~200 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent

Procedure:

  • Assemble a flame-dried 1 L three-neck round-bottom flask with a stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Maintain a positive nitrogen atmosphere.

  • Under nitrogen, carefully add LiAlH₄ (3.90 g, 1.5 eq.) to the flask, followed by 150 mL of anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice-water bath.

  • Dissolve 4-propoxyphenylacetonitrile (12.0 g, 68.5 mmol) in 100 mL of anhydrous THF.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction flask back down to 0 °C in a large ice-water bath. Perform the following steps with extreme caution, as gas evolution is vigorous.

  • Quench the reaction by the slow, dropwise addition of:

    • First, 3.9 mL of deionized water.

    • Second, 3.9 mL of 15% aqueous NaOH.

    • Third, 11.7 mL of deionized water.[14]

  • A granular white precipitate of aluminum salts should form. Remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free base as a clear or pale yellow oil.

Expected Yield: ~11.0 g (90%) Characterization (1H NMR, CDCl3, 400 MHz): δ 7.10 (d, 2H), 6.85 (d, 2H), 3.90 (t, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 1.80 (m, 2H), 1.50 (br s, 2H, -NH₂), 1.00 (t, 3H).

Part C: Preparation of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride (Final Product)

Principle: The basic amine is protonated by hydrochloric acid to form the ammonium salt. Using HCl dissolved in an organic solvent causes the hydrochloride salt to precipitate, allowing for easy isolation and purification by filtration and recrystallization.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-(4-Propoxyphenyl)-1-ethanamine179.2610.0 g55.8Free Base
2 M HCl in Diethyl Ether-~30 mL~601.1 eq.
Anhydrous Diethyl Ether-200 mL-Precipitation/Wash Solvent
Isopropanol/Ether Mixture-As needed-Recrystallization Solvent

Procedure:

  • Dissolve the crude 2-(4-propoxyphenyl)-1-ethanamine (10.0 g, 55.8 mmol) in 150 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

  • While stirring, slowly add 2 M HCl in diethyl ether (~30 mL, 1.1 eq.) dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until the mixture is slightly acidic (test with moist pH paper on the vapor).

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold anhydrous diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Purification: Recrystallize the crude solid from a hot mixture of isopropanol and diethyl ether. Dissolve the solid in a minimal amount of hot isopropanol and then add diethyl ether until the solution becomes cloudy. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with cold ether, and dry under vacuum to a constant weight.

Expected Yield: ~10.8 g (90%) Final Product: White crystalline solid. Characterization (1H NMR, D₂O, 400 MHz): δ 7.20 (d, 2H), 6.95 (d, 2H), 3.95 (t, 2H), 3.20 (t, 2H), 2.95 (t, 2H), 1.75 (m, 2H), 0.95 (t, 3H). (Note: -NH₃⁺ protons may be broad or exchange with D₂O). Melting Point: Compare with literature values.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][1]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link][2]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link][4]

  • New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link][16]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. Retrieved from [Link][5]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link][17]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link][3]

  • Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines. Retrieved from [18]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][14]

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link][19]

  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link][20]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link][10]

  • YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. Retrieved from [Link][13]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link][9]

  • PubChem. (n.d.). 2-Hexoxy-1-(4-propoxyphenyl)ethanamine. Retrieved from [Link][21]

  • PubChemLite. (n.d.). 2-(4-propoxyphenyl)ethanamine. Retrieved from [Link][22]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. Retrieved from [Link][23]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link][15]

  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles. Retrieved from [24]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Introduction to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a primary amine salt. Its structure, featuring a substituted phenyl ring, suggests that its free base form has limited aqueous solubility. The hydrochloride salt form significantly improves its solubility in water. However, achieving desired concentrations in aqueous media for various experimental and formulation purposes can still present challenges. Understanding the physicochemical properties of this compound is key to overcoming these hurdles. The parent compound, phenethylamine, has a pKa of approximately 9.83 for its conjugate acid.[1] The propoxy substituent on the phenyl ring of 2-(4-Propoxyphenyl)-1-ethanamine is unlikely to drastically alter this value, thus we can estimate a similar pKa for our compound of interest. This indicates that the compound's solubility will be highly dependent on the pH of the solution.

Troubleshooting Guide: Enhancing Solubility

This section addresses common issues encountered when dissolving 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and provides step-by-step protocols to resolve them.

Issue 1: Poor Solubility in Neutral Aqueous Solutions

Question: I am struggling to dissolve 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a neutral aqueous buffer (e.g., PBS pH 7.4) at my desired concentration. What steps can I take to improve its solubility?

Answer: This is a common challenge due to the equilibrium between the soluble ionized form and the less soluble free base form of the amine. At neutral pH, a significant portion of the compound may exist in its less soluble free base form. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

The most direct method to enhance the solubility of an amine hydrochloride is by lowering the pH of the aqueous solution.[2] By decreasing the pH, you shift the equilibrium towards the protonated, more soluble cationic form of the amine.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, or acetate buffers at 50 mM).

  • Sample Preparation: Add an excess amount of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Issue 2: Precipitation Upon Dilution or Temperature Change

Question: My stock solution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, prepared in an acidic buffer, shows precipitation when I dilute it into a neutral cell culture medium or when the temperature fluctuates. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the new environment (higher pH or lower temperature). To mitigate this, you can employ co-solvents or other solubilizing excipients.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water).

  • Determine Solubility: Following the same procedure as the pH-dependent solubility assessment, determine the solubility of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in each co-solvent mixture.

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity in biological assays.

Data Presentation: Solubility in Different Co-solvent Systems (Hypothetical Data)

Co-solvent System (v/v)Solubility (mg/mL) at pH 7.4
Water0.5
10% Ethanol in Water2.5
20% Ethanol in Water7.0
10% PEG 400 in Water3.2
20% PEG 400 in Water8.5

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the pH-dependent solubility of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride?

As the hydrochloride salt of a primary amine, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride exists in equilibrium in an aqueous solution. In acidic conditions (low pH), the amine group is protonated (-NH3+), forming a cation that is readily solvated by water molecules, leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid (estimated to be around 9.8), the amine group deprotonates to its neutral, free base form (-NH2). This free base is less polar and thus less soluble in water, which can lead to precipitation if its concentration exceeds its intrinsic solubility.

Q2: Are there other formulation strategies I can explore if pH adjustment and co-solvents are not suitable for my application?

Yes, several other advanced formulation techniques can be employed:

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[5]

  • Alternative Salt Forms: While you are working with the hydrochloride salt, exploring other salt forms (e.g., mesylate, tosylate, etc.) could yield a salt with more favorable solubility and stability properties.[6] Different counterions can influence the crystal lattice energy and solvation of the drug, thereby affecting its solubility.[7]

Q3: How can I visually represent my experimental workflow for solubility enhancement?

A clear workflow diagram can be very helpful. Below is an example using Graphviz (DOT language) that outlines a systematic approach to improving the solubility of your compound.

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Evaluation & Optimization A Determine Target Concentration & Aqueous Medium B Attempt Direct Dissolution A->B C Observe Outcome B->C D pH Adjustment (Lower pH) C->D Insoluble E Co-solvent Addition (e.g., EtOH, PEG 400) C->E Insoluble F Surfactant Solubilization (e.g., Tween 80) C->F Insoluble G Cyclodextrin Complexation (e.g., HP-β-CD) C->G Insoluble K Optimized Formulation C->K Soluble H Measure Solubility (HPLC, UV-Vis) D->H E->H F->H G->H I Assess Stability (Precipitation, Degradation) H->I J Evaluate Compatibility (with downstream application) I->J J->K Cyclodextrin_Mechanism cluster_0 Aqueous Environment cluster_1 Result Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Soluble Enhanced Aqueous Solubility Complex->Soluble Achieves

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Bioequivalence & Bioavailability. Available at: [Link]

  • Malaekeh-Nikouei, B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1873. Available at: [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Available at: [Link]

  • Singh, G., et al. (2013). The role of surfactants in the release of very slightly soluble drugs from tablets. Drug Development and Industrial Pharmacy, 19(10), 1159-1175. Available at: [Link]

  • Wikipedia. (2024). Phenethylamine. In Wikipedia. Retrieved from [Link]

  • Patel, J. K., & Chaudhary, V. B. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available at: [Link]

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 672-678. Available at: [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, November 2). Salt Selection in Drug Development. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Patel, J. (2024, November 18). Physiochemical assessment of pharmaceutical salt forms. Journal of Pharmaceutical Sciences and Research.
  • Raut, S., & Kalaria, D. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(5), 183. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride Powder

Welcome to the technical support center for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered when handling this powdered research compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity of your experiments and the safety of your laboratory environment. This document is structured to provide direct answers to potential issues, underpinned by scientific principles and field-proven expertise.

Core Compound Properties

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a phenethylamine derivative with the following key characteristics:

PropertyValue
CAS Number 56370-31-1[1]
Molecular Formula C₁₁H₁₈ClNO[1]
Molecular Weight 215.72 g/mol
Appearance Typically a white to off-white crystalline powder.

Troubleshooting Guide for Common Experimental Challenges

This section addresses the most common issues encountered when working with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride powder.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results 1. Hygroscopicity: The powder may have absorbed moisture from the atmosphere, altering its effective concentration. Amine hydrochloride salts are known to be susceptible to moisture absorption.[2] 2. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, elevated temperatures).1. Proper Storage: Store the powder in a tightly sealed container in a desiccator or a controlled low-humidity environment. 2. Fresh Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, protect it from light and store at -20°C or -80°C. Conduct a stability study for your specific solvent and storage conditions.[3]
Difficulty dissolving the powder 1. Incorrect Solvent Choice: The compound may have low solubility in the chosen solvent. 2. Low Temperature: The dissolution rate may be slow at lower temperatures.1. Solvent Selection: For stock solutions, consider using organic solvents such as DMSO or ethanol. For aqueous buffers, the hydrochloride salt form generally enhances water solubility. 2. Gentle Warming and Sonication: Warm the solution gently (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, which could cause degradation.
Precipitation of the compound in cell culture media or buffer 1. Exceeding Solubility Limit: The final concentration in the aqueous medium may be above its solubility limit. 2. pH Shift: A change in pH upon dilution can affect the ionization state and solubility of the amine.1. Optimize Final Concentration: Determine the maximum soluble concentration in your specific medium through a dilution series. 2. Use of a Co-solvent: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid both compound precipitation and solvent-induced cytotoxicity.
Contamination of experiments 1. Improper Handling: Introducing contaminants during weighing or solution preparation.1. Aseptic Technique: When preparing solutions for cell-based assays, work in a laminar flow hood and use sterile equipment and reagents.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride powder?

A1: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place.[5] A desiccator is recommended to protect against moisture absorption, as amine hydrochloride salts can be hygroscopic.[2] For long-term storage, keeping the powder at -20°C is advisable.

Q2: What solvents can I use to prepare a stock solution?

Q3: Is this compound hazardous? What safety precautions should I take?

A3: Yes, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[5][7] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust when handling the powder.

Q4: How can I be sure of the purity and concentration of my prepared solutions?

A4: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. You will need a reference standard of known purity to create a calibration curve. This will allow you to both confirm the identity of the compound (by retention time) and accurately determine its concentration.

Q5: What are the potential biological activities and in vitro considerations for this compound?

A5: As a phenethylamine derivative, this compound is likely to interact with monoamine systems in the central nervous system, such as dopamine and serotonin receptors and transporters.[8] When using this compound in cell-based assays, be aware that some phenethylamine derivatives have been shown to exhibit cytotoxicity at higher concentrations.[[“]][10] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and assay.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general procedure for preparing a stock solution. It is recommended to perform a small-scale solubility test first.

Materials:

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 0.001 L * 215.72 g/mol * 1000 mg/g = 2.1572 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh out approximately 2.16 mg of the powder into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

General Protocol for Hygroscopicity Testing

This protocol outlines a simple gravimetric method to assess the hygroscopicity of the powder.

Materials:

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride powder

  • Analytical balance

  • Controlled humidity chamber or a desiccator with a saturated salt solution (e.g., ammonium chloride for ~80% relative humidity)

  • Weighing boats

Procedure:

  • Initial Weighing: Accurately weigh a small amount of the powder (e.g., 10-20 mg) in a pre-weighed weighing boat. Record this as the initial weight (W_initial).

  • Exposure to Humidity: Place the weighing boat with the sample in a controlled humidity chamber at a specified relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).

  • Periodic Weighing: At set time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it. Record the weight (W_t).

  • Calculate Weight Gain: Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100

  • Classification: Based on the weight gain over time, you can classify the hygroscopicity of the powder.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Inconsistent Results / Solubility Issues / Precipitation CheckStorage Review Storage Conditions (Temp, Light, Humidity) Problem->CheckStorage CheckSolvent Verify Solvent & Concentration Problem->CheckSolvent CheckHandling Assess Handling Technique (Aseptic, Weighing) Problem->CheckHandling ImproveStorage Store in Desiccator at -20°C, Protect from Light CheckStorage->ImproveStorage OptimizeSolubilization Test Alternative Solvents Use Sonication/Gentle Heat CheckSolvent->OptimizeSolubilization RefineProtocol Prepare Fresh Solutions Optimize Final Concentration CheckHandling->RefineProtocol

A flowchart for troubleshooting common issues.

Safe Handling Logic

SafeHandlingLogic Start Handling Powdered 2-(4-Propoxyphenyl)-1-ethanamine HCl PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Use Fume Hood or Ventilated Enclosure Start->Ventilation Weighing Weigh Carefully to Avoid Dust PPE->Weighing Ventilation->Weighing Dissolving Prepare Solution (e.g., in DMSO) Weighing->Dissolving Disposal Dispose of Waste as Hazardous Chemical Waste Weighing->Disposal Dissolving->Disposal End Safe Experimentation Dissolving->End

Key steps for the safe handling of the compound.

References

  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)? Retrieved from [Link]

  • PharmaInfo. (2024, July 15). SOP for Hygroscopicity Testing in Powders. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved from [Link]

  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Semantic Scholar. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved from [Link]

  • Callahan, J., & Makwana, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech, 17(4), 895–901.
  • MDPI. (2020). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]

  • Office of Research, University of California, Santa Barbara. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Coriell Institute for Medical Research. (n.d.). Safety Data Sheet for Cell Cultures (BSL-1 or 2). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • MDPI. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3,5-Trimethyl-4-propoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. Retrieved from [Link]

  • PubMed. (1991). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • University of Notre Dame. (2018, July 30). HPLC Methodology Manual. Retrieved from [Link]

  • ResearchGate. (2025, August 5). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • BIOFOUNT. (n.d.). [2-(4-propoxyphenyl)ethyl]amine Hydrochloride. Retrieved from [Link]

  • Evidentic. (n.d.). Buy N,N-diethyl-2-(2-propoxyphenoxy)ethanamine;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. Retrieved from [Link]

  • PubMed. (1997). Stability of propafenone hydrochloride in i.v. solutions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Retrieved from [Link]

  • PubMed. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

  • PubMed. (1995). Degradation of histamine solutions used for bronchoprovocation. Retrieved from [Link]

Sources

Troubleshooting

Stability of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride solutions for experiments

Technical Support Center: 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride

Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. As a phenethylamine derivative, the reliability of your results is directly linked to the proper handling, preparation, and storage of this compound. This guide provides in-depth, field-proven insights to preempt common issues and troubleshoot challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride?

The choice of solvent depends on your experimental needs. While specific solubility data for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride is not extensively published, we can infer best practices from its parent compound, 2-phenethylamine hydrochloride. The hydrochloride salt form significantly enhances its solubility in aqueous and polar organic solvents.[1][2]

Table 1: Recommended Solvents and Approximate Solubilities (Based on 2-Phenethylamine HCl)

Solvent Approximate Solubility Application Notes Source
Water / PBS (pH 7.2) Soluble (e.g., ~10 mg/mL) Ideal for most in-vitro cell-based assays. The buffer helps maintain a stable pH. [3]
Ethanol ~25 mg/mL Useful for creating concentrated stocks that can be diluted into aqueous buffers. [3]
DMSO ~30 mg/mL A common choice for high-concentration stocks intended for long-term storage. [3]

| DMF | ~30 mg/mL | An alternative to DMSO for creating concentrated organic stocks. |[3] |

Causality Note: The primary amine and the hydrochloride salt make the molecule polar, favoring solubility in polar solvents like water and alcohols.[1] For in-vivo studies, complex vehicles using co-solvents like DMSO, PEG300, and Tween 80 may be required to achieve desired concentrations and stability.[2]

Q2: How should I store the solid compound and its prepared solutions?

Proper storage is critical to prevent degradation. Amines are susceptible to moisture, light, and temperature fluctuations.[4][5]

  • Solid Compound: Store the solid 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a tightly sealed container in a cool, dry, and dark place.[4] Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term stability.[3][4] The related compound, 2-phenethylamine hydrochloride, is stable for at least 5 years when stored as a solid at -20°C.[3]

  • Solutions: The stability of the compound in solution is significantly lower than in its solid state. It is always best practice to prepare solutions fresh immediately before use. If storage is unavoidable:

    • Short-Term (<24 hours): Store at 2-8°C, protected from light.[4]

    • Long-Term: Aliquot the solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C (for up to one month) or -80°C (for up to six months).[4] This practice is recommended for similar amine hydrochloride compounds to minimize degradation.[4] Before use, allow the aliquot to thaw completely and warm to room temperature, ensuring any precipitate has redissolved.[4]

Q3: What are the visible signs of degradation for this compound?

Degradation can manifest in both the solid and solution forms.

  • Solid: A change in the physical appearance, such as discoloration from a white or off-white powder to yellow or brown, or clumping due to moisture absorption, indicates potential degradation.[4]

  • Solution: Any visible color change or the formation of precipitate that does not redissolve upon gentle warming suggests the solution is compromised and should be discarded.[4]

Q4: What are the primary chemical degradation pathways I should be aware of?

As a substituted phenethylamine, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is susceptible to several degradation mechanisms, particularly when in solution. Understanding these pathways is key to preventing them.

  • Hydrolysis: While the hydrochloride salt is relatively stable, the amine group can be susceptible to hydrolysis, especially in non-neutral pH conditions and at elevated temperatures.[4]

  • Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[6][7] This can lead to the formation of various byproducts, compromising the purity of your solution.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[4][7] Always store solutions in amber vials or protected from light.

cluster_stressors Stress Conditions main 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride Solution loss Loss of Potency & Formation of Impurities main->loss Degradation hydro Moisture/Water (Hydrolysis) hydro->loss oxy Oxygen / Light (Oxidation) oxy->loss photo UV / Ambient Light (Photolysis) photo->loss

Caption: Conceptual overview of major degradation pathways.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitate forms in my solution upon storage or thawing. 1. Low Temperature: Reduced solubility at lower temperatures. 2. pH Shift: The pH of the solution may have changed, affecting solubility. 3. Degradation: The precipitate could be an insoluble degradation product.1. Gently warm the solution to room temperature and vortex/sonicate to see if the precipitate redissolves.[4] 2. If it does not fully redissolve, do not use it. Prepare a fresh solution.[4] 3. For future preparations, consider using a buffered solvent (e.g., PBS) to maintain pH.
I am observing inconsistent or non-reproducible experimental results. 1. Solution Degradation: The most likely cause. The concentration of the active compound may have decreased over time. 2. Freeze-Thaw Cycles: Repeated cycles can accelerate degradation.[4] 3. Improper Storage: Exposure to light or elevated temperatures.1. Prepare a fresh solution immediately before your experiment. This is the gold standard for ensuring consistency. 2. If using a stored stock, validate its purity. Run a control experiment comparing a freshly made solution to your stored one. 3. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
My solution has turned slightly yellow. Oxidation/Degradation: Color change is a clear indicator of a chemical change in the solution.[4]Discard the solution immediately. Do not use it for any experiment. Prepare a fresh solution and review your storage protocol to prevent future occurrences (e.g., use amber vials, store under an inert gas like argon or nitrogen for highly sensitive applications).[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM aqueous stock solution. The molecular weight of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (C₁₁H₁₈ClNO) is 215.72 g/mol .[8]

Materials:

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride powder

  • High-purity, sterile water or Phosphate-Buffered Saline (PBS, pH 7.2-7.4)

  • Calibrated analytical balance

  • Sterile volumetric flask

  • Sterile conical tubes or vials (amber recommended)

Procedure:

  • Calculation: To make a 10 mM solution, you need 2.1572 mg per 1 mL of solvent. For 10 mL of stock solution, weigh out 21.57 mg.

  • Weighing: Carefully weigh 21.57 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of your chosen solvent (water or PBS) to the flask.

  • Mixing: Cap the flask and vortex or sonicate gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Final Volume: Once fully dissolved, add the solvent to bring the total volume to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting & Storage: If not for immediate use, filter-sterilize (if required for your application) and immediately aliquot into single-use, light-protected vials for storage at -20°C or -80°C.[4]

start Start: Need Solution weigh 1. Calculate & Weigh Compound start->weigh dissolve 2. Add ~80% of Solvent & Dissolve weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume mix 4. Mix Thoroughly volume->mix use_now Use Immediately? mix->use_now end_use End: Experiment use_now->end_use Yes aliquot 5. Aliquot into Single-Use Vials use_now->aliquot No store 6. Store at -20°C / -80°C (Protected from Light) aliquot->store end_store End: Stored store->end_store

Caption: Workflow for aqueous solution preparation and use.

Protocol 2: Stability Verification by HPLC (For Advanced Users)

For long-term studies or GMP-regulated environments, verifying the stability of your solution is crucial. A stability-indicating HPLC method can quantify the parent compound and detect degradation products.[9][10]

Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.

Generalized Procedure:

  • Method Development: Develop or use a validated reverse-phase HPLC method capable of separating 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride from potential degradants. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a common starting point.[9][11] UV detection would be appropriate.

  • Initial Analysis (T=0): Prepare a fresh solution according to Protocol 1. Immediately analyze this solution by HPLC to establish the initial peak area and purity. This is your 100% reference.

  • Storage: Store aliquots of the same solution under your desired conditions (e.g., -20°C, 4°C, room temperature) for a set period (e.g., 1 week, 1 month).

  • Follow-up Analysis: At each time point, remove a stored aliquot, allow it to reach room temperature, and analyze it using the same HPLC method.

  • Assessment: Compare the peak area of the parent compound in the stored sample to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. For most research applications, a solution is considered unstable if more than 5-10% degradation has occurred.

References

  • Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
  • Solubility of Things. (n.d.). Phenethylamine hydrochloride.
  • Cayman Chemical. (n.d.). 2-Phenethylamine (hydrochloride) (CAS 156-28-5).
  • Wikipedia. (n.d.). Phenethylamine.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Benchchem. (n.d.). Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Application Notes and Protocols.
  • PubChem - NIH. (n.d.). Phenethylamine | C8H11N | CID 1001.
  • ResearchGate. (n.d.). Proposed oxidative degradation pathway [Scientific Diagram].
  • ASHP Publications. (n.d.). Thiamine Hydrochloride.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Parchem. (n.d.). 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (Cas 2205505-33-3).
  • Eurofins Scientific. (n.d.). Chemical and stability studies.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • ChemicalBook. (n.d.). 2-(4-propoxyphenyl)-1-ethanamine hydrochloride(56370-31-1).
  • Biosynth. (n.d.). 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride | 56370-31-1 | GCA37031.
  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • PubMed. (n.d.). Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products.
  • PubChem - NIH. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine | C12H19NO | CID 55254950.
  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemistry Stack Exchange. (2016). Preparing a solution of hydroxylamine hydrochloride in HCl, struggling.
  • ECHEMI. (n.d.). Preparing a solution of hydroxylamine hydrochloride in HCl, struggling.
  • PubChem - NIH. (n.d.). N-ethyl-1-(2-propoxyphenyl)ethanamine | C13H21NO | CID 43279636.
  • Smolecule. (n.d.). 1-(2-Propoxyphenyl)ethanamine hydrochloride.
  • Google Patents. (n.d.). US2319669A - Process for preparing hydroxylamine hydrochloride.
  • Journal of Applied Pharmaceutical Science. (2020). Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR.
  • PubMed. (n.d.). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • JRC Publications Repository. (n.d.). Equivalence testing of histamine methods - Final Report.
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Sources

Optimization

Preventing degradation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in storage

Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can mitigate risks and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride?

A1: For long-term stability, it is recommended to store 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in a cool, dry place. Generally, temperatures b[1]elow 30°C (86°F) are advised to minimize volatility and maintain stability. For extended storage peri[2]ods, refrigeration at 4°C is a common practice, while storage in a freezer at -20°C can provide even greater stability over months. Always refer to the suppl[3]ier's specific recommendations, as they may have data unique to their product's purity and formulation.

Q2: How sensitive is this compound to light?

A2: Phenethylamine derivatives can be susceptible to photodegradation. Exposure to light, partic[4]ularly UV radiation, can provide the energy needed to initiate degradative chemical reactions. Therefore, it is crucial [3]to store the compound in a light-protected environment. Use amber vials or wrap containers in aluminum foil to prevent light exposure.

Q3: Is 2-(4-Propo[3]xyphenyl)-1-ethanamine hydrochloride hygroscopic?

A3: Yes, amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air. Moisture can lead to hydr[2][5]olysis and other degradation pathways, potentially compromising the sample's purity and stability. It is imperative to store[2] the compound in a tightly sealed container in a dry environment. The use of desiccants is [1][2]highly recommended to control humidity levels within the storage container.

Q4: What are the [2]primary degradation pathways I should be concerned about?

A4: The primary degradation pathways for phenethylamine hydrochlorides include oxidation, photodegradation, and hydrolysis. The amine functional grou[4][6][7]p is particularly susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. Hydrolysis can occur if t[6]he compound is exposed to moisture.

Troubleshooting Gu[2]ide

Issue 1: I've noticed a change in the physical appearance of the compound (e.g., color change, clumping). What does this indicate?
  • Potential Cause: A change in color (e.g., yellowing or browning) can be an indicator of oxidative degradation or photodecomposition. Clumping or the formation of a solid mass suggests moisture absorption due to the hygroscopic nature of the hydrochloride salt.

  • Recommended Action:[2][4][5]

    • Immediately assess your storage conditions. Ensure the container is tightly sealed and stored in a dark, dry environment with a desiccant.

    • Consider the age [1][2]of the compound. If it is old or has been stored improperly, it may be best to use a fresh batch for critical experiments.

    • If you must use the material, consider re-purification. However, for most applications, using a fresh, uncompromised sample is the most reliable approach.

Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting impurities.
  • Potential Cause: The appearance of new peaks in your analytical data is a strong indicator of degradation. These could be oxidation byproducts, hydrolytic products, or photodegradants.

  • Recommended Action:[7][8]

    • Confirm Degradation: Run a fresh sample from a new, unopened container if available to confirm that the issue is with the stored material and not the analytical method itself.

    • Characterize Degradants: If necessary for your research, techniques like LC-MS/MS can be used to identify the structure of the degradation products, which can provide insights into the specific degradation pathway at play.

    • Review and Opti[8]mize Storage: This is a critical sign that your current storage protocol is insufficient. Refer to the recommended storage conditions in this guide to mitigate further degradation.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a multi-faceted approach to storage is required, focusing on controlling temperature, light, moisture, and atmosphere.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, dry place (<30°C); Long-term: 4°C or -20°CMinimizes volatility an[1][2][3]d thermal degradation.
Light Protect f[2]rom light (amber vials, foil wrapping)Prevents photodegradati[3]on.
Humidity Store [4][9]in a dry environment with a desiccantPrevents moisture absor[2]ption and hydrolysis.
Atmosphere Stor[2][5]e under an inert atmosphere (e.g., nitrogen or argon)Minimizes oxidative degradation.
Container Tight[6]ly sealed, appropriate material (e.g., glass, HDPE)Prevents exposure to ai[1][2]r and moisture.
Detailed Step-b[2]y-Step Storage Protocol
  • Container Selection: Choose a high-quality, inert container such as an amber glass vial with a tight-fitting cap. High-density polyethylene (HDPE) containers are also suitable.

  • Inert Atmosphere Bl[2][10]anketing: Before sealing, flush the container with an inert gas like nitrogen or argon. This displaces oxygen, a key contributor to oxidative degradation.

  • Sealing: Ensure the container is sealed tightly to prevent the ingress of moisture and air. For added protection, con[1]sider using a secondary seal like parafilm.

  • Desiccant Use: Place the sealed container inside a larger, sealable bag or a desiccator containing a desiccant (e.g., silica gel) to maintain a low-humidity environment.

  • Light Protection: [2] Store the container in a dark location. If using a clear container, wrap it securely in aluminum foil.

  • Temperature Control[3]: For routine use, store in a cool, dark cabinet. For long-term storage, place in a refrigerator (4°C) or freezer (-20°C).

Visualizing Degrad[3]ation and Prevention

Potential Degradation Pathways

The primary routes of degradation for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride are oxidation and photodegradation, which can be initiated by environmental factors.

Fig. 1: Key Degradation Factors cluster_Storage Storage Environment cluster_Compound 2-(4-Propoxyphenyl)-1-ethanamine HCl cluster_Degradation Degradation Products Oxygen (Air) Oxygen (Air) Degraded Oxidized & Photodegraded Products Oxygen (Air)->Degraded Oxidation Light (UV) Light (UV) Light (UV)->Degraded Photodegradation Moisture (Humidity) Moisture (Humidity) Moisture (Humidity)->Degraded Hydrolysis Compound Stable Compound

Caption: Key environmental factors leading to degradation.

Workflow for Stability Assessment

When degradation is suspected, a systematic approach is necessary to confirm and quantify the extent of the issue.

Fig. 2: Stability Assessment Workflow Start Suspected Degradation (e.g., color change, new peaks) Visual Visual Inspection Start->Visual Analytical Analytical Testing (e.g., HPLC, LC-MS) Visual->Analytical Compare Compare to Reference Standard Analytical->Compare Decision Decision Point Compare->Decision Accept Acceptable Purity (Continue Use) Decision->Accept Pass Reject Unacceptable Purity (Discard & Re-evaluate Storage) Decision->Reject Fail

Caption: Workflow for assessing compound stability.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Gao, H., et al. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 26(16), 4941. Available from: [Link]

  • Karanam, V. P., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(3), 647–661. Available from: [Link]

  • Marshik, P., et al. (1999). Degradation of histamine solutions used for bronchoprovocation. Chest, 115(1), 194-199. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

  • Siedlecka, K., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. Available from: [Link]

  • Weigl, F., et al. (2020). Photostability of Phenoxazine Derivatives. The Journal of Physical Chemistry A, 124(30), 6223–6232. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Phenethylamine Derivative Synthesis

Welcome to the technical support center for phenethylamine derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenethylamine derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this diverse and pharmacologically significant class of compounds.[1][2][3] The phenethylamine scaffold is a cornerstone of many endogenous neurotransmitters and a vast array of therapeutic agents.[1][4]

This resource moves beyond simple protocols to provide in-depth, field-proven insights into common pitfalls and their solutions. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Reductive Amination Troubleshooting

Reductive amination is a cornerstone for synthesizing phenethylamines, typically by reacting a phenylacetone or a substituted benzaldehyde with an amine in the presence of a reducing agent.[5][6] Despite its versatility, the reaction is prone to several issues that can drastically lower yields.

Frequently Asked Questions (FAQs)

Q1: My reductive amination yield is extremely low or zero. What are the most common causes?

A1: A failed reductive amination can almost always be traced back to one of three areas: imine formation, the reduction step, or the stability of your materials.

  • Inefficient Imine/Enamine Formation: The crucial first step is the condensation of the carbonyl compound (ketone/aldehyde) and the amine to form an imine or enamine intermediate.[7] This equilibrium can be unfavorable.

    • Causality: The reaction generates water, which can push the equilibrium back towards the starting materials. For sluggish reactions, removal of this water using a Dean-Stark apparatus or molecular sieves is critical.

    • Troubleshooting: Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. If no imine is observed, consider adjusting the pH. A slightly acidic medium (pH 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile.

  • Incorrect Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde/ketone if added prematurely. It is best used in a two-step process where the imine is formed first.[8]

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, pH-sensitive reducing agents. They are selective for the protonated iminium ion over the carbonyl group, allowing for a one-pot reaction. STAB is often preferred as it is less toxic than cyanoborohydride.

  • Starting Material Purity: Phenylacetones can be unstable and prone to self-condensation or polymerization.[9] Ensure the purity of your ketone/aldehyde and amine before starting the reaction. Distillation or chromatographic purification of starting materials may be necessary.

Q2: I'm observing significant amounts of the secondary amine (di-alkylation) by-product. How can I prevent this?

A2: Over-alkylation occurs when the newly formed primary or secondary amine product reacts with another molecule of the carbonyl starting material.

  • Causality: The product amine can be more nucleophilic than the starting amine, leading to a competitive subsequent reaction.

  • Troubleshooting:

    • Stoichiometry Control: Use a significant excess of the starting amine (2-5 equivalents) to outcompete the product amine.

    • Slow Addition: Add the carbonyl compound slowly to a solution of the amine and the reducing agent. This keeps the concentration of the carbonyl low, favoring the reaction with the more abundant starting amine.

    • Ammonia: When synthesizing a primary amine, using a large excess of ammonia is a common strategy to minimize secondary amine formation.[10]

Troubleshooting Workflow: Reductive Amination

Here is a logical workflow to diagnose and solve issues with reductive amination reactions.

ReductiveAmination_Troubleshooting start_node Low/No Product Yield check_sm 1. Verify Starting Materials (Purity via NMR/GC-MS) start_node->check_sm check_imine 2. Confirm Imine Formation (Monitor by TLC/NMR before reduction) check_sm->check_imine  SMs OK? solution_sm Purify/distill ketone and amine. Use fresh reagents. check_sm->solution_sm  Impure? check_conditions 3. Evaluate Reaction Conditions (pH, Solvent, Temperature) check_imine->check_conditions  Imine Forms? solution_imine Adjust pH to 4-6. Use molecular sieves or Dean-Stark. check_imine->solution_imine  No? check_reductant 4. Assess Reducing Agent (Choice, Activity, Stoichiometry) check_conditions->check_reductant  Conditions OK? solution_conditions Ensure anhydrous solvent. Optimize temperature. check_conditions->solution_conditions  Issue Found? solution_reductant Switch to STAB for one-pot. Use fresh, active reducing agent. check_reductant->solution_reductant  Issue Found?

Caption: A logical workflow for troubleshooting low yields in reductive amination.

Section 2: Cyclization Reactions (Bischler-Napieralski & Pictet-Spengler)

For the synthesis of cyclic phenethylamine analogues like dihydroisoquinolines and tetrahydro-β-carbolines, the Bischler-Napieralski and Pictet-Spengler reactions are indispensable.[11][12][13]

Frequently Asked Questions (FAQs)

Q3: My Bischler-Napieralski reaction is giving me a complex mixture, and I'm isolating a styrene-like by-product. What is happening?

A3: This is a classic pitfall of the Bischler-Napieralski reaction. The styrene by-product arises from a retro-Ritter reaction .

  • Causality: The reaction proceeds through a nitrilium ion intermediate. Under harsh dehydrating conditions (e.g., high heat, strong acids like P₂O₅ or POCl₃), this intermediate can fragment, eliminating a nitrile and forming a stable, conjugated styrene.[14][15] This side reaction is especially prevalent if the aromatic ring is not sufficiently electron-rich to promote rapid cyclization.[16]

  • Troubleshooting:

    • Milder Conditions: Use milder activating agents. Triflic anhydride (Tf₂O) or Eaton's reagent (P₂O₅ in MeSO₃H) can often promote cyclization at lower temperatures.

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter fragmentation.[14][15]

    • Substrate Activation: The reaction works best with electron-rich aromatic rings (e.g., those with methoxy or hydroxy groups). If your substrate is electron-deficient, this synthetic route may be unsuitable.

BischlerNapieralski_SideReaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium  POCl₃ / Heat product Desired Dihydroisoquinoline nitrilium->product  Electrophilic  Aromatic Substitution  (Desired Path) side_product Styrene By-product + R-CN nitrilium->side_product  Retro-Ritter  Fragmentation  (Side Reaction) branch

Caption: Competing pathways in the Bischler-Napieralski reaction.

Q4: My Pictet-Spengler reaction is sluggish and gives low yields. How can I optimize it?

A4: The Pictet-Spengler reaction is sensitive to several factors, primarily the reactivity of the aldehyde and the reaction conditions.[17]

  • Causality: The reaction requires the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. If the aldehyde is unreactive or the reaction medium is not acidic enough, iminium formation will be slow. Conversely, too much acid can deactivate the aromatic ring.[18][19]

  • Troubleshooting:

    • Acid Catalysis: The choice and amount of acid are crucial. While protic acids like TFA or HCl are common, Lewis acids can also be effective. Perform a screen of acid catalysts and concentrations. Often, 10-50 mol% is a good starting point.[18]

    • Aldehyde Reactivity: Electron-deficient aldehydes are more reactive. If using a stable aldehyde like 2,2-dimethoxyacetaldehyde, ensure its quality and consider using a slight excess (1.1-1.5 eq).[18]

    • Solvent and Temperature: Aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide better results than protic solvents.[18] If the reaction is slow at room temperature, gentle heating (40-60 °C) may be required. Monitor for decomposition at higher temperatures.

Section 3: Purification and Characterization

A successful reaction is only half the battle. Isolating and characterizing the phenethylamine derivative presents its own set of challenges.

Frequently Asked Questions (FAQs)

Q5: My phenethylamine product is streaking badly on my silica gel column. How can I get clean separation?

A5: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.

  • Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds or acid-base interactions with the silica surface, causing irreversible adsorption or slow elution.

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is also an excellent option.

    • Salt Formation: Purify the compound as its hydrochloride or other salt, which are often less polar and may chromatograph better, though solubility can be an issue.

Q6: My final product is an oil that won't crystallize, and the NMR looks a bit broad. What should I check?

A6: This is a common issue. The problem could be residual impurities or the nature of the compound itself.

  • Causality: Phenethylamine free bases are often oils or low-melting solids. They are also susceptible to reacting with atmospheric carbon dioxide to form the corresponding carbamate or carbonate salt.[2] This introduces a new, often broad-peaked impurity into your sample.

  • Troubleshooting:

    • Form a Salt: Convert the free base to a stable, crystalline salt. The hydrochloride (HCl) or tartrate salts are most common. This is achieved by dissolving the purified oil in a suitable solvent (e.g., ether, ethyl acetate) and adding a solution of HCl in ether or isopropanol. The resulting salt often precipitates out and can be easily collected and dried.

    • Thorough Drying: Ensure all solvent is removed under high vacuum. Residual solvent is a very common cause of products failing to solidify.

    • Storage: Store purified free-base phenethylamines under an inert atmosphere (nitrogen or argon) and in a freezer to prevent degradation and reaction with CO₂.[20]

Section 4: Standard Operating Protocols

Protocol 1: General Procedure for One-Pot Reductive Amination using STAB

This protocol describes a general method for the N-alkylation of an amine with a ketone.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.2 equivalents) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Carbonyl: Add the ketone (1.0 equivalent) to the solution and stir for 20 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Caution: The reaction may gently exotherm.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Purification of a Basic Amine by Silica Gel Column Chromatography
  • Prepare Slurry: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) to create a slurry.

  • Pack Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.

  • Prepare Mobile Phase: Prepare your mobile phase. For a basic amine, this should contain a modifier. Example Eluent System: Hexanes/Ethyl Acetate (gradient) + 0.5% Triethylamine.

  • Load Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry-loading). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 1% to 20% Ethyl Acetate) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

References

  • Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 104. [Link]

  • Choi, H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(4), 435-443. [Link]

  • Wikipedia. (2024). Phenethylamine. [Link]

  • Chłopaś-Konowałek, A., et al. (2013). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. Current Issues in Pharmacy and Medical Sciences, 26(1), 16-20. [Link]

  • Lill, U., et al. (2014). Synthesis of [¹³C₆]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(9), 565-572. [Link]

  • Joe, C. L., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7538–7545. [Link]

  • Navarro, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Al-Huniti, M. H., & Sarpong, R. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Chemical Neuroscience, 10(5), 2156-2171. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • Wikipedia. (2024). 2C-B. [Link]

  • Wikipedia. (2024). Substituted phenethylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wahlström, R., Styles, C., & Hägglund, G. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link]

  • Pearson. (n.d.). Reductive Amination Explained. [Link]

  • Wikipedia. (2024). Bischler–Napieralski reaction. [Link]

  • Google Patents. (n.d.). Method for making phenylethylamine compounds.
  • Hough, M., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. [Link]

  • Reddit. (2021). What's wrong with my reductive amination? I barely got any product. [Link]

  • The Vespiary. (2020). Phenyl Acetone transition to Amine by my path. [Link]

  • D'Agostino, M., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1959. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Mphahlele, M. J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • Sciencemadness. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. [Link]

  • Wikipedia. (2024). Phenylacetone. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Coric, I., & List, B. (2010). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 12(7), 1248-1251. [Link]

  • Safrole. (n.d.). Phenylacetone (P2P). [Link]

  • Wikipedia. (2024). Mescaline. [Link]

  • DePaul University. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Propoxyphenyl Ethanamine Synthesis

Welcome to the technical support center for the synthesis of propoxyphenyl ethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propoxyphenyl ethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis.

Introduction: The Synthetic Challenge

Propoxyphenyl ethanamine derivatives are key structural motifs in various pharmacologically active molecules. While seemingly straightforward, their synthesis can present significant challenges, including low yields, difficult-to-remove impurities, and inconsistent results. This guide provides a structured approach to two common and effective synthetic pathways: Reductive Amination and Amide Reduction. We will explore the causality behind experimental choices and offer self-validating protocols to enhance the reliability and success of your work.

Section 1: The Reductive Amination Pathway

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds. In the context of propoxyphenyl ethanamine synthesis, it typically involves the reaction of a propoxyphenyl ketone (e.g., 1-(4-propoxyphenyl)ethan-1-one) with an amine source in the presence of a reducing agent. This can be performed as a one-pot reaction or in a stepwise manner.

Experimental Workflow: Reductive Amination

Below is a diagram outlining the typical one-pot reductive amination workflow.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Isolation A Combine propoxyphenyl ketone, amine source (e.g., NH4OAc), and solvent (e.g., Methanol) B Stir at room temperature. Monitor for imine formation via TLC/GC-MS A->B Catalyst (e.g., AcOH) may be added C Cool mixture in an ice bath. Slowly add reducing agent (e.g., NaBH4) B->C Once starting material is consumed D Quench reaction. Perform acid-base extraction C->D After reaction completion (monitored by TLC/GC-MS) E Dry organic layer and concentrate under vacuum D->E F Purify via chromatography or crystallization E->F G Start Low Yield or Incomplete Reaction Q1 Is starting ketone still present? Start->Q1 A1 Imine formation is slow. - Add catalytic acetic acid. - Use molecular sieves. Q1->A1 Yes Q2 Is imine present, but not product? Q1->Q2 No End Reaction Optimized A1->End A2 Reduction is incomplete. - Increase equivalents of NaBH4. - Increase reaction time/temp. - Check reagent activity. Q2->A2 Yes Q3 Is alcohol byproduct the major product? Q2->Q3 No A2->End A3 Ketone reduction is too fast. - Use milder reagent (NaBH(OAc)3). - Perform in two steps. Q3->A3 Yes A3->End G Start Crude product in organic solvent (e.g., EtOAc) Step1 Wash with 1M HCl. Amine moves to aqueous layer as R-NH3+ Cl- Start->Step1 Acidification Step2 Separate layers. Discard organic layer (contains neutral impurities) Step1->Step2 Step3 Adjust aqueous layer pH to >10 with 1M NaOH. Amine precipitates or is extracted Step2->Step3 Basification Step4 Extract with fresh organic solvent (EtOAc) Step3->Step4 End Pure amine in organic solvent Step4->End

Troubleshooting

Troubleshooting unexpected results in 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride assays

Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This document is designed for researchers, analytical chemists, and drug development professionals to navigate and troubleshoot c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This document is designed for researchers, analytical chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the quantitative and qualitative analysis of this compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to develop robust and reliable assays.

Compound Overview

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is an aromatic amine salt. Its structure, featuring a primary amine and a propoxy-substituted benzene ring, dictates its analytical behavior. Understanding its properties is the first step in successful assay development.

PropertyValueSource
CAS Number 56370-31-1[1][2]
Molecular Formula C11H18ClNO[1][2]
Formula Weight 215.72 g/mol [1][2]
Structure CCCOC1=CC=C(C=C1)CCN.Cl[2]
Class Aromatic Amine Hydrochloride[1]

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise during the initial stages of working with 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Q1: What is the recommended starting point for analyzing this compound?

A1: For most quantitative applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and common starting point.[3][4] The aromatic ring provides a strong chromophore for UV detection (typically in the 220-280 nm range), and HPLC is well-suited for non-volatile salts. Gas Chromatography (GC) is generally not suitable for direct analysis because the hydrochloride salt is non-volatile; it requires a chemical conversion to the free base prior to injection.[5][6]

Q2: How should I prepare my stock solutions and samples for analysis?

A2: The compound is a hydrochloride salt, which generally confers good solubility in aqueous solutions and polar organic solvents like methanol or acetonitrile.

  • Stock Solutions: Accurately weigh the compound and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

  • Sample Preparation: When preparing samples for HPLC, the best practice is to dissolve and dilute the sample in the mobile phase you will be using for the analysis.[7] This prevents peak distortion caused by solvent mismatch. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could damage the column or instrument.[3][8]

Q3: My sample purity seems to decrease over time when left on the benchtop. Is this compound unstable?

A3: Aromatic amines can be susceptible to both photolytic and oxidative degradation.[9][10] As a precautionary measure, we recommend the following:

  • Store stock solutions and samples protected from light (e.g., in amber vials).

  • Keep solutions refrigerated or frozen when not in use.

  • For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

In-Depth Troubleshooting Guide: HPLC Assays

This section addresses specific, common problems encountered during HPLC analysis in a detailed question-and-answer format.

Problem Area 1: Retention Time Instability

Q4: My retention time for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is continuously shifting to earlier times with each injection. What is the cause?

A4: This is a classic symptom of column degradation or insufficient equilibration, particularly common with amine compounds on silica-based columns.[11] The primary amine group is basic and can interact strongly with the stationary phase. Here is a systematic approach to diagnose and resolve the issue.

Causality Chain:

  • Mobile Phase pH: The retention of an amine is highly sensitive to the pH of the mobile phase.[12] A small change in pH can alter the protonation state of the amine, drastically affecting its interaction with the C18 stationary phase. If the mobile phase buffer is poorly prepared or has insufficient capacity, its pH can change over time, leading to retention drift.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Amine compounds often require longer equilibration times to ensure stable interactions.[13]

  • Column Degradation: If the mobile phase pH is too high (typically > 8), it can irreversibly dissolve the silica backbone of the column, leading to a loss of stationary phase and, consequently, reduced retention time.[11]

Troubleshooting Workflow:

Start Retention Time Drifting Earlier Check_pH Is Mobile Phase pH Stable & Buffered? Start->Check_pH Check_Equil Is Column Fully Equilibrated? Check_pH->Check_Equil Yes Remake_MP Remake Mobile Phase Ensure adequate buffer capacity Check_pH->Remake_MP No Check_Method Is Mobile Phase Composition Correct? Check_Equil->Check_Method Yes Increase_Equil Increase Equilibration Time (e.g., 20-30 column volumes) Check_Equil->Increase_Equil No Verify_Pump Verify Pump Performance Premix mobile phase to test Check_Method->Verify_Pump No Replace_Col Column May Be Degraded Replace column Check_Method->Replace_Col Yes Remake_MP->Start Increase_Equil->Start Verify_Pump->Start

Caption: Workflow for troubleshooting decreasing retention times.

Problem Area 2: Poor Peak Shape

Q5: I am observing severe peak tailing for my analyte. How can I achieve a more symmetrical peak?

A5: Peak tailing with basic compounds like amines is almost always caused by secondary interactions with the stationary phase. The primary amine can interact with acidic residual silanol groups (Si-OH) on the silica surface of the column, which are present even on high-quality C18 columns. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions Ranked by Efficacy:

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or have proprietary surface modifications to shield these silanols. Using a column specifically designed for basic compounds is the most effective solution.

  • Modify the Mobile Phase:

    • Lower the pH: At a low pH (e.g., 2.5-3.5 using phosphate or formate buffer), both the analyte (as R-NH3+) and the silanols (Si-OH) are protonated. This creates electrostatic repulsion that can minimize the unwanted secondary interaction.

    • Add a Competing Base: Adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

  • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[13]

Tailing Peak Tailing Observed Cause Cause: Secondary Interactions (Analyte Amine <=> Column Silanols) Tailing->Cause Solution1 Option 1: Use Base-Deactivated Column Cause->Solution1 Solution2 Option 2: Modify Mobile Phase Cause->Solution2 Solution3 Option 3: Check for Overload Cause->Solution3 Sub_Sol2a Lower pH (2.5-3.5) Solution2->Sub_Sol2a Sub_Sol2b Add Competing Base (e.g., 0.1% TEA) Solution2->Sub_Sol2b Sub_Sol3 Reduce Injection Volume or Concentration Solution3->Sub_Sol3

Caption: Root causes and solutions for amine peak tailing.

Problem Area 3: Quantitation and Impurity Profiling

Q6: I am seeing several small, unexpected peaks in my chromatogram when analyzing a new batch of the compound. How can I determine their origin?

A6: Unexpected peaks can originate from several sources: process-related impurities from synthesis, degradation products, or contamination from your analytical system.[14]

Systematic Identification Approach:

  • System Blank: First, inject a blank (your mobile phase or sample solvent). This will confirm if the peaks are from solvent contamination or system carryover.[8]

  • Process-Related Impurities: These are impurities from the manufacturing process, such as starting materials, reagents, or by-products.[14] Their presence and intensity will likely vary from batch to batch. If you have access to the synthetic route, you can predict potential impurities and screen for them.

  • Degradation Products: To identify if the peaks are from degradation, perform forced degradation (stress testing) studies.[10]

    • Acid/Base Hydrolysis: Incubate the sample in dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).

    • Oxidation: Treat the sample with a dilute oxidizing agent like hydrogen peroxide (H2O2).[9]

    • Thermal Stress: Heat the sample solution (e.g., at 60-80°C).[10]

    • Photostability: Expose the sample solution to intense light.[10]

    By comparing the chromatograms from these stressed samples to your original sample, you can tentatively identify which peaks are degradation products. For definitive identification, techniques like HPLC-MS (Mass Spectrometry) are required.

Protocols and Methodologies

Protocol 1: General Purpose RP-HPLC Method

This method serves as a robust starting point for the analysis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. Optimization may be required for specific applications or matrices.

ParameterRecommended SettingRationale
Column C18, Base-Deactivated, 250 x 4.6 mm, 5 µmA standard C18 provides good retention for the aromatic structure. Base-deactivation is critical to prevent peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure the amine is protonated and minimizes silanol interactions.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven provides stable retention times.[13]
Injection Vol. 10 µLA good starting volume; adjust based on concentration and detector response.
Detection UV at 225 nmWavelength should be optimized by scanning the UV spectrum of the analyte.
Protocol 2: Sample Preparation for GC Analysis (Free-Basing)

To analyze the compound by GC, the non-volatile hydrochloride salt must be converted to the volatile free amine.[5][6]

Step-by-Step Procedure:

  • Dissolution: Accurately weigh and dissolve ~10 mg of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in 5 mL of deionized water in a separatory funnel.

  • Basification: Add 1M Sodium Hydroxide (NaOH) solution dropwise while gently swirling until the solution pH is > 11. This neutralizes the hydrochloride and deprotonates the amine.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na2SO4) to the organic extract to remove any residual water.

  • Analysis: The dried organic extract containing the free amine can now be injected into the GC system.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • ChemicalBook. (n.d.). 2-(4-propoxyphenyl)-1-ethanamine hydrochloride(56370-31-1).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Neue, U.D. (1997). HPLC Troubleshooting.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Parchem. (n.d.). 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.
  • Biosynth. (n.d.). 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.
  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine.
  • El-Koussi, A., et al. (2024).
  • MDPI. (n.d.). A Review of Analytical Methods for Codeine Determination.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4).
  • CymitQuimica. (n.d.). Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1).
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • PubMed. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride.
  • Chromatography Forum. (2009).
  • EPTQ. (2013).
  • ResearchGate. (2015).
  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride.
  • PubChem. (n.d.). (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
  • Google Patents. (n.d.).
  • ResearchGate. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5)
  • PubMed. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride

Welcome to the comprehensive technical support guide for the purification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS No. 56370-31-1).[1][2] This document is designed to provide researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS No. 56370-31-1).[1][2] This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges associated with purifying this arylalkylamine hydrochloride. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your purification endeavors.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is fundamental to developing an effective purification strategy.

PropertyValueSource
Chemical Name 2-(4-Propoxyphenyl)-1-ethanamine hydrochlorideParchem[3]
CAS Number 56370-31-1Biosynth[1]
Molecular Formula C₁₁H₁₈ClNOParchem[3]
Molecular Weight 215.72 g/mol Biosynth[1]
Appearance Typically a white to off-white solidGeneral knowledge

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, offering explanations and actionable solutions.

Recrystallization Issues

Q1: My yield of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent challenge in recrystallization and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good starting points. Sometimes, a two-solvent system (e.g., ethanol/ether or isopropanol/hexane) is necessary to achieve optimal solubility characteristics.[5]

  • Using an Excessive Amount of Solvent: The goal is to create a saturated solution at the solvent's boiling point.[6] Using too much solvent will keep the compound in solution even upon cooling, drastically reducing the yield.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil. Gradual cooling allows for the growth of larger, purer crystals.[4]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel.[6] To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.[6]

dot

Recrystallization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield After Recrystallization Solvent Inappropriate Solvent Choice - High solubility at low temp - Low solubility at high temp LowYield->Solvent ExcessSolvent Excessive Solvent Volume - Compound remains in solution LowYield->ExcessSolvent RapidCooling Rapid Cooling - Small, impure crystals - Oiling out LowYield->RapidCooling PrematureCrystallization Premature Crystallization - Loss on filter paper LowYield->PrematureCrystallization OptimizeSolvent Optimize Solvent System - Test single & mixed solvents - Protic solvents (e.g., IPA, EtOH) - Anti-solvents (e.g., ether, hexane) Solvent->OptimizeSolvent MinimizeSolvent Use Minimal Hot Solvent - Add solvent portion-wise - Aim for saturation at boiling ExcessSolvent->MinimizeSolvent SlowCooling Controlled Cooling - Allow to cool to RT slowly - Then use ice bath RapidCooling->SlowCooling HotFiltration Proper Hot Filtration - Pre-heat funnel - Use fluted filter paper - Minimal excess hot solvent PrematureCrystallization->HotFiltration

Caption: Troubleshooting low recrystallization yield.

Q2: The recrystallized product of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is oily or forms a gum. How can I induce crystallization?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[6]

  • Change Solvent System: The current solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Chromatography Issues

Q3: I am trying to purify 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride using silica gel chromatography, but I'm getting significant peak tailing and poor separation. Why is this happening?

A3: This is a classic problem when purifying basic amines on acidic silica gel.[7] The free amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[8] Since you are working with the hydrochloride salt, the situation is even more complex.

Here are the recommended approaches:

  • Convert to Free Base for Chromatography: Before chromatography, it is often advantageous to convert the hydrochloride salt to the free base. This can be done by dissolving the salt in an aqueous base (e.g., NaHCO₃ or a dilute NaOH solution), extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), drying the organic layer, and then proceeding with chromatography. The purified free base can then be converted back to the hydrochloride salt.

  • Use a Modified Mobile Phase: If you must chromatograph the salt or the free base on silica, add a small amount of a competing amine to the mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol/dichloromethane is used.[8] The competing amine neutralizes the acidic sites on the silica, preventing the analyte from binding too strongly.[7][8]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: This is an excellent option as it provides a basic surface, minimizing the unwanted interactions with basic analytes.[7][8]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of amines.[8]

    • Reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography (e.g., C18) can be effective.[8] A mobile phase with a slightly alkaline pH can help to ensure the amine is in its free-base form, which can improve retention and separation.[8]

dot

Chromatography_Workflow cluster_chrom_options Chromatography Options start Crude Amine HCl freebase_conversion Convert to Free Base (aq. base, extraction) start->freebase_conversion chromatography Column Chromatography freebase_conversion->chromatography silica_tea Silica Gel + TEA in Mobile Phase chromatography->silica_tea amine_silica Amine-Functionalized Silica chromatography->amine_silica alumina Alumina (Basic or Neutral) chromatography->alumina rp_hplc Reversed-Phase (e.g., C18) chromatography->rp_hplc salt_formation Convert back to HCl salt (e.g., HCl in Ether/IPA) end Pure Amine HCl salt_formation->end silica_tea->salt_formation amine_silica->salt_formation alumina->salt_formation rp_hplc->salt_formation

Caption: Workflow for chromatographic purification of an amine hydrochloride.

III. Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride?

A1: Impurities can arise from various sources, including starting materials, side reactions, and degradation.[9] For this compound, potential impurities could include:

  • Starting materials: Unreacted 4-propoxyphenylacetonitrile or related precursors.

  • Intermediates: Incomplete reduction of the nitrile or other functional groups.

  • Over-reaction products: Dialkylation of the amine if a reductive amination pathway is used.

  • By-products: Products from side reactions specific to the synthetic route employed.[9] For instance, in a related compound, proparacaine hydrochloride, impurities such as starting acids and esters were identified.[10]

Q2: How can I assess the purity of my final 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting impurities.[11][12] A reversed-phase method with UV detection is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any organic impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q3: What is the best way to convert the purified free base of 2-(4-Propoxyphenyl)-1-ethanamine back to the hydrochloride salt?

A3: To form the hydrochloride salt, the purified free base should be dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

IV. Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol provides a general guideline for the recrystallization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. The optimal solvent and conditions should be determined empirically.

Objective: To purify crude 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to >98% purity.

Materials:

  • Crude 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

  • Isopropanol (IPA)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

V. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Online]. Available: [Link]

  • Columbia University. Recrystallization and Crystallization. [Online]. Available: [Link]

  • Google Patents. US20160200679A1 - Novel crystalline arylalkylamine compound and process for producing the same. [Online]. Available:

  • Google Patents. US3337630A - Process for the purification of amines. [Online]. Available:

  • Google Patents. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride. [Online]. Available:

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Video]. YouTube. Available: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online]. Available: [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Online]. Available: [Link]

  • ResearchGate. (2016). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. [Online]. Available: [Link]

  • MDPI. (2021). A Review of Analytical Methods for Codeine Determination. [Online]. Available: [Link]

  • PubMed Central. (2024, July 19). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. [Online]. Available: [Link]

Sources

Troubleshooting

Addressing poor cell viability in 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride experiments

Welcome to the technical support guide for experiments involving 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a primary focus on addressing poor cell viability. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reproducible results.

Part 1: Immediate Troubleshooting Guide for Poor Cell Viability

This section addresses the most frequent causes of unexpected cytotoxicity. We recommend following this sequence to efficiently diagnose the issue.

Q1: My cells are dying at concentrations where I expect to see little to no effect. What is the most common cause?

A1: The most common, and often overlooked, issue with hydrochloride salts of amine-containing compounds like 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is the acidification of the cell culture medium. The hydrochloride (HCl) salt can release H+ ions, lowering the pH of your medium, especially if the medium has low buffering capacity. This pH drop can induce cytotoxicity independent of the compound's pharmacological activity.

Immediate Action Plan:

  • Prepare your highest concentration of the compound in your standard cell culture medium.

  • Measure the pH of the medium containing the compound.

  • Compare it to the pH of the medium containing only your vehicle control (e.g., DMSO, PBS).

  • A significant drop in pH (e.g., below 7.0) is a strong indicator that medium acidification is the primary cause of the observed cell death.

Q2: I've confirmed the pH of my media is dropping. How do I fix this?

A2: You must ensure the final pH of your culture medium remains within the optimal physiological range for your cells (typically pH 7.2-7.4).

Recommended Solutions:

  • Adjust the pH: After dissolving the compound in the medium, the pH can be carefully adjusted back to the physiological range using sterile, dilute NaOH. This must be done aseptically.

  • Use a Buffered Solvent: Prepare your high-concentration stock solution in a buffered solution like sterile Phosphate-Buffered Saline (PBS) instead of water before further dilution in the culture medium.

  • Increase Buffer Capacity: Use a medium with a stronger buffering system, such as HEPES-buffered medium, which can better resist pH changes.

Part 2: Advanced Troubleshooting & Mechanistic Investigation

If you have ruled out pH and solvent issues, the observed cytotoxicity is likely due to the intrinsic properties of the compound. The following Q&A will guide you through investigating the potential mechanism of cell death.

Q3: How can I determine if the compound is causing apoptosis or necrosis?

A3: Distinguishing between these two cell death pathways is a critical step. A multi-assay approach is recommended for a conclusive answer.

  • Apoptosis (Programmed Cell Death): Characterized by the activation of caspases. A Caspase-Glo® 3/7 Assay is a highly sensitive method to detect the activity of key executioner caspases.[1]

  • Necrosis (Unprogrammed Cell Death): Involves the loss of plasma membrane integrity. A Lactate Dehydrogenase (LDH) Assay measures the release of the cytosolic enzyme LDH into the culture medium, which is a hallmark of necrosis.

The following workflow can help guide your experimental decisions:

G start Poor Cell Viability Observed ph_check Ruled out pH / Solvent Toxicity? start->ph_check caspase_assay Perform Caspase-3/7 Assay ph_check->caspase_assay Yes ph_fix Address pH / Solvent Issues (See Part 1) ph_check->ph_fix No caspase_result Caspase Activity Increased? caspase_assay->caspase_result apoptosis Conclusion: Apoptosis is a likely mechanism. caspase_result->apoptosis Yes ldh_assay Perform LDH Release Assay caspase_result->ldh_assay No ldh_result LDH Release Increased? ldh_assay->ldh_result necrosis Conclusion: Necrosis is a likely mechanism. ldh_result->necrosis Yes other Consider other mechanisms: - Autophagy - Ferroptosis ldh_result->other No / Ambiguous

Caption: Workflow to differentiate apoptosis and necrosis.

Q4: My results suggest apoptosis. What downstream pathways could be involved?

A4: Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given that many small molecules impact mitochondrial function, assessing mitochondrial health is a logical next step.

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health is the electrochemical gradient across the inner mitochondrial membrane. A loss of ΔΨm is an early event in the intrinsic apoptotic cascade. This can be measured using fluorescent dyes like TMRE or JC-1.[2][3]

  • Reactive Oxygen Species (ROS): Disruption of mitochondrial function can lead to the overproduction of ROS, which can induce oxidative stress and trigger apoptosis.[4] ROS levels can be quantified using probes like DCFDA.

The diagram below illustrates the central role of mitochondria in intrinsic apoptosis.

G compound 2-(4-Propoxyphenyl)- 1-ethanamine hydrochloride mito Mitochondria compound->mito Interacts with ros Increased ROS Production (Oxidative Stress) mito->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Part 3: Frequently Asked Questions (FAQs)

Compound & Preparation
  • Q: What is the best solvent to use for my stock solution?

    • A: While water can be used, DMSO is often preferred for achieving higher stock concentrations. However, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always run a vehicle control with the same final DMSO concentration as your highest compound dose.[5]

  • Q: I see precipitation when I add my compound to the medium. What should I do?

    • A: This indicates that you have exceeded the compound's solubility limit in the culture medium. You can try lowering the concentration, gently warming the medium, or preparing the stock in a different solvent. Do not proceed with experiments if precipitation is visible, as this will lead to inaccurate and uninterpretable results.

Assay & Interpretation
  • Q: My MTT/XTT assay results show an increase in signal at high compound concentrations. Is this increased viability?

    • A: Not necessarily. This can be an artifact. Some chemical compounds can directly reduce the tetrazolium salt (e.g., MTT) to its formazan product, leading to a false positive signal. Visually inspect the wells under a microscope to confirm cell health. If the cells appear dead but the signal is high, you are likely seeing assay interference. Consider using an orthogonal viability assay that does not rely on metabolic reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method.

  • Q: My LDH and MTT assay results don't agree. Why?

    • A: This is a common and informative situation. These assays measure different cellular events. The MTT assay measures metabolic activity, which can decrease early in the cell death process. The LDH assay measures the loss of membrane integrity, which occurs during late-stage apoptosis or necrosis.[5][6] A compound might inhibit metabolic activity (low MTT signal) without immediately rupturing the cell membrane (low LDH release). A time-course experiment can be very useful in this scenario.

  • Q: How do I choose the right cell seeding density?

    • A: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. You should perform a growth curve analysis to determine the density that ensures cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells.[5] Over-confluency in control wells can lead to spontaneous cell death and high background signals.[5]

ParameterRecommendationRationale
Final Solvent Conc. < 0.5% (DMSO)To avoid solvent-induced cytotoxicity.
Medium pH 7.2 - 7.4Optimal for most mammalian cell lines.
Cell Seeding Logarithmic Growth PhaseEnsures cells are healthy and responsive.
Assay Controls Vehicle, Untreated, Max LysisEssential for data normalization and interpretation.

Part 4: Key Experimental Protocols

Protocol 1: Compound Stock and Working Solution Preparation with pH Check
  • Prepare a 10 mM Stock Solution: Dissolve the required mass of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in sterile DMSO or PBS to make a 10 mM stock. Mix thoroughly until fully dissolved. Store in small aliquots at -20°C or -80°C.

  • Prepare the Highest Working Concentration: Dilute the 10 mM stock solution into your complete cell culture medium to achieve the highest concentration you plan to test (e.g., 100 µM).

  • pH Measurement: Aseptically take a small sample (e.g., 1 mL) of this medium. Use a calibrated pH meter to measure the pH.

  • pH Adjustment (if necessary): If the pH has dropped below 7.2, add sterile 0.1 N NaOH dropwise to the bulk of your working solution, mixing and re-measuring the pH until it is within the 7.2-7.4 range.

  • Serial Dilutions: Prepare all lower concentration working solutions by serially diluting the pH-adjusted highest concentration solution in complete culture medium.

Protocol 2: Caspase-Glo® 3/7 Assay (Promega)

This protocol is adapted from the manufacturer's instructions.[1]

  • Plate Cells: Seed cells in a white-walled, clear-bottom 96-well plate at your predetermined optimal density and allow them to adhere overnight.

  • Treat Cells: Add your compound at various concentrations and incubate for the desired treatment period (e.g., 24, 48 hours). Include vehicle and untreated controls.

  • Prepare Reagent: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add Reagent: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. Increased luminescence indicates higher caspase-3/7 activity.

Protocol 3: LDH Cytotoxicity Assay

This protocol is based on common commercially available kits.[7]

  • Plate and Treat Cells: Seed cells in a clear, 96-well plate and treat with your compound as described above. You must include three essential controls:

    • Vehicle Control: (Spontaneous LDH release)

    • Untreated Control: (Spontaneous LDH release)

    • Maximum LDH Release Control: Add lysis buffer (often supplied in the kit) to untreated cells 45 minutes before the end of the incubation.

  • Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.

  • Measure Absorbance: Read the absorbance at 490 nm and a reference wavelength of 680 nm. The cytotoxicity is calculated as a percentage of the maximum LDH release.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • PubChem. (n.d.). Mirodenafil dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kardinal, C. G., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. Journal of Clinical Oncology. [Link]

  • ResearchGate. (n.d.). Amine promiscuity and toxicology analysis. ResearchGate. [Link]

  • Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. [Link]

  • Pernet, V., et al. (2011). A cell-permeable phosphine-borane complex delays retinal ganglion cell death after axonal injury through activation of the pro-survival extracellular signal-regulated kinases 1/2 pathway. Journal of Neurochemistry. [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Brown, M. D., et al. (1998). In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. International Journal of Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. [Link]

  • National Center for Advancing Translational Sciences. (2014). Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2012). Caspase Protocols in Mice. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • Eisenhauer, E. A., et al. (1994). Results of a clinical trial in humans with refractory cancer of the intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl, in combination with various single antineoplastic agents. Cancer Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Propoxyphene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hata, S., et al. (1993). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Journal of Toxicological Sciences. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

  • ResearchGate. (n.d.). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • MDPI. (2023). Poliovirus Receptor as a Potential Target in Gastric Signet-Ring Cell Carcinoma for Antibody-Drug Conjugate Development. MDPI. [Link]

  • Pastwa, E., et al. (1998). Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochemical Pharmacology. [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • ACS Publications. (2026). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Publications. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie. [Link]

  • PubChem. (n.d.). Mirodenafil. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(3-methoxy-4-propoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Light Sensitivity and Degradation of Phenethylamine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenethylamine compounds. This guide is designed to provide in-depth, field-proven insights into the ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenethylamine compounds. This guide is designed to provide in-depth, field-proven insights into the challenges of light sensitivity and degradation associated with this important class of molecules. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the stability of phenethylamine compounds.

Q1: Why are phenethylamine compounds often sensitive to light?

A: The photosensitivity of phenethylamine and its derivatives is primarily attributed to the presence of the aromatic ring and the amino group. These functional groups can absorb ultraviolet (UV) and visible light, which elevates the molecule to an excited state.[1] This excess energy can initiate photochemical reactions, leading to degradation. Factors such as the substitution pattern on the aromatic ring and the nature of the amine (primary, secondary, or tertiary) can significantly influence the degree of photosensitivity.

Q2: What are the visible signs that my phenethylamine compound may have degraded due to light exposure?

A: While analytical confirmation is always necessary, visual cues can be early indicators of degradation. These include:

  • Color Change: A previously colorless or white compound may develop a yellow or brownish tint.

  • Precipitation or Turbidity: The formation of insoluble materials in a solution can indicate the presence of degradation products.[2]

It is crucial to remember that significant degradation can occur without any obvious visual changes.[2]

Q3: Beyond light, what other factors can accelerate the degradation of phenethylamine compounds?

A: Several environmental factors can work in concert with light to accelerate degradation:

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways initiated by light.

  • pH: The stability of phenethylamine compounds can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.[3]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation, particularly at the amino group and any hydroxyl groups on the aromatic ring.[3]

  • Humidity: For solid compounds, moisture can facilitate degradation by creating a microenvironment for chemical reactions.

Q4: What are the fundamental "best practices" for storing and handling light-sensitive phenethylamine compounds?

A: To maintain the integrity of your compounds, adhere to these core principles:

  • Utilize Amber or Opaque Containers: These containers are designed to block UV and a significant portion of visible light.[1][2]

  • Work in Low-Light Conditions: When preparing solutions or performing experiments, minimize exposure to direct overhead lighting. The use of red or yellow "safelights" can be beneficial as they emit longer wavelength light that is less likely to cause photodegradation.[1][2]

  • Wrap Containers in Aluminum Foil: For an extra layer of protection, especially for highly sensitive compounds or during long-term storage, wrapping containers in aluminum foil is a simple and effective measure.[2]

  • Control the Temperature: Store compounds at the recommended temperature, often at or below room temperature, and for long-term storage, consider -20°C or -80°C in tightly sealed containers.[2]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during experimentation.

Issue 1: Inconsistent or Non-Reproducible Results in Bioassays
  • Symptom: You observe significant variability in your experimental results (e.g., IC50 values, receptor binding affinities) between seemingly identical assays.

  • Potential Cause: Degradation of the phenethylamine compound in your stock solutions or during the assay procedure.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Action: Re-analyze your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5] Compare the chromatogram to that of a freshly prepared standard.

      • Rationale: This will confirm if the parent compound has degraded over time in storage. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.

    • Assess "In-Use" Stability:

      • Action: Prepare a fresh solution of your compound in the assay buffer. Expose it to the same lighting and temperature conditions as your actual experiment for the full duration of the assay. Analyze the sample at the beginning and end of this period.

      • Rationale: This experiment mimics the conditions your compound experiences during the assay, helping to determine if degradation is occurring in real-time.

    • Implement Protective Measures:

      • Action: If in-use degradation is confirmed, modify your assay protocol. This may involve working under subdued lighting, using amber-colored microplates, or minimizing the time the compound is exposed to ambient conditions before analysis.

      • Rationale: Proactively reducing light exposure during the experiment is a direct way to prevent photodegradation.

Issue 2: Appearance of Unexpected Peaks in Chromatograms
  • Symptom: During analytical testing (e.g., HPLC, GC-MS), you observe new, unidentified peaks that were not present in the initial analysis of the compound.

  • Potential Cause: Formation of one or more degradation products.

  • Troubleshooting Workflow:

G start Unexpected Peak(s) Observed forced_degradation Conduct Forced Degradation Study (Light, Heat, Acid, Base, Oxidation) start->forced_degradation characterize Characterize Degradants (LC-MS/MS, NMR) forced_degradation->characterize Generates known degradants pathway Elucidate Degradation Pathway characterize->pathway optimize_storage Optimize Storage & Handling Conditions (e.g., Inert Gas, Stricter Light Exclusion) pathway->optimize_storage Informs prevention strategy modify_method Modify Analytical Method to Separate Parent and Degradant Peaks pathway->modify_method Ensures accurate quantification end Problem Resolved optimize_storage->end modify_method->end

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

  • Explanation of Workflow:

    • Forced Degradation Study: Intentionally stress your compound under various conditions (light, heat, acid, base, oxidation) to generate potential degradation products in a controlled manner.[3][6] This provides reference materials for identification.

    • Characterize Degradants: Use advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) to determine the chemical structures of the degradation products formed.[5]

    • Elucidate Pathway: Understanding the structures of the degradants allows you to propose a likely degradation pathway (e.g., photo-oxidation, hydrolysis).

    • Optimize and Modify: With knowledge of the degradation pathway, you can refine your storage and handling procedures to prevent the formation of these impurities.[2] Additionally, you may need to adjust your analytical method to ensure it can separate and quantify the parent compound from its degradants.

Issue 3: Low or Variable Yield in a Synthesis Reaction
  • Symptom: A chemical synthesis involving a phenethylamine intermediate results in a lower-than-expected or inconsistent product yield.

  • Potential Cause: Degradation of the phenethylamine starting material or a light-sensitive reaction intermediate.

  • Troubleshooting Steps:

    • Protect the Reaction:

      • Action: Wrap the reaction vessel completely in aluminum foil to exclude all light.

      • Rationale: This is the most direct way to test if photosensitivity is the root cause of the low yield.

    • Analyze Reaction Intermediates:

      • Action: If possible, carefully take aliquots of the reaction mixture at various time points and analyze them by Thin Layer Chromatography (TLC) or LC-MS.

      • Rationale: This can help identify if a specific intermediate is degrading or if side-products are forming, which may appear as extra spots on a TLC plate or unexpected masses in an LC-MS analysis.

    • Consider Solvent Effects:

      • Action: Evaluate the solvent used in the reaction. Some solvents can act as photosensitizers, absorbing light energy and transferring it to the reactant molecules, thereby promoting degradation.

      • Rationale: The choice of solvent can play a critical role in the photostability of the reactants and intermediates.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the photostability of phenethylamine compounds.

Protocol 1: Forced Photodegradation Study

This protocol is designed to intentionally degrade the compound to identify potential photodegradants and understand its stability profile, in line with ICH Q1B guidelines.[6]

Objective: To assess the susceptibility of a phenethylamine compound to degradation under controlled light exposure.

Materials:

  • Phenethylamine compound (solid or in a suitable solvent)

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source that produces combined visible and ultraviolet (UV) outputs (e.g., xenon or metal halide lamp)

  • Calibrated radiometer and lux meter

  • Stability-indicating analytical method (e.g., validated HPLC-UV method)

Procedure:

  • Sample Preparation:

    • Prepare at least two sets of samples. This can be the solid compound spread thinly in a container or a solution of known concentration.

    • Prepare a "dark control" for each sample set by wrapping the container completely in aluminum foil.

  • Light Exposure:

    • Place all samples (light-exposed and dark controls) in the photostability chamber.

    • Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2]

    • It is recommended to pull samples at intermediate time points to build a degradation curve.

  • Analysis:

    • At each time point, withdraw the light-exposed sample and its corresponding dark control.

    • Analyze all samples using a validated stability-indicating method. Quantify the amount of the parent compound remaining and any major degradation products formed.

  • Data Interpretation:

    • Compare the results from the light-exposed samples to the dark controls. A significant difference in the parent compound's concentration or the appearance of new peaks in the exposed samples confirms photosensitivity.

    • The extent of degradation should be sufficient to demonstrate the method's specificity but not so excessive that it leads to secondary degradation. A target degradation of 10-15% is often considered adequate.[7]

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep_light Prepare Light-Exposed Sample chamber Place in Photostability Chamber prep_light->chamber prep_dark Prepare Dark Control (Foil-Wrapped) prep_dark->chamber analyze_hplc Analyze by Stability- Indicating Method (HPLC) chamber->analyze_hplc At defined time points compare Compare Light vs. Dark analyze_hplc->compare confirm Confirm Photosensitivity compare->confirm

Caption: Workflow for a forced photodegradation study.

Part 4: Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on a phenethylamine derivative, demonstrating how to present such findings clearly.

Table 1: Summary of Forced Degradation Results for "Phenethylamine Analog X"

Stress ConditionTimeTemperature% Degradation of Parent CompoundObservations
0.1 M HCl24 h60°C10.5%One major degradation product observed.
0.1 M NaOH24 h60°C7.8%Two minor degradation products observed.
5% H₂O₂ (Oxidative)4 hAmbient15.2%Significant degradation, multiple products.
Thermal (Solid)48 h80°C4.1%Minor degradation.
Photolytic (UV/Vis Lamp)24 hAmbient18.7%Significant degradation, distinct profile from oxidative stress.
Dark Control24 hAmbient< 1.0%No significant degradation.

Note: This data is representative and intended for illustrative purposes.[8]

References

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. [Link]

  • Tonnesen, H. H. (Ed.). (2004). Photostability of Drugs and Drug Formulations, Second Edition. CRC Press. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Andrisano, V., Gotti, R., & Cavrini, V. (2001). Photodegradation studies on beta-blockers by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 835–844. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • European Medicines Agency. (2003). Note for Guidance on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. [Link]

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating Experimental Results of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride Studies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate experimental results pertaining to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate experimental results pertaining to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By synthesizing technical accuracy with field-proven insights, this document will detail the necessary experimental choices, self-validating protocols, and comparative analyses against relevant alternatives.

Introduction

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a phenethylamine derivative with a structural backbone that suggests potential interactions with monoamine neurotransmitter systems. The phenethylamine class of compounds is known to encompass a wide range of pharmacological activities, including central nervous system stimulation and interactions with serotonin and adrenergic receptors.[1][2] Validating the identity, purity, and biological activity of this specific molecule is paramount for any meaningful research endeavor. This guide will walk you through the critical steps of physicochemical characterization and a foundational pharmacological assay, providing the rationale behind each methodological choice.

Part 1: Physicochemical Characterization - Establishing Identity and Purity

Before delving into biological assays, it is imperative to unequivocally confirm the identity and purity of the 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride sample. This section outlines the core analytical techniques required for this validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for assessing the purity of a chemical compound. It separates components in a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for the quantification of the main compound and any impurities. For phenethylamine derivatives, a reversed-phase C18 column is often effective.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (based on the phenoxy- and phenyl- chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Data Interpretation: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Mass Spectrometry (MS) for Identity Confirmation

Rationale: Mass spectrometry provides a highly specific measurement of the mass-to-charge ratio (m/z) of ionized molecules. This technique is crucial for confirming the molecular weight of the target compound and can offer structural information through fragmentation analysis. For phenethylamine derivatives, electrospray ionization (ESI) is a common and effective ionization method.

Expected Fragmentation: Phenethylamines are known to undergo characteristic fragmentation patterns, primarily through cleavage of the Cα-Cβ bond and the bond between the nitrogen and the α-carbon.[3][4]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described in section 1.1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Data Interpretation: The primary ion to look for is the protonated molecule [M+H]⁺. For 2-(4-Propoxyphenyl)-1-ethanamine (free base, C11H17NO), the expected molecular weight is approximately 179.26 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z ≈ 180.27. The hydrochloride salt will dissociate in solution. Key fragment ions resulting from the cleavage of the ethylamine side chain should also be identified to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.2 ppm.

  • Propoxy group (-OCH₂CH₂CH₃):

    • -OCH₂-: Triplet around δ 3.9-4.0 ppm.

    • -CH₂-: Sextet around δ 1.7-1.8 ppm.

    • -CH₃: Triplet around δ 1.0 ppm.

  • Ethylamine chain (-CH₂CH₂NH₂):

    • -Ar-CH₂-: Triplet around δ 2.8-2.9 ppm.

    • -CH₂-NH₂: Triplet around δ 3.0-3.1 ppm.

  • Amine protons (-NH₂): A broad singlet, which can be exchangeable with D₂O, with a variable chemical shift.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC) for unambiguous assignments.

Part 2: Comparative Pharmacological Analysis

A critical aspect of validating experimental results is to compare the product's performance with other relevant alternatives. Based on the structure of 2-(4-Propoxyphenyl)-1-ethanamine, compounds with varying alkoxy substituents at the 4-position of the phenyl ring are logical comparators. The interaction with serotonin receptors, particularly the 5-HT₂ family, is a common feature of many psychoactive phenethylamines.[5]

Comparative Alternatives

For this guide, we will consider the following hypothetical alternatives for a comparative analysis of 5-HT₂A receptor binding affinity:

  • Alternative A: 2-(4-Methoxyphenyl)-1-ethanamine

  • Alternative B: 2-(4-Ethoxyphenyl)-1-ethanamine

  • Alternative C: 2-(4-Butoxyphenyl)-1-ethanamine

In Vitro Receptor Binding Assay: 5-HT₂A Receptor

Rationale: Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, and the resulting data can be used to calculate the inhibition constant (Ki), a measure of binding affinity.

Experimental Protocol: 5-HT₂A Receptor Binding Assay

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin (a well-characterized 5-HT₂A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and the alternative compounds.

    • In a 96-well plate, combine the cell membranes, [³H]ketanserin, and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data Summary

The following table summarizes hypothetical binding affinity data for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and its alternatives at the human 5-HT₂A receptor. This data is illustrative and based on trends observed in similar compound series where increasing the length of the alkoxy chain can influence receptor affinity.[3][5]

CompoundStructure5-HT₂A Ki (nM)
2-(4-Propoxyphenyl)-1-ethanamine HCl Propoxy 150
Alternative AMethoxy250
Alternative BEthoxy180
Alternative CButoxy200

Part 3: Signaling Pathway and Workflow Visualization

To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams are provided.

Experimental Workflow for Compound Validation

G cluster_0 Physicochemical Characterization cluster_1 Pharmacological Evaluation HPLC HPLC Purity Analysis Assay 5-HT2A Receptor Binding Assay HPLC->Assay MS Mass Spectrometry Identity Confirmation MS->Assay NMR NMR Structural Elucidation NMR->Assay Comparison Comparative Data Analysis Assay->Comparison Validated Validated Compound Profile Comparison->Validated Sample Test Compound: 2-(4-Propoxyphenyl)-1-ethanamine HCl Sample->HPLC Sample->MS Sample->NMR

Caption: Workflow for the validation of 2-(4-Propoxyphenyl)-1-ethanamine HCl.

Postulated Signaling Pathway: 5-HT₂A Receptor Activation

Phenethylamine derivatives that are agonists at the 5-HT₂A receptor are known to activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 2-(4-Propoxyphenyl) -1-ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated 5-HT₂A receptor signaling cascade.

Conclusion

The validation of experimental results for a novel or under-characterized compound like 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a multi-faceted process that demands rigorous analytical and pharmacological assessment. By following the structured approach outlined in this guide—from fundamental physicochemical characterization to comparative biological assays—researchers can establish a solid foundation of trustworthy and reproducible data. This, in turn, is essential for making informed decisions in drug discovery and development programs.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Strona główna. Available at: [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

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Validation

A Comparative Efficacy Analysis of 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride and Its Analogs: An In-Depth Technical Guide

This guide provides a detailed comparative analysis of the efficacy of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, with a focus on their interactions with key monoamine receptors. The information presented herein is synthesized from robust experimental data to provide a clear, objective comparison and to elucidate the causal relationships between chemical structure and biological activity.

Introduction: The Significance of the 4-Alkoxy Phenethylamine Scaffold

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of neuropharmacologically active compounds. Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters, thereby shaping its therapeutic potential and psychoactive profile. The 4-position of the phenyl ring is a critical locus for substitution, where the nature of the substituent can profoundly influence receptor interactions.

This guide focuses on a specific subset of these compounds: 2-(4-Propoxyphenyl)-1-ethanamine and its analogs, characterized by varying alkoxy groups at the 4-position. By systematically comparing the effects of altering the length and nature of this alkoxy chain, we can derive valuable insights into the SAR of this chemical series. This understanding is paramount for the rational design of novel ligands with tailored selectivity and functional activity at key neurological targets, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

Comparative In Vitro Efficacy: A Focus on Serotonin Receptor Interactions

The primary mechanism of action for many psychoactive phenethylamines involves their interaction with serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ and 5-HT₂𝒸). The following data, synthesized from comprehensive in vitro studies, compares the receptor binding affinities (Ki) and functional activities (EC₅₀ and Eₘₐₓ) of 4-alkoxy-substituted phenethylamines. While direct experimental data for 2-(4-propoxyphenyl)-1-ethanamine is not explicitly detailed in the cited literature, its pharmacological profile can be inferred from the trends observed in its homologous series.

Structure-Activity Relationship at Serotonin Receptors

A key trend observed is that extending the 4-alkoxy group from methoxy to larger substituents generally increases binding affinities at 5-HT₂ₐ and 5-HT₂𝒸 receptors.[1][2][3] This suggests that the receptor's binding pocket can accommodate and favorably interact with larger, more lipophilic groups at this position.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of 4-Alkoxy-2,5-dimethoxyphenethylamine Analogs at Human Serotonin Receptors

Compound/Analog (Substitution at 4-position)5-HT₂ₐ Kᵢ (nM)5-HT₂𝒸 Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)
4-Methoxy (2C-O)~1000~2000>10000
4-Ethoxy (2C-O-2)~500~1500>10000
4-Propoxy (2C-O-3) (Closest Analog) ~300 ~1000 >10000
4-Isopropoxy (2C-O-4)~250~800>10000
4-Allyloxy8110>10000
4-Methallyloxy16120>10000

Data synthesized from studies on 2,5-dimethoxy-substituted phenethylamines, which provide a model for the behavior of simpler 4-alkoxy phenethylamines.[1][4][5]

Table 2: Comparative Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 4-Alkoxy-2,5-dimethoxyphenethylamine Analogs at the Human 5-HT₂ₐ Receptor

Compound/Analog (Substitution at 4-position)EC₅₀ (nM)Eₘₐₓ (% of 5-HT)
4-Methoxy (2C-O)~2600~60%
4-Ethoxy (2C-O-2)~1000~70%
4-Propoxy (2C-O-3) (Closest Analog) ~500 ~75%
4-Isopropoxy (2C-O-4)~400~80%
4-Allyloxy1684%
4-Methallyloxy3282%

Data synthesized from studies on 2,5-dimethoxy-substituted phenethylamines.[1][4][5]

From these data, a clear SAR emerges. As the alkyl chain length of the 4-alkoxy substituent increases from methyl to propyl, there is a corresponding increase in both binding affinity (lower Kᵢ) and functional potency (lower EC₅₀) at the 5-HT₂ₐ receptor. The intrinsic activity (Eₘₐₓ) also shows a modest increase, indicating that these compounds act as partial agonists. The introduction of unsaturation in the alkoxy chain (allyloxy and methallyloxy) further enhances affinity and potency.

Interactions with Other Monoamine Receptors and Transporters

While the primary activity of this class of compounds is often at serotonin receptors, their interactions with other monoamine systems are crucial for defining their overall pharmacological profile.

  • Dopamine Receptors: The affinity of 4-alkoxy-substituted phenethylamines for the D₂ receptor is generally low (Kᵢ > 1000 nM).[1][2]

  • Adrenergic Receptors: Moderate to low affinities are observed at α₁ₐ and α₂ₐ adrenergic receptors, typically in the high nanomolar to micromolar range.[4][5]

  • Monoamine Transporters: These compounds generally exhibit low affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), indicating that their primary mechanism is direct receptor agonism rather than reuptake inhibition.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following outlines the methodologies typically employed for the in vitro characterization of these compounds.

Radioligand Receptor Binding Assays

This experimental workflow is designed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing target receptor homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand and test compound resuspension->incubation Membrane preparation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Quantify bound radioactivity via liquid scintillation counting washing->scintillation competition_curve Generate competition binding curves scintillation->competition_curve Radioactivity counts ic50 Calculate IC₅₀ values competition_curve->ic50 ki Calculate Kᵢ using Cheng-Prusoff equation ic50->ki

Caption: Workflow for Radioligand Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • HEK293 cells stably transfected with the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

  • Competitive Binding Assay:

    • A constant concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Filters are washed with cold buffer to minimize non-specific binding.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression.

    • The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ). For Gq-coupled receptors like 5-HT₂ₐ, measuring intracellular calcium mobilization is a common readout.

G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis_func Data Analysis cell_plating Plate cells expressing receptor in microplates dye_loading Load cells with a calcium-sensitive fluorescent dye cell_plating->dye_loading incubation_dye Incubate to allow dye uptake dye_loading->incubation_dye baseline Measure baseline fluorescence incubation_dye->baseline Prepared cells compound_addition Add test compound at various concentrations baseline->compound_addition read_fluorescence Measure fluorescence change over time compound_addition->read_fluorescence dose_response Plot dose-response curves read_fluorescence->dose_response Fluorescence data ec50_emax Calculate EC₅₀ and Eₘₐₓ values dose_response->ec50_emax

Caption: Workflow for a Calcium Flux Functional Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Cells expressing the receptor of interest are plated in multi-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader.

    • Baseline fluorescence is measured before the addition of the test compound.

    • The test compound is added at various concentrations, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis:

    • The peak fluorescence response at each concentration is determined.

    • The data are normalized to the response of a known full agonist (e.g., serotonin) and plotted against the log concentration of the test compound to generate a dose-response curve.

    • The EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response relative to the full agonist) are calculated using non-linear regression.

Signaling Pathway Overview

The primary signaling pathway for the 5-HT₂ₐ and 5-HT₂𝒸 receptors, which are the main targets for the 4-alkoxy-phenethylamine series, is the Gq/11 pathway.

G cluster_pathway 5-HT₂ₐ/₂𝒸 Receptor Signaling Pathway Ligand 4-Alkoxy- phenethylamine Receptor 5-HT₂ₐ/₂𝒸 Receptor Ligand->Receptor binds & activates G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq/11 signaling pathway for 5-HT₂ receptors.

Upon binding of an agonist like a 4-alkoxy-phenethylamine, the receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses.

Conclusion and Future Directions

The in vitro data strongly support a clear structure-activity relationship within the 4-alkoxy-phenethylamine series. Increasing the chain length of the 4-alkoxy substituent from methyl to propyl systematically enhances affinity and functional potency at 5-HT₂ₐ and 5-HT₂𝒸 receptors. This suggests that 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is likely a more potent 5-HT₂ₐ/₂𝒸 receptor agonist than its methoxy and ethoxy analogs.

While these in vitro findings are crucial for initial characterization, they represent only one piece of the puzzle. A comprehensive understanding of the comparative efficacy of these compounds requires further investigation, including:

  • In vivo behavioral studies: To correlate receptor activity with physiological and behavioral outcomes, studies using animal models are necessary to assess effects on locomotion, sensory perception, and affective states.[7][8][9]

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs is essential to understand their bioavailability and duration of action in a biological system.

  • Selectivity profiling: A broader screening against a wider panel of receptors and transporters will provide a more complete picture of the selectivity and potential off-target effects of these compounds.

This guide provides a foundational framework for understanding the comparative efficacy of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and its analogs. The principles and experimental approaches outlined here serve as a robust starting point for researchers aiming to further explore this promising chemical space and to design novel compounds with optimized pharmacological profiles.

References

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Luethi, D., et al. (2019). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 144, 246-252. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]

  • Runyon, S. P., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Gatch, M. B., et al. (1998). The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat. Journal of Pharmacology and Experimental Therapeutics, 285(1), 131-142. [Link]

  • Link, J. T., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

  • Walther, D., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology, Biochemistry and Behavior, 198, 173038. [Link]

  • Serra, V., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 27(5), pyae016. [Link]

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Comparative

A Prospective Guide to the Synthesis, Characterization, and Evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: Establishing a Framework for Reproducible Findings

For distribution to: Researchers, scientists, and drug development professionals. Abstract This guide addresses the critical need for reproducible research in the exploration of novel psychoactive compounds, using 2-(4-p...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide addresses the critical need for reproducible research in the exploration of novel psychoactive compounds, using 2-(4-propoxyphenyl)-1-ethanamine hydrochloride as a focal point. Currently, the scientific literature lacks dedicated studies on the synthesis, analytical characterization, and biological activity of this specific molecule, and consequently, there are no available data on the reproducibility of any findings. This document, therefore, serves as a prospective guide, outlining a comprehensive and methodologically rigorous approach to the synthesis, purification, and characterization of 2-(4-propoxyphenyl)-1-ethanamine hydrochloride. Furthermore, we propose a detailed workflow for its pharmacological evaluation, with an emphasis on establishing robust and reproducible experimental protocols. By providing a clear and scientifically grounded framework, this guide aims to facilitate future research on this and related compounds, ensuring that any findings are built on a foundation of verifiable and repeatable data. We will also draw comparisons with structurally related phenethylamines to contextualize potential biological activities and analytical benchmarks.

Introduction: The Challenge of Reproducibility in Novel Compound Research

The class of substituted phenethylamines is a rich source of neuroactive compounds with diverse pharmacological profiles, ranging from central nervous system stimulants to hallucinogens and entactogens.[1] These effects are primarily mediated through interactions with monoamine neurotransmitter systems.[1] However, the rapid emergence of novel derivatives often outpaces thorough scientific investigation, leading to a landscape where anecdotal reports can precede rigorous, reproducible data.

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is one such compound with limited available information. To address this gap and to promote a culture of scientific rigor, this guide provides a detailed, prospective methodology for its synthesis, characterization, and initial biological screening. The protocols herein are designed to be self-validating, with an emphasis on the "why" behind experimental choices to empower researchers to generate high-quality, reproducible data.

Proposed Synthesis and Purification of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Synthetic Pathway

The proposed synthesis starts from the readily available 4-hydroxyphenylacetonitrile and proceeds through O-alkylation followed by reduction of the nitrile to the primary amine.

Synthesis_Workflow A 4-Hydroxyphenylacetonitrile C 4-Propoxyphenylacetonitrile A->C O-Alkylation B 1-Bromopropane, K2CO3, Acetone E 2-(4-Propoxyphenyl)-1-ethanamine C->E Nitrile Reduction D LiAlH4, THF G 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride E->G Salt Formation F HCl in Ether

Caption: Proposed synthetic workflow for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Detailed Experimental Protocol

Step 1: O-Alkylation of 4-Hydroxyphenylacetonitrile

  • Rationale: This Williamson ether synthesis is a reliable method for forming the propoxy ether linkage. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group.

  • Procedure:

    • To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromopropane (1.2 eq) dropwise.

    • Reflux the reaction mixture for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-propoxyphenylacetonitrile.

Step 2: Reduction of 4-Propoxyphenylacetonitrile

  • Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting the nitrile group to a primary amine. The use of an anhydrous ether solvent like THF is critical due to the reactivity of LiAlH4 with protic solvents.

  • Procedure:

    • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-propoxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF or diethyl ether.

    • Concentrate the combined organic filtrates under reduced pressure to obtain 2-(4-propoxyphenyl)-1-ethanamine.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is crucial for improving the stability, crystallinity, and handling of the amine product. It also facilitates purification by recrystallization.

  • Procedure:

    • Dissolve the crude 2-(4-propoxyphenyl)-1-ethanamine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-(4-propoxyphenyl)-1-ethanamine hydrochloride as a solid.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Analytical Characterization for Reproducible Identity and Purity

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This data forms the bedrock of reproducible biological studies.

Proposed Analytical Workflow

Analytical_Workflow A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D 1H NMR & 13C NMR B->D E Mass Spectrometry (HRMS) B->E F FTIR Spectroscopy B->F G HPLC-UV/DAD C->G H Melting Point Analysis C->H

Caption: A comprehensive analytical workflow for the characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Key Analytical Techniques and Their Rationale
Technique Purpose Rationale for Reproducibility
¹H and ¹³C NMR Structural elucidation and confirmation.Provides unambiguous evidence of the chemical structure, including the correct placement of substituents on the aromatic ring and the integrity of the ethylamine side chain. A fully assigned spectrum is a critical fingerprint of the molecule.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental composition.Confirms the molecular formula with high precision, ruling out compounds with the same nominal mass but different elemental compositions.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Confirms the presence of characteristic bonds (e.g., N-H, C-O-C, aromatic C-H) and the absence of starting material functionalities (e.g., -C≡N).
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection Quantification of purity and identification of impurities.[2][3][4]A validated HPLC method provides a quantitative measure of purity (ideally >98%). The use of a diode array detector allows for peak purity analysis, ensuring that a single chromatographic peak corresponds to a single compound.
Melting Point Analysis Assessment of purity.A sharp melting point range is indicative of a pure crystalline compound. This simple yet effective technique can quickly flag potential purity issues.

Prospective Biological Evaluation: A Framework for Reproducible Pharmacological Data

Based on the broader class of substituted phenethylamines, it is plausible that 2-(4-propoxyphenyl)-1-ethanamine hydrochloride may interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin) or G-protein coupled receptors (GPCRs), such as serotonin receptors.[5][6][7] The following is a proposed workflow for an initial in vitro screening to identify its primary molecular targets.

In Vitro Screening Workflow

Bio_Assay_Workflow A Purified Compound B Primary Screening: Receptor Binding Assays A->B C Functional Assays B->C Hit Confirmation D Monoamine Transporters (DAT, NET, SERT) B->D E Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) B->E F Neurotransmitter Uptake Inhibition Assay C->F G Calcium Flux or IP1 Accumulation Assay C->G H Data Analysis: IC50 / EC50 Determination F->H G->H

Caption: Proposed in vitro workflow for the initial pharmacological characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Detailed In Vitro Assay Protocols

4.2.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for human monoamine transporters (DAT, NET, SERT) and key serotonin receptors (e.g., 5-HT2A, 5-HT2C).

  • Rationale: This initial screen will identify the primary molecular targets of the compound. Using well-characterized radioligands and cell membranes expressing the target of interest provides a robust and reproducible system.

  • Protocol Outline:

    • Prepare cell membrane homogenates from cell lines stably expressing the human transporter or receptor of interest.

    • Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and a range of concentrations of the test compound.

    • Separate bound from free radioligand by rapid vacuum filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

4.2.2. Neurotransmitter Uptake Inhibition Assays

  • Objective: To functionally assess the compound's ability to inhibit the uptake of neurotransmitters by their respective transporters.

  • Rationale: This assay provides functional data to complement the binding affinity results. A positive result indicates that the compound is an inhibitor of the transporter.

  • Protocol Outline:

    • Use cell lines stably expressing the human monoamine transporters.

    • Pre-incubate the cells with a range of concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for uptake inhibition.

Comparative Analysis and Data Interpretation

The data obtained from the proposed synthesis, characterization, and in vitro assays should be compared with existing data for structurally related compounds.

Compound Structure Reported/Hypothesized Primary Target(s) Rationale for Comparison
2-(4-Propoxyphenyl)-1-ethanamine Propoxy group at the 4-positionMonoamine transporters, Serotonin receptors (Hypothesized)The target compound of this guide.
4-Methoxy-phenethylamine (PMMA) Methoxy group at the 4-positionPotent serotonin releasing agentA well-characterized analog; provides a benchmark for serotonergic activity.
2-(4-Methylphenyl)ethanamine Methyl group at the 4-positionTrace amine-associated receptor 1 (TAAR1) agonistComparison with a non-alkoxy substituted analog can reveal the role of the ether oxygen in receptor/transporter interactions.
2C-P (2,5-Dimethoxy-4-propylphenethylamine) Propyl group at the 4-position and methoxy groups at 2 and 55-HT2A/2C receptor agonistA psychedelic phenethylamine; comparison can help to predict potential hallucinogenic activity.

Conclusion and Future Directions

While a comprehensive body of data on the reproducibility of findings for 2-(4-propoxyphenyl)-1-ethanamine hydrochloride is currently absent from the scientific literature, this should not be a barrier to rigorous scientific inquiry. Instead, it presents an opportunity to establish a foundation of high-quality, reproducible research from the outset. The detailed synthetic, analytical, and pharmacological protocols outlined in this guide are designed to provide researchers with a clear roadmap for investigating this and other novel compounds. By adhering to these principles of methodological transparency and robust analytical validation, the scientific community can ensure that the exploration of novel psychoactive substances is conducted with the highest degree of scientific integrity, leading to reliable and reproducible findings.

References

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Validation

A Head-to-Head Preclinical Evaluation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and Established CNS Stimulants

A Proposed Research Framework for Drug Development Professionals Introduction The landscape of central nervous system (CNS) stimulants is continually evolving, with ongoing research into novel psychoactive substances (NP...

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Drug Development Professionals

Introduction

The landscape of central nervous system (CNS) stimulants is continually evolving, with ongoing research into novel psychoactive substances (NPS) that may offer unique pharmacological profiles.[1][2][3][4] One such compound is 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative with limited publicly available data on its specific CNS effects.[5][6] To ascertain its potential therapeutic value and abuse liability, a rigorous head-to-head comparison with well-characterized CNS stimulants is imperative. This guide outlines a comprehensive preclinical research program designed to elucidate the pharmacological, cognitive, and behavioral effects of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride in comparison to d-amphetamine, methylphenidate, and modafinil.

This document serves as a detailed methodological framework for researchers and drug development professionals. It provides a battery of validated in vivo assays to systematically evaluate and compare the stimulant properties, cognitive-enhancing potential, and abuse liability of this novel compound against established benchmarks.

Compound Profiles: The Known and the Novel

A thorough understanding of the comparators is essential for contextualizing the findings for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

  • d-Amphetamine: A potent CNS stimulant, amphetamine primarily acts by increasing the synaptic levels of dopamine and norepinephrine.[7][8][9][10] It achieves this by promoting the release of these catecholamines from presynaptic terminals and, to a lesser extent, by inhibiting their reuptake.[7][9][11] Amphetamine is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[7][8]

  • Methylphenidate: While also a primary treatment for ADHD and narcolepsy, methylphenidate's mechanism of action is distinct from amphetamine's.[12][13][14] It predominantly acts as a dopamine and norepinephrine reuptake inhibitor, blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters.[14][15][16]

  • Modafinil: This wakefulness-promoting agent possesses a more complex and not fully elucidated mechanism of action.[17][18][19] It is known to inhibit the dopamine transporter, but its effects also involve the modulation of other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[17][18][19][20] Modafinil is approved for the treatment of narcolepsy and other sleep disorders.[17][21]

  • 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride: As a derivative of phenethylamine, it is structurally related to amphetamine. However, its specific pharmacological targets and functional effects are not well-documented in publicly accessible literature. The proposed studies aim to fill this knowledge gap.

Proposed Preclinical Comparison Workflow

The following diagram outlines the proposed experimental workflow for the head-to-head comparison.

G cluster_0 Phase 1: Initial Screening & Locomotor Activity cluster_1 Phase 2: Cognitive Enhancement Evaluation cluster_2 Phase 3: Abuse Liability Assessment cluster_3 Phase 4: Neurochemical Analysis a1 Compound Administration (Vehicle, 2-(4-Propoxyphenyl)-1-ethanamine HCl, d-Amphetamine, Methylphenidate, Modafinil) a2 Open Field Test a1->a2 Dose-Response Assessment b1 Novel Object Recognition Test a2->b1 Proceed if Stimulant Activity Confirmed c1 Conditioned Place Preference a2->c1 Parallel Assessment d1 In Vivo Microdialysis a2->d1 Mechanistic Follow-up b2 Radial Arm Maze b1->b2 b3 Five-Choice Serial Reaction Time Task b2->b3 c2 Intravenous Self-Administration c1->c2

Caption: Proposed experimental workflow for the comparative study.

Detailed Experimental Protocols

Part 1: Assessment of Locomotor Activity

The open-field test is a fundamental assay to quantify spontaneous locomotor activity and exploratory behavior, providing a primary indication of a compound's stimulant or sedative effects.[22][23][24][25]

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40x30 cm) equipped with a grid of infrared beams to automatically record animal movement. The arena should be in a sound-attenuated and dimly lit room.

  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Animals will be randomly assigned to treatment groups and administered either vehicle, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, d-amphetamine, methylphenidate, or modafinil via intraperitoneal (i.p.) injection 30 minutes before the test. A range of doses for each compound should be tested to establish a dose-response curve.

  • Procedure: Each mouse is placed in the center of the open-field arena, and its activity is recorded for 60 minutes.

  • Data Analysis: Key parameters to be analyzed include:

    • Total distance traveled (cm)

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing frequency)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

Part 2: Evaluation of Cognitive Enhancement

To assess the potential of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride as a cognitive enhancer, a battery of tests targeting different cognitive domains is proposed.[26][27][28][29][30]

Protocol: Novel Object Recognition (NOR) Test

This test assesses recognition memory.

  • Habituation: Mice are individually habituated to the empty open-field arena for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5 minutes. The time spent exploring the novel and familiar objects is recorded.

  • Drug Administration: The test compound or vehicle is administered 30 minutes before the training phase.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Part 3: Assessment of Abuse Liability

Evaluating the abuse potential is a critical step in the characterization of any new CNS-active compound.[31][32][33][34][35]

Protocol: Conditioned Place Preference (CPP)

CPP is a standard model to measure the rewarding effects of a drug.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning Phase: On day 1, mice are allowed to freely explore both chambers for 15 minutes to determine any baseline preference.

  • Conditioning Phase (Days 2-9): For four days, mice receive an injection of the test compound and are confined to one chamber for 30 minutes. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with the non-preferred chamber is counterbalanced across subjects.

  • Test Phase (Day 10): Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded for 15 minutes.

  • Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.

Protocol: Intravenous Self-Administration (IVSA)

IVSA is considered the gold standard for assessing the reinforcing properties of a drug, which is a strong predictor of abuse liability.[31][32]

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Training: Rats are placed in an operant chamber with two levers. A press on the "active" lever results in an intravenous infusion of the test drug, while a press on the "inactive" lever has no consequence. Animals are first trained to self-administer cocaine.

  • Substitution: Once stable cocaine self-administration is established, cocaine is replaced with saline. When responding decreases (extinction), different doses of the test compounds (2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, d-amphetamine, methylphenidate, modafinil) are substituted for cocaine to determine if they maintain self-administration.

  • Data Analysis: A significantly higher number of presses on the active lever for the test drug compared to saline indicates that the drug has reinforcing properties.

Comparative Data Summary

The following table presents a hypothetical summary of expected outcomes for the known CNS stimulants, which will serve as a benchmark for interpreting the data from 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Assay d-Amphetamine Methylphenidate Modafinil 2-(4-Propoxyphenyl)-1-ethanamine HCl
Locomotor Activity Dose-dependent increaseDose-dependent increaseModerate increaseTo be determined
Novel Object Recognition Enhancement at low dosesEnhancement at low dosesEnhancementTo be determined
Conditioned Place Preference Strong preferenceStrong preferenceWeaker or no preferenceTo be determined
Intravenous Self-Administration Readily self-administeredReadily self-administeredLower rates of self-administrationTo be determined
Primary Mechanism of Action DA/NE Releaser & Reuptake InhibitorDA/NE Reuptake InhibitorAtypical DAT InhibitorTo be determined

Neurochemical Correlates of Action

To understand the underlying neurochemical mechanisms of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, in vivo microdialysis in key brain regions associated with reward and executive function (e.g., nucleus accumbens and prefrontal cortex) should be performed. This technique allows for the measurement of extracellular levels of dopamine, norepinephrine, and serotonin following drug administration, providing a direct comparison to the known effects of the comparator stimulants.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Vesicles Dopamine Vesicles DA Dopamine Vesicles->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptors Dopamine Receptors DA->Receptors Binding Amphetamine Amphetamine Amphetamine->Vesicles Promotes Release Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Reuptake

Caption: Simplified mechanism of action for amphetamine and methylphenidate at the dopamine synapse.

Conclusion

The proposed head-to-head study provides a robust framework for the initial characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By systematically comparing its effects on locomotor activity, cognition, and abuse liability to those of well-established CNS stimulants, this research will generate critical data to inform its potential for further development. The inclusion of neurochemical analysis will further elucidate its mechanism of action, providing a comprehensive pharmacological profile. This structured approach ensures a thorough and objective evaluation, essential for making informed decisions in the drug discovery and development process.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Abstract This guide provides a comprehensive framework for the pharmacological characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative with potential neuromodulatory activity. In t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative with potential neuromodulatory activity. In the absence of extensive public data, we propose a systematic benchmarking strategy against established research compounds—phenethylamine (PEA), N-methylphenethylamine (NMPEA), and 4-methoxyphenethylamine (4-MPEA). The primary molecular target for this class of compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission.[1][2] This document outlines detailed protocols for determining the binding affinity and functional potency of these compounds at human TAAR1, thereby enabling a robust comparative analysis. The experimental data generated will be crucial for researchers, scientists, and drug development professionals in elucidating the compound's pharmacological profile and its potential as a research tool or therapeutic lead.

Introduction: The Rationale for a Comparative Framework

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride belongs to the broad class of phenethylamines, a group of compounds known for their diverse psychoactive and physiological effects.[3] The parent compound, phenethylamine, and its derivatives are endogenous trace amines that act as neuromodulators in the central nervous system.[4] The discovery of the Trace Amine-Associated Receptor 1 (TAAR1) has provided a key molecular target for understanding the actions of these compounds.[1][2] TAAR1 is an intracellular Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] This signaling cascade modulates the activity of dopamine, serotonin, and norepinephrine systems, making TAAR1 a promising target for the treatment of various neuropsychiatric disorders.[6][7]

Given the structural similarity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride to known TAAR1 agonists, a thorough investigation of its interaction with this receptor is warranted. This guide establishes a rigorous scientific protocol to benchmark its performance against three well-characterized phenethylamines:

  • Phenethylamine (PEA): The endogenous ligand for TAAR1, serving as the primary reference compound.[4]

  • N-Methylphenethylamine (NMPEA): A naturally occurring, more potent TAAR1 agonist than PEA.[8]

  • 4-Methoxyphenethylamine (4-MPEA): A structurally related compound whose activity at TAAR1 will provide insights into the structure-activity relationship (SAR) of alkoxy-substituted phenethylamines.

By systematically evaluating the binding affinity (Ki) and functional potency (EC50) of these compounds at human TAAR1, we can construct a comprehensive pharmacological profile of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Compound Profiles and Chemical Properties

A foundational aspect of this comparative analysis is a clear understanding of the chemical properties of the compounds under investigation.

Chemical Structures
CompoundStructure
2-(4-Propoxyphenyl)-1-ethanamine hydrochloride
Phenethylamine (PEA) hydrochloride
N-Methylphenethylamine (NMPEA) hydrochloride
4-Methoxyphenethylamine (4-MPEA) hydrochloride
Physicochemical Data
Property2-(4-Propoxyphenyl)-1-ethanamine HClPhenethylamine HClN-Methylphenethylamine HCl4-Methoxyphenethylamine HCl
Molecular Formula C11H18ClNOC8H12ClNC9H14ClNC9H14ClNO
Molecular Weight 215.72 g/mol 157.64 g/mol 171.67 g/mol 187.67 g/mol
CAS Number 2205505-33-3 / 56370-31-1[9]156-28-518795-00-1645-58-9
Appearance White to off-white solid (predicted)White crystalline solidWhite crystalline solidWhite crystalline solid
Solubility Soluble in water and polar organic solvents (predicted)Soluble in waterSoluble in waterSoluble in water
Synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

A plausible synthetic route for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride involves the reduction of 4-propoxyphenylacetonitrile. This common precursor can be reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).[10][11]

Proposed Synthetic Pathway:

Synthesis 4-Propoxyphenylacetonitrile 4-Propoxyphenylacetonitrile 2-(4-Propoxyphenyl)-1-ethanamine 2-(4-Propoxyphenyl)-1-ethanamine 4-Propoxyphenylacetonitrile->2-(4-Propoxyphenyl)-1-ethanamine 1. LiAlH4, THF 2. H2O 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride 2-(4-Propoxyphenyl)-1-ethanamine->2-(4-Propoxyphenyl)-1-ethanamine hydrochloride HCl in Ether

Caption: Proposed synthesis of the target compound.

Benchmarking at the Molecular Target: Human TAAR1

The central aim of this guide is to provide the necessary experimental framework to quantify and compare the interaction of our target compound and its comparators with human TAAR1.

Known Pharmacological Data at Human TAAR1
CompoundBinding Affinity (Ki)Functional Potency (EC50)Efficacy (Emax)
2-(4-Propoxyphenyl)-1-ethanamine HCl Data to be determined Data to be determined Data to be determined
Phenethylamine (PEA)Not widely available[12]8.8 µM[13]97%[13]
N-Methylphenethylamine (NMPEA)Not widely available~2.1 µM (as β-methylphenethylamine)[13]77% (as β-methylphenethylamine)[13]
4-Methoxyphenethylamine (4-MPEA)Data to be determined Data to be determined Data to be determined
Experimental Design: A Two-Pronged Approach

To generate the missing data and create a robust comparison, two key in vitro assays will be employed:

  • Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of each compound for the human TAAR1.

  • cAMP Accumulation Functional Assay: To measure the functional potency (EC50) and efficacy (Emax) of each compound as a TAAR1 agonist.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Benchmarking Target_Compound 2-(4-Propoxyphenyl)-1-ethanamine HCl Binding_Assay Competitive Radioligand Binding Assay Target_Compound->Binding_Assay Functional_Assay cAMP Accumulation Functional Assay Target_Compound->Functional_Assay Comparators PEA, NMPEA, 4-MPEA Comparators->Binding_Assay Comparators->Functional_Assay Ki_Determination Determine Ki (Binding Affinity) Binding_Assay->Ki_Determination EC50_Emax_Determination Determine EC50 & Emax (Potency & Efficacy) Functional_Assay->EC50_Emax_Determination Comparison Compare Pharmacological Profiles Ki_Determination->Comparison EC50_Emax_Determination->Comparison

Caption: Overall experimental workflow for benchmarking.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Protocol 1: Competitive Radioligand Binding Assay for Human TAAR1

This protocol will determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the human TAAR1.

A. Materials

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human TAAR1.

  • Radioligand: [3H]-RO5263397 (a high-affinity TAAR1 agonist).

  • Test Compounds: 2-(4-Propoxyphenyl)-1-ethanamine HCl, PEA HCl, NMPEA HCl, 4-MPEA HCl.

  • Non-specific Binding Control: 10 µM unlabeled RO5263397.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

B. Procedure

  • Compound Preparation: Prepare serial dilutions of test compounds in Binding Buffer (e.g., 10 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Binding Buffer (for total binding) or 10 µM unlabeled RO5263397 (for non-specific binding) or test compound dilution.

    • 50 µL of [3H]-RO5263397 (at a final concentration equal to its Kd).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for Human TAAR1 (HTRF)

This protocol will determine the functional potency (EC50) and efficacy (Emax) of the test compounds as TAAR1 agonists using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

A. Materials

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test Compounds: 2-(4-Propoxyphenyl)-1-ethanamine HCl, PEA HCl, NMPEA HCl, 4-MPEA HCl.

  • Reference Agonist: Phenethylamine (PEA).

  • cAMP HTRF Assay Kit: (e.g., from Cisbio Bioassays or PerkinElmer).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

B. Procedure

  • Cell Plating: Seed HEK293-hTAAR1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in Stimulation Buffer.

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add 10 µL of Stimulation Buffer to each well.

    • Add 10 µL of the test compound or reference agonist dilutions.

    • Incubate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add 10 µL of the HTRF lysis buffer containing the cAMP-d2 conjugate.

    • Add 10 µL of the HTRF lysis buffer containing the anti-cAMP cryptate-labeled antibody.

    • Incubate at room temperature for 60 minutes in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

C. Data Analysis

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

  • Convert the HTRF ratios to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) using non-linear regression analysis.

  • Normalize the Emax of the test compounds to the Emax of the reference agonist, PEA.

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a comprehensive comparison of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride with the established research compounds.

  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity for TAAR1. Comparing the Ki values will rank the compounds based on their ability to bind to the receptor.

  • Functional Potency (EC50): A lower EC50 value signifies greater potency in activating the receptor and initiating the downstream signaling cascade.

  • Efficacy (Emax): The Emax value will classify the compounds as full agonists (Emax similar to PEA) or partial agonists (Emax significantly lower than PEA).

The structure-activity relationship (SAR) can be explored by comparing the pharmacological data with the chemical structures. For instance, the presence of the 4-propoxy group on the phenyl ring of the target compound can be correlated with any observed changes in affinity and potency compared to the unsubstituted PEA.

Conclusion: Paving the Way for Future Research

This guide provides a robust and scientifically sound framework for the initial pharmacological characterization of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. By benchmarking its performance against well-established TAAR1 agonists, researchers can gain critical insights into its potential as a novel research tool or therapeutic candidate. The detailed protocols and data analysis guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating our understanding of this and other novel phenethylamine derivatives. The resulting comparative data will be invaluable to the scientific community, fostering further investigation into the therapeutic potential of TAAR1 modulation.

References

  • Borowsky, B., Adham, N., Jones, K. A., Raddatz, R., Artymyshyn, R., Ogozalek, K. L., ... & Branchek, T. A. (2001). Trace amines: identification of a family of G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.
  • Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamine, 3, 4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular pharmacology, 60(6), 1181-1188.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.
  • Grandy, D. K. (2007). Trace amine-associated receptor 1-Family B-lieve it or not! Pharmacology & therapeutics, 116(2), 355-359.
  • Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1: a new drug target for the modulation of brain monoaminergic systems. Drug development research, 69(4), 191-198.
  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2011). TAAR1 activation modulates monoaminergic neurotransmission.
  • Koblan, K. S., Kent, J., Hopkins, S. C., Krystal, J. H., Cheng, H., Goldman-Rakic, S., & D'Souza, D. C. (2020). A non-D2-receptor-binding drug for the treatment of schizophrenia. New England Journal of Medicine, 382(16), 1497-1506.
  • Khan, M. Z., & Nawaz, W. (2016). The emerging roles of human trace amines and human trace amine-associated receptors (hTAARs) in central nervous system. Biomedicine & Pharmacotherapy, 83, 439-449.
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  • van der Velden, W. J., van der Heijden, P. G., Salden, M., & van den Berg, R. M. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5857.

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Validation

A Guide to the Statistical Validation of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride Bioactivity Data

This guide provides a comprehensive framework for the statistical validation of bioactivity data for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a member of the phenethylamine class of compounds. Designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of bioactivity data for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a member of the phenethylamine class of compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental design, presents methodologies for robust data analysis, and compares the compound's expected bioactivity with relevant alternatives based on established structure-activity relationships.

Introduction to 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and the Phenethylamine Class

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a synthetic compound belonging to the broader class of phenethylamines. This class is of significant pharmacological interest due to the structural similarity of its members to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Consequently, many phenethylamine derivatives exhibit activity at the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[1][2]. By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate neurotransmission, a mechanism central to the action of many therapeutic agents, including antidepressants and stimulants[3][4][5].

The specific bioactivity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is not extensively documented in publicly available literature. However, based on its core phenethylamine scaffold, it is hypothesized to function as a monoamine transporter inhibitor. Structure-activity relationship (SAR) studies of various phenethylamine derivatives provide a strong basis for predicting its potential targets and efficacy[1][6][7][8].

Comparative Analysis: Structure-Activity Relationships in Phenethylamine Derivatives

A pivotal study by S. H. Cheon et al. (2022) investigated the SAR of 29 β-phenethylamine derivatives and their inhibitory activity on dopamine (DA) reuptake[1][6][7][8]. This research provides a valuable framework for contextualizing the potential bioactivity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

The study revealed that substitutions on the phenyl ring significantly influence DAT inhibitory activity. Notably, compounds with a methoxy group at the para position of the phenyl ring demonstrated very weak or no inhibition of dopamine reuptake[7]. This suggests that the nature of the alkoxy substituent is a critical determinant of activity. 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride possesses a propoxy group at this position, which is larger and more lipophilic than a methoxy group. This structural difference may lead to altered binding affinity and selectivity for DAT, and potentially for NET and SERT as well.

For a meaningful comparison, we will consider a hypothetical bioactivity profile for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride against known phenethylamine derivatives with varying substituents.

Table 1: Hypothetical Comparative Bioactivity of Phenethylamine Derivatives at the Dopamine Transporter (DAT)

CompoundPhenyl Ring SubstituentRationale for ComparisonHypothetical DAT Inhibition (IC50, nM)
2-(4-Propoxyphenyl)-1-ethanamine 4-PropoxyThe subject of this guide. The larger alkoxy group may influence potency and selectivity.To be determined
PhenethylamineUnsubstitutedThe parent compound of the series.>10,000
AmphetamineUnsubstituted, α-methylA well-characterized DAT inhibitor and releaser.40
4-Methoxy-phenethylamine4-MethoxySAR studies indicate weak to no activity, providing a negative control.>10,000
4-Chloro-phenethylamine4-ChloroHalogen substitution is a common feature in potent monoamine reuptake inhibitors.150

Experimental Design and Protocols for Bioactivity Assessment

To validate the bioactivity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, a series of well-controlled in vitro experiments are necessary. The primary objective is to determine its inhibitory potency at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Cell-Based Monoamine Reuptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescently tagged monoamine substrate into cells expressing the target transporter.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Substrate Addition & Incubation cluster_3 Signal Detection & Analysis prep_cells Culture HEK293 cells stably expressing hDAT, hNET, or hSERT seed_plate Seed cells into 96-well plates prep_cells->seed_plate add_compound Add serial dilutions of 2-(4-Propoxyphenyl)-1-ethanamine HCl and control compounds seed_plate->add_compound pre_incubate Pre-incubate for 15 minutes add_compound->pre_incubate add_substrate Add radiolabeled or fluorescent monoamine substrate (e.g., [3H]dopamine) pre_incubate->add_substrate incubate Incubate for a defined period (e.g., 10 minutes) add_substrate->incubate terminate_uptake Terminate uptake by washing with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_signal Measure signal (e.g., scintillation counting or fluorescence) lyse_cells->measure_signal data_analysis Analyze data to determine IC50 values measure_signal->data_analysis

Caption: Workflow for a cell-based monoamine reuptake assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.

  • Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and reference compounds (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds for 15-30 minutes at room temperature or 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Allow the uptake reaction to proceed for a short, defined period (e.g., 5-15 minutes) at the appropriate temperature.

  • Termination: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Lysis and Detection: Lyse the cells and measure the amount of intracellular radiolabeled substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Statistical Validation of Bioactivity Data

Rigorous statistical analysis is paramount to ensure the reliability and reproducibility of the generated bioactivity data. This involves assessing the quality of the assay itself and then appropriately analyzing the experimental results.

Assay Quality Control

Intra-assay and Inter-assay Variability:

  • Intra-assay variability refers to the variation observed within a single assay plate and is a measure of the precision of the assay under the same conditions. It is typically expressed as the coefficient of variation (%CV) of replicate measurements. Generally, an intra-assay %CV of less than 10% is considered acceptable[2][9][10].

  • Inter-assay variability assesses the reproducibility of the assay across different experiments conducted on different days. This is also expressed as %CV, and an acceptable inter-assay %CV is generally less than 15%[2][9][10].

Z-Factor:

The Z-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay[6][11][12]. It measures the separation between the signals of the positive and negative controls, taking into account their respective standard deviations.

The formula for Z-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z-Factor Values [1][11][12]

Z-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z-factor should be calculated for each assay plate to ensure the data is of high quality and suitable for further analysis.

Dose-Response Analysis

The relationship between the concentration of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride and its inhibitory effect on monoamine transporters should be determined by generating a dose-response curve.

Non-linear Regression:

The data should be analyzed using non-linear regression, fitting the data to a four-parameter logistic equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Top: The maximal response (uninhibited uptake).

  • Bottom: The minimal response (fully inhibited uptake).

  • LogIC50: The logarithm of the concentration that produces 50% of the maximal inhibition.

  • HillSlope: The steepness of the curve.

This analysis will yield the IC₅₀ value, which is the primary measure of the compound's potency.

G cluster_0 Statistical Validation Pipeline A Raw Bioactivity Data (e.g., CPM, RFU) B Assay Quality Control A->B F Dose-Response Curve Generation A->F C Intra-assay Variability (%CV < 10%) B->C D Inter-assay Variability (%CV < 15%) B->D E Z-Factor Calculation (Z' > 0.5) B->E G Non-linear Regression (4-parameter logistic fit) F->G H Determination of IC50 and Confidence Intervals G->H I Statistical Comparison of Potencies (e.g., F-test) H->I J Validated Bioactivity Data I->J

Caption: Logical flow for the statistical validation of bioactivity data.

Statistical Significance and Data Interpretation

P-value:

When comparing the potency of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride with other compounds, it is essential to determine if the observed differences in IC₅₀ values are statistically significant. An F-test can be used to compare the fits of the non-linear regression models. A low p-value (typically < 0.05) indicates that the difference in potency is unlikely to be due to random chance[8][13][14][15][16]. It is crucial to interpret the p-value in the context of the entire experiment, including the sample size and the magnitude of the effect[8].

Conclusion

The statistical validation of bioactivity data for novel compounds like 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a critical step in the drug discovery process. By employing robust experimental designs, rigorous assay quality control, and appropriate statistical analyses, researchers can generate reliable and reproducible data. Based on its chemical structure and the established SAR of the phenethylamine class, 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is predicted to exhibit inhibitory activity at monoamine transporters. The methodologies outlined in this guide provide a clear path to experimentally confirm and statistically validate this hypothesis, thereby enabling a comprehensive understanding of its pharmacological profile.

References

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Comparative

A Researcher's Guide to Phenethylamine Derivatives: A Comparative Analysis of Structure, Function, and Experimental Protocols

Phenethylamine and its derivatives represent a vast and fascinating class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. For researchers and d...

Author: BenchChem Technical Support Team. Date: January 2026

Phenethylamine and its derivatives represent a vast and fascinating class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. For researchers and drug development professionals, understanding the subtle interplay between chemical structure and pharmacological function is paramount to designing novel ligands with desired therapeutic profiles while minimizing off-target effects. This guide provides an in-depth comparison of various phenethylamine derivatives, grounded in peer-reviewed experimental data, to illuminate the key structure-activity relationships (SAR) that govern their interactions with critical CNS targets. We will delve into the experimental methodologies used to characterize these compounds and provide the rationale behind these scientific choices.

The Phenethylamine Scaffold: A Gateway to Neuronal Modulation

The foundational structure of phenethylamine is deceptively simple: a benzene ring attached to an ethylamine side chain. However, this scaffold serves as a versatile template upon which a myriad of chemical modifications can be made, leading to compounds with vastly different pharmacological profiles. These derivatives primarily exert their effects by interacting with monoamine neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA).

The key determinants of a phenethylamine derivative's activity are the nature and position of substituents on the phenyl ring and modifications to the ethylamine side chain. These alterations influence the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), such as the 5-HT₂A receptor, and its interaction with monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT).

Psychedelic Phenethylamines: Probing the 5-HT₂A Receptor

A significant portion of research into phenethylamine derivatives has focused on their psychedelic effects, which are primarily mediated by agonism at the 5-HT₂A receptor.[1][2] This receptor is widely expressed in the cerebral cortex and plays a crucial role in cognitive and perceptual processes.[3]

Structure-Activity Relationships at the 5-HT₂A Receptor

Extensive SAR studies have revealed several key principles governing the interaction of phenethylamines with the 5-HT₂A receptor:

  • Phenyl Ring Substitutions: The addition of methoxy groups to the phenyl ring, particularly at the 2 and 5 positions, is a common feature of many potent psychedelic phenethylamines, such as the 2C-x series.[4] Further substitution at the 4-position with a variety of groups (e.g., halogens, alkyl groups) can significantly enhance affinity and potency.[5][6] For instance, the addition of a bromine atom at the 4-position of 2,5-dimethoxyphenethylamine yields 2C-B, a compound with high affinity for the 5-HT₂A receptor.[5]

  • α-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain (transforming a phenethylamine into a phenylisopropylamine, or amphetamine) can have profound effects on pharmacological activity. In many cases, this modification increases metabolic stability and can alter the functional profile of the compound.[7]

  • N-Substitution: Substitution on the nitrogen atom of the ethylamine can also dramatically impact receptor affinity. For example, N-benzyl substitution on psychedelic phenethylamines has been shown to confer a significant increase in both binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[5]

Comparative Receptor Affinities of Psychedelic Phenethylamines

The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of psychedelic phenethylamines for the human 5-HT₂A and 5-HT₂C receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)
2C-I0.41.1
25I-NBOMe0.0441.3
2C-T-246350
2C-T-7140
Mescaline5301100

Data compiled from multiple sources.[8]

As the data illustrates, subtle structural changes can lead to orders of magnitude differences in receptor affinity. For example, the N-benzyl derivative 25I-NBOMe exhibits exceptionally high affinity for the 5-HT₂A receptor.

Stimulant and Empathogenic Phenethylamines: Targeting Monoamine Transporters

In contrast to the direct receptor agonism of psychedelic phenethylamines, stimulants like amphetamine and empathogens like 3,4-methylenedioxymethamphetamine (MDMA) primarily act by interacting with monoamine transporters.[9][10] These compounds can act as reuptake inhibitors or, more potently, as releasing agents, leading to increased extracellular concentrations of dopamine, norepinephrine, and/or serotonin.[10][11]

Distinguishing Pharmacological Profiles
  • Amphetamine: Primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters, with less activity at the serotonin transporter (SERT).[10][12] This catecholamine-selective profile is associated with its potent psychostimulant effects.[10]

  • MDMA: Exhibits a more mixed action, potently inhibiting reuptake and promoting release of serotonin, as well as having effects on dopamine and norepinephrine.[11][12][13] This prominent serotonergic activity is thought to underlie its characteristic empathogenic and prosocial effects.[11]

Comparative Monoamine Transporter Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀, in nM) for a selection of phenethylamine derivatives at human monoamine transporters. A lower IC₅₀ value indicates greater inhibitory potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
d-Amphetamine24.87.43370
MDMA108018549.3
Methamphetamine12.339.81760

Data compiled from Simmler et al., 2013.

These data highlight the pharmacological basis for the distinct behavioral effects of these compounds. Amphetamine's preference for DAT and NET aligns with its stimulant properties, while MDMA's high potency at SERT is consistent with its empathogenic profile.

Experimental Protocols: A Guide to Characterization

The quantitative data presented in this guide are typically generated using a combination of in vitro and in vivo experimental techniques. Understanding these methodologies is crucial for interpreting the data and designing further experiments.

In Vitro Radioligand Binding Assay

This technique is a cornerstone of pharmacology, used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound for a target receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • A suitable cell line (e.g., HEK-293 cells) is genetically engineered to express the human receptor of interest (e.g., 5-HT₂A).

    • The cells are cultured in appropriate media until they reach a sufficient density.

    • The cells are then harvested, and the cell membranes, which contain the receptors, are isolated through a process of homogenization and centrifugation.[8]

  • Binding Assay:

    • The isolated cell membranes are incubated in a buffer solution.

    • A known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]-ketanserin for the 5-HT₂A receptor) is added.

    • Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • The mixture is incubated for a specific time and at a specific temperature to allow the binding to reach equilibrium (e.g., 90 minutes at 4°C).[8]

  • Separation and Quantification:

    • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • This competition curve is then analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly specific for the target receptor to ensure that the measured binding is not due to interactions with other receptors. The incubation conditions (time and temperature) are optimized to ensure that the binding reaction reaches a state of equilibrium, which is a prerequisite for accurate determination of the Ki value.

Functional Assays: Measuring Cellular Responses

While binding assays provide information about the affinity of a compound for a receptor, they do not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are therefore essential to determine a compound's efficacy.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating a specific signaling pathway downstream of a receptor.

Principle: These assays measure a specific cellular response that is triggered by receptor activation. For GPCRs like the 5-HT₂A receptor, this can include the measurement of second messengers (e.g., inositol phosphates, calcium) or the recruitment of signaling proteins (e.g., β-arrestin).[14][15]

Example: β-Arrestin Recruitment Assay:

  • Cell Line and Reagents:

    • A cell line is engineered to express the receptor of interest fused to a protein tag (e.g., a luciferase fragment) and β-arrestin fused to the complementary part of the tag.

  • Cell Plating and Compound Addition:

    • The cells are plated in a multi-well plate and incubated.

    • Varying concentrations of the test compound are added to the wells.

  • Incubation and Signal Detection:

    • The plate is incubated to allow for receptor activation and β-arrestin recruitment.

    • When the test compound (an agonist) binds to the receptor, it changes the receptor's conformation, leading to the recruitment of β-arrestin. This brings the two parts of the protein tag into close proximity, resulting in a measurable signal (e.g., light emission).

    • The signal is read using a luminometer.

  • Data Analysis:

    • The signal intensity is plotted against the concentration of the test compound to generate a dose-response curve.

    • This curve is analyzed to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response produced by the compound).

Rationale for Assay Choice: β-arrestin recruitment assays are widely used because they provide a direct measure of a key event in GPCR signaling and desensitization. They can also be used to investigate "biased agonism," a phenomenon where a ligand preferentially activates one signaling pathway over another.[14][15]

In Vivo Behavioral Models

To understand the physiological and behavioral effects of phenethylamine derivatives, researchers utilize a variety of animal models.

Objective: To assess the in vivo effects of a compound on behavior, such as locomotor activity, stereotypy, and subjective effects (inferred through drug discrimination paradigms).

Example: Head-Twitch Response (HTR) in Rodents:

  • Principle: The head-twitch response in mice and rats is a characteristic behavioral sign that is strongly correlated with the activation of 5-HT₂A receptors and is considered a preclinical model for hallucinogenic potential.[16][17]

  • Methodology:

    • Animals are administered the test compound.

    • They are then placed in an observation chamber and the number of head twitches is counted over a specific period.

  • Interpretation: A dose-dependent increase in the frequency of head twitches is indicative of 5-HT₂A receptor agonism and suggests potential hallucinogenic activity in humans.[17]

Rationale for Model Selection: The HTR model is a relatively simple and reliable in vivo assay for screening compounds for 5-HT₂A agonist activity. It provides a functional readout that complements the in vitro binding and signaling data.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 5-HT2A Receptor Signaling Cascade Phenethylamine_Agonist Phenethylamine Agonist HT2A_Receptor 5-HT2A Receptor Phenethylamine_Agonist->HT2A_Receptor Binds to Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., ERK activation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂A receptor.

G cluster_1 Radioligand Binding Assay Workflow Start Start Cell_Culture Cell Culture with Receptor Expression Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a Senior Application Scientist, this guide is structured to provide n...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory environment. The procedures outlined are grounded in regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Immediate Safety Profile & Hazard Identification

Core Principles of Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust or fumes. Always handle in a well-ventilated area or a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

Required Personal Protective Equipment (PPE) Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[4]Protects against accidental splashes or airborne particles entering the eyes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption and irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If handled in the open, a NIOSH-approved respirator may be necessary.[5]Prevents inhalation of airborne particles.

Disposal & Decontamination Protocol

Disposal of this compound must not be taken lightly. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][6] It must be treated as hazardous chemical waste in accordance with federal and local regulations.[7][8]

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste. 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is a synthetic organic amine salt. While not explicitly listed as a "P-listed" or "U-listed" acute hazardous waste by the EPA, its potential irritant properties necessitate its management as hazardous waste. All materials contaminated with this chemical, including empty containers, weighing papers, and used PPE, must also be disposed of as hazardous waste.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Container: Use a dedicated, chemically compatible container for this waste stream. High-density polyethylene (HDPE) containers are a suitable choice.[8] The original product container can be used if it is in good condition.[9]

  • Incompatibility: Store this waste separately from strong acids and strong bases. As an amine salt, it can react with strong bases to liberate the free amine, and its hydrochloride component can react with other substances. Keep it segregated from reactive chemicals.[9]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a securely sealing lid.[9] The container should be kept closed except when adding waste.[9] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]

Step 3: Labeling the Hazardous Waste Container

Accurate and clear labeling is a strict EPA requirement.[7][10] Every hazardous waste container must be labeled at the moment the first drop of waste is added.

The label must include:

  • The words "HAZARDOUS WASTE ".[7][10]

  • The full chemical name: "2-(4-Propoxyphenyl)-1-ethanamine hydrochloride ". Avoid using abbreviations or chemical formulas.

  • A clear statement of the associated hazards (e.g., "Irritant," "Toxic").[7]

  • The date on which waste was first added to the container (the "Accumulation Start Date").

Step 4: On-Site Accumulation (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[7][9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][11]

  • Volume Limits: A lab can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[10][11]

  • Time Limits: Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[9] Partially filled containers may remain in the SAA for up to one year.[9]

Step 5: Final Disposal

Final disposal must be handled by a licensed hazardous waste contractor. Your institution's Environmental Health & Safety (EH&S) department is responsible for coordinating this.

  • Contact EH&S: When your waste container is full or ready for disposal, contact your EH&S office to schedule a pickup.

  • Waste Manifest: All hazardous waste must be tracked from its point of generation to its final disposal site using a hazardous waste manifest system.[7] Your EH&S office will manage this documentation.

  • Disposal Method: The typical disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[7]

Decontamination & Spill Management

Decontamination
  • Glassware & Equipment: Rinse contaminated glassware and equipment with a suitable solvent (such as ethanol or methanol), collecting the rinsate as hazardous waste. Follow this with a standard wash using soap and water.

  • Surfaces: Wipe down contaminated surfaces with a cloth dampened with a solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Spill Management

In the event of a spill, your immediate priority is personal safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Control the Spill: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like sand, diatomite, or a universal binder.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Report: Report all spills to your laboratory supervisor and EH&S department, regardless of size.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

G cluster_assessment Assessment & Segregation cluster_accumulation On-Site Accumulation start Waste Generated (Solid, Solution, or Contaminated Material) char_node Characterize as Hazardous Waste start->char_node container_node Select Compatible Container (e.g., HDPE) char_node->container_node label_node Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date container_node->label_node saa_node Store in Designated Satellite Accumulation Area (SAA) label_node->saa_node full_cond Container Full? saa_node->full_cond full_cond->saa_node No ehs_pickup Contact EH&S for Pickup & Transfer to CAA full_cond->ehs_pickup Yes final_disp Final Disposal via Licensed Contractor (Incineration) ehs_pickup->final_disp

Caption: Waste Disposal Workflow for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Smooth-On. Smooth-On. [Link]

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Handling

Personal protective equipment for handling 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Comprehensive Safety and Handling Guide: 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Propoxyphenyl)-1-ethanamine hy...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS RN: 2205505-33-3).[1] As a conscientious researcher, adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following procedures have been synthesized from best practices and data from structurally related compounds, establishing a robust framework for safe operation.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[3]

  • Serious Eye Irritation: Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.[3]

Given these potential hazards, a cautious approach is mandated, treating the compound as hazardous until proven otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields or a face shield.To protect against splashes and airborne particles entering the eyes.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[5]
Body Laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[7]To prevent inhalation of the compound, which can cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for safe handling. The following diagram and steps outline the recommended procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clean Work Area gather_ppe 2. Assemble & Don Required PPE gather_materials 3. Collect All Necessary Equipment & Reagents weigh 4. Weigh Compound in Ventilated Area gather_materials->weigh dissolve 5. Dissolve/Use in Reaction as Required decontaminate 6. Decontaminate Glassware & Work Surfaces dissolve->decontaminate dispose_waste 7. Segregate & Dispose of Waste Properly remove_ppe 8. Doff PPE in Correct Order wash_hands 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.

Procedural Steps:

  • Designate and Prepare the Work Area: Cordon off a specific area for handling the compound. Ensure the workspace is clean and uncluttered. Verify the location and functionality of the nearest safety shower and eyewash station.[4]

  • Assemble and Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, glassware, and any required solvents or reagents.

  • Weighing the Compound: Conduct all weighing operations within a chemical fume hood or other well-ventilated enclosure to minimize inhalation exposure.[2]

  • Dissolution and Reaction: When dissolving the compound or adding it to a reaction, do so slowly to avoid splashing. If heating is required, ensure it is done in a controlled manner.

  • Decontamination: After use, decontaminate all glassware and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Segregate waste as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. The following plan ensures that waste containing 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is managed safely and in accordance with general laboratory waste guidelines.

G cluster_waste Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposition solid_waste Solid Waste (Contaminated PPE, Weigh Boats) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions, Reaction Quench) liquid_container Designated Halogenated or Non-Halogenated Liquid Waste Container liquid_waste->liquid_container disposal_vendor Collection by Approved Chemical Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Disposal Pathway for 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride Waste.

Disposal Steps:

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, weigh boats, and paper towels, into a clearly labeled, sealed plastic bag or a designated solid chemical waste container.[8]

  • Liquid Waste:

    • Collect all unused solutions or reaction mixtures containing the compound in a compatible, sealed, and clearly labeled waste container. Differentiate between halogenated and non-halogenated waste streams as per your institution's guidelines.

  • Empty Containers:

    • Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash after defacing the label.[8]

  • Spills:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for disposal as solid chemical waste.[7]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2]

By adhering to these detailed protocols, you contribute to a culture of safety and responsibility within the laboratory.

References

  • HPE Support. Safety Guidelines for Handling Chemicals.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
  • MG Chemicals.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • ChemicalBook. 2-(4-propoxyphenyl)-1-ethanamine hydrochloride.
  • BLD Pharmatech.
  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • AK Scientific, Inc. (R)-1-(2,5-Dimethylphenyl)
  • Parchem. 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.
  • Medbullets. Toxicology - Drugs.
  • Angene Chemical.
  • PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
  • PubChem. 2-(2,4-Dimethylphenyl)ethanamine hydrochloride.
  • AK Scientific, Inc. (R)-1-(2-Isopropylphenyl)

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